molecular formula C19H30O2 B1589158 1-Androstenediol CAS No. 5323-27-3

1-Androstenediol

Cat. No.: B1589158
CAS No.: 5323-27-3
M. Wt: 290.4 g/mol
InChI Key: RZFGPAMUAXASRE-YSZCXEEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Androstenediol (5α-androst-1-ene-3β,17β-diol) is a synthetic androstane steroid and prohormone with the molecular formula C19H30O2 . It is identified as a precursor to 1-testosterone (Δ1-DHT), which is one of its primary active metabolites . This compound is recognized as a prohibited substance by the World Anti-Doping Agency (WADA) due to its relation to anabolic steroids, underscoring its significance in sports anti-doping research . Owing to its androgenic properties, this compound is a subject of interest in various biochemical and pharmacological studies, particularly those investigating androgen receptor pathways and steroid metabolism . In a broader research context, androstenediol as a class of compound plays a role in the endogenous biosynthesis of testosterone and other sex hormones from cholesterol, serving as a key intermediate in steroidogenic pathways . This makes it relevant for fundamental endocrinology research. It is critical to note that this compound has been reclassified as a Schedule III controlled substance in the United States and is not approved for over-the-counter dietary supplement use . This product is supplied strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFGPAMUAXASRE-YSZCXEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627737
Record name 5alpha-Androst-1-ene-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5323-27-3
Record name 5α-Androst-1-ene-3β,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5323-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Androstenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Androstenediol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01503
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5alpha-Androst-1-ene-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ANDROSTENEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W74907I7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

1-Androstenediol (5α-androst-1-ene-3β,17β-diol) is a prohormone of the potent androgen 1-testosterone.[1] Its mechanism of action in vitro is multifaceted, involving enzymatic conversion to active metabolites, direct interactions with nuclear receptors, and subsequent modulation of downstream signaling pathways that influence gene expression and cellular processes. This guide provides a detailed technical overview of these mechanisms, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways.

Metabolic Conversion: The Path to Bioactivity

The primary mechanism of action of this compound is its conversion to the more biologically active androgen, 1-testosterone. This transformation is a critical step, as 1-testosterone is a potent agonist of the androgen receptor (AR).[1] This metabolic activation is primarily facilitated by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[2]

Key Enzymes in this compound Metabolism
  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the biosynthesis of all classes of hormonal steroids.[3] It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration.[3] In the context of this compound, 3β-HSD mediates its oxidation to 1-testosterone.[2]

  • 17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes plays a crucial role in the final steps of androgen and estrogen biosynthesis.[1][4][5] While its primary role with this compound is less direct, it is involved in the broader steroidogenic pathways that can influence the availability of precursors and the subsequent metabolism of 1-testosterone.[1] Specifically, 17β-HSDs catalyze the interconversion of androstenedione (B190577) and testosterone.[5]

Receptor Interactions and Downstream Signaling

While its conversion to 1-testosterone is a major component of its action, this compound and its metabolites can also directly interact with steroid hormone receptors, albeit with varying affinities.

Androgen Receptor (AR) Activation

This compound itself is considered a weak androgen.[2] Its direct interaction with the androgen receptor is significantly less potent than that of dihydrotestosterone (B1667394) (DHT).[2] However, upon its conversion to 1-testosterone, it becomes a potent activator of the AR.[1] This activation initiates a signaling cascade:

  • Ligand Binding: 1-testosterone binds to the ligand-binding domain of the AR in the cytoplasm.

  • Conformational Change and Translocation: This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins and translocate to the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the AR dimer to AREs recruits co-activator proteins and the transcriptional machinery, leading to the transcription of androgen-responsive genes.

This signaling pathway is pivotal in mediating the androgenic effects of this compound.

Estrogen Receptor (ER) Interaction

Interestingly, this compound also demonstrates a notable binding affinity for both estrogen receptor subtypes, ERα and ERβ, with a preferential affinity for ERβ.[2][6] This suggests that this compound may also exert estrogenic or anti-estrogenic effects depending on the cellular context and the relative expression of ER subtypes.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound and related steroids with androgen and estrogen receptors.

Table 1: Receptor Binding Affinities (Ki)

CompoundReceptorKi (nM)
This compound ERα3.6[6]
ERβ0.9[6]
DHEAERα1100[6]
ERβ500[6]

Table 2: Receptor Activation Potency (EC50)

CompoundReceptorEC50 (nM)
This compound AR2969[2][6]
ERα2.5[6]
ERβ1.7[6]
Dihydrotestosterone (DHT)AR0.06[2][6]

Experimental Protocols

The following sections describe generalized methodologies for key in vitro experiments used to elucidate the mechanism of action of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the androgen and estrogen receptors.

Principle: A competitive binding assay is used where the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]-DHT for AR, [³H]-Estradiol for ER) for binding to the receptor.

Generalized Protocol:

  • Receptor Preparation: A source of the receptor is required, typically from rat prostate cytosol for AR or rat uterine cytosol for ER.

  • Competitive Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved using methods like hydroxyapatite (B223615) slurry precipitation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Reporter Gene Assays

Objective: To assess the functional activity of this compound as an agonist or antagonist of the androgen and estrogen receptors.

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements (AREs for AR, EREs for ER). Activation of the receptor by a ligand leads to the expression of the reporter gene, which can be quantified.

Generalized Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., PC-3 or LNCaP for AR, HeLa or MCF-7 for ER) is cultured and co-transfected with an expression vector for the receptor (if not endogenously expressed) and the reporter plasmid.

  • Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

  • Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The dose-response curve is plotted, and the EC₅₀ value (the concentration that produces 50% of the maximal response) is calculated to determine the potency of this compound as an agonist.

Cell Proliferation Assays

Objective: To evaluate the effect of this compound on the proliferation of hormone-dependent cancer cell lines.

Principle: The proliferation of cell lines that are sensitive to androgens (e.g., LNCaP) or estrogens can be measured in response to treatment with this compound.

Generalized Protocol:

  • Cell Seeding: LNCaP cells, which are known to be stimulated by androgens, are seeded in multi-well plates. A concentration of 10 nM of androstenediol (B1197431) has been found to provide maximal stimulation for LNCaP cells.[7]

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated for a period of several days.

  • Proliferation Measurement: Cell proliferation can be quantified using various methods, such as direct cell counting with a hemocytometer, or assays that measure metabolic activity (e.g., MTS assay) or DNA content.

  • Data Analysis: The effect of different concentrations of this compound on cell number or proliferation rate is determined and can be used to generate a dose-response curve.

Quantification of Metabolites using HPLC-MS/MS

Objective: To identify and quantify the metabolites of this compound, particularly its conversion to 1-testosterone.

Principle: High-performance liquid chromatography (HPLC) is used to separate the parent compound and its metabolites, which are then detected and quantified by tandem mass spectrometry (MS/MS).

Generalized Protocol:

  • In Vitro Incubation: this compound is incubated with a relevant biological matrix, such as liver microsomes or recombinant enzymes (e.g., 3β-HSD).

  • Sample Preparation: The reaction is stopped, and the steroids are extracted from the incubation mixture using an organic solvent (e.g., methyl-tert-butyl-ether).

  • HPLC Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound and its metabolites based on their physicochemical properties.

  • MS/MS Detection: The eluent from the HPLC is introduced into a mass spectrometer. The parent and metabolite ions are fragmented, and specific fragment ions are monitored for quantification (Selected Reaction Monitoring - SRM).

  • Data Analysis: The concentrations of this compound and its metabolites are determined by comparing their peak areas to those of known standards.

Visualizations

Signaling and Metabolic Pathways

1_Androstenediol_Mechanism_of_Action This compound In Vitro Mechanism of Action cluster_0 Metabolic Conversion cluster_1 Receptor Activation & Downstream Effects This compound This compound 1-Testosterone 1-Testosterone This compound->1-Testosterone Oxidation AR Androgen Receptor 1-Testosterone->AR Binds 3b-HSD 3b-HSD 3b-HSD->this compound ARE Androgen Response Element AR->ARE Binds to DNA Gene_Expression Androgen-Responsive Gene Expression ARE->Gene_Expression Cellular_Effects Cell Proliferation, Differentiation Gene_Expression->Cellular_Effects 1-Androstenediol_ER This compound ER Estrogen Receptor (α/β) 1-Androstenediol_ER->ER Binds ERE Estrogen Response Element ER->ERE Binds to DNA Estrogenic_Effects Estrogenic/ Anti-estrogenic Effects ERE->Estrogenic_Effects

Caption: Metabolic conversion and receptor-mediated signaling of this compound.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Assay_Workflow Workflow for Competitive Receptor Binding Assay Start Start Prepare_Receptor Prepare Receptor (e.g., Prostate Cytosol) Start->Prepare_Receptor Incubate Incubate Receptor with Radioligand and this compound Prepare_Receptor->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Radioactivity in Bound Fraction Separate->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Caption: Generalized workflow for a competitive receptor binding assay.

Logical Relationship: Prohormone to Active Ligand

Prohormone_Activation_Logic Logical Flow of this compound Activation This compound This compound (Prohormone) Enzymatic_Conversion 3β-HSD Conversion This compound->Enzymatic_Conversion 1-Testosterone 1-Testosterone (Active Androgen) Enzymatic_Conversion->1-Testosterone AR_Binding Androgen Receptor Binding & Activation 1-Testosterone->AR_Binding Biological_Response Androgenic Biological Response AR_Binding->Biological_Response

Caption: Logical pathway from prohormone to biological response.

References

A Technical Guide to the Biosynthesis of 1-Androstenediol from DHEA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the biosynthetic pathway converting Dehydroepiandrosterone (DHEA) into 1-Androstenediol. It covers the core enzymatic reactions, presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of the biochemical pathways and experimental workflows.

Introduction

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEAS, are the most abundantly produced adrenal steroid hormones in humans.[1][2] While DHEA itself is a weak androgen, its primary physiological role is to serve as a crucial precursor for the peripheral synthesis of more potent androgens and estrogens in target tissues.[1][3][4] This concept of intracellular hormone synthesis and action is known as intracrinology. A key metabolic transformation in this process is the conversion of DHEA to androst-5-ene-3β,17β-diol, a compound commonly referred to as 5-Androstenediol (5-AED).[1][3] This conversion is a critical step that precedes the formation of active sex steroids like testosterone (B1683101).

This document will elucidate the direct "Δ5 pathway" of 5-Androstenediol synthesis from DHEA and contrast it with the parallel "Δ4 pathway" that proceeds via androstenedione (B190577).

The Core Biosynthetic Pathway

The conversion of DHEA into active sex steroids occurs via two interconnected pathways: the Δ5 pathway and the Δ4 pathway. The direct synthesis of 5-Androstenediol from DHEA is the primary step in the Δ5 pathway.

The Δ5 Pathway: DHEA to 5-Androstenediol

The direct conversion of DHEA to 5-Androstenediol is a reduction reaction catalyzed by isoforms of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) .[5][6]

  • Reaction: The enzyme reduces the 17-keto group on the DHEA molecule to a 17β-hydroxyl group.[1][5]

  • Enzyme: 17β-Hydroxysteroid Dehydrogenase (EC 1.1.1.51).[5] Multiple isoforms exist, with varying substrate specificities and tissue distribution. For example, HSD17B1 is considered primarily "estrogenic," while HSD17B3 is "androgenic," though both can catalyze the conversion of DHEA.[5]

  • Cofactor: This reductive reaction requires the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate).[7][8]

The Parallel Δ4 Pathway

In many tissues, DHEA is concurrently metabolized through the Δ4 pathway, which creates a different set of intermediates.

  • DHEA to Androstenedione: The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) converts DHEA into androstenedione.[9][10][11] This reaction involves both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position.[12]

  • Androstenedione to Testosterone: Androstenedione is then converted to testosterone by the reductive action of 17β-HSD.[5][9]

These pathways are linked, as 5-Androstenediol can also be converted to testosterone by the action of 3β-HSD, demonstrating the metabolic grid that governs steroidogenesis.[3][10]

Visualization of Steroidogenic Pathways

The following diagrams illustrate the key metabolic conversions of DHEA.

G cluster_delta5 Δ5 Pathway cluster_delta4 Δ4 Pathway DHEA DHEA (Dehydroepiandrosterone) HSD17B 17β-HSD (Reduction) DHEA->HSD17B HSD3B 3β-HSD DHEA->HSD3B A5D 5-Androstenediol HSD3B_2 3β-HSD A5D->HSD3B_2 A4D Androstenedione HSD17B_2 17β-HSD (Reduction) A4D->HSD17B_2 TEST Testosterone HSD17B->A5D HSD3B->A4D HSD17B_2->TEST HSD3B_2->TEST

Caption: Key biosynthetic pathways originating from DHEA.

Summary of Key Enzymes

While precise kinetic data for the DHEA to 5-Androstenediol conversion is highly dependent on the specific 17β-HSD isoform and experimental conditions, the table below summarizes the roles of the principal enzymes.

EnzymeEC NumberSubstrate(s)Product(s)CofactorPathway RoleTypical Location
17β-Hydroxysteroid Dehydrogenase (17β-HSD) 1.1.1.51DHEA, Androstenedione, Estrone5-Androstenediol, Testosterone, EstradiolNADPH (Reduction)Catalyzes the reduction of 17-ketosteroids to active 17β-hydroxysteroids.[5]Gonads, placenta, peripheral tissues (e.g., skin, breast).[5][9]
3β-Hydroxysteroid Dehydrogenase (3β-HSD) 1.1.1.145DHEA, 5-Androstenediol, PregnenoloneAndrostenedione, Testosterone, ProgesteroneNAD+Converts Δ5-3β-hydroxysteroids to Δ4-ketosteroids.[10]Adrenal gland, gonads, placenta, peripheral tissues.[10]

Experimental Protocols

The study of the this compound pathway requires robust methods for steroid extraction, analysis, and enzyme activity measurement.

Protocol: Steroid Extraction from Serum

This protocol is a general method for extracting steroids from a liquid biological matrix for subsequent analysis.[13]

  • Sample Preparation: Aliquot 1.0 mL of serum or plasma into a glass tube.

  • Solvent Addition: Add 5.0 mL of an organic solvent (e.g., diethyl ether or ethyl acetate) to the sample, creating a 5:1 solvent-to-sample ratio.[13]

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the lipophilic steroids into the organic phase.

  • Phase Separation: Allow the tube to stand for 5 minutes to permit the separation of the aqueous and organic layers. For a cleaner separation, freeze the sample in a dry ice/ethanol (B145695) bath, which solidifies the lower aqueous layer.[13]

  • Collection: Carefully decant the top organic solvent layer into a new clean glass tube.

  • Drying: Evaporate the pooled solvent to complete dryness using a centrifugal vacuum concentrator (Speedvac) or a gentle stream of nitrogen.[13]

  • Reconstitution: Redissolve the dried steroid residue in a known, small volume (e.g., 125-250 µL) of an appropriate assay buffer, typically the initial mobile phase for LC-MS analysis.[13]

Protocol: Steroid Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for accurately quantifying multiple steroid hormones simultaneously.[14][15]

  • Chromatographic Separation:

    • Inject the reconstituted sample extract into an HPLC system.

    • Use a reversed-phase column (e.g., C18) to separate the steroids.

    • Apply a gradient elution program, typically using a binary solvent system such as water with a small amount of modifier (e.g., formic acid or ammonium (B1175870) fluoride) and methanol.[15] This is critical for separating structurally similar and isobaric steroids.

  • Ionization:

    • The column effluent is directed into the mass spectrometer's ion source.

    • Electrospray ionization (ESI) is commonly used for steroid analysis.[15]

  • Mass Analysis and Detection:

    • Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[14]

    • For each steroid, a specific precursor ion (matching the molecular weight) is selected in the first quadrupole.

    • The precursor ion is fragmented in the second quadrupole (collision cell).

    • Specific, characteristic product ions are monitored in the third quadrupole. This two-stage mass filtering provides exceptional specificity and reduces background noise.

  • Quantification:

    • A standard curve is generated using certified reference standards of known concentrations.

    • The concentration of each steroid in the sample is determined by comparing its peak area to the standard curve.

Protocol: 17β-HSD Activity Assay (Spectrophotometric)

This method measures the activity of HSD enzymes by monitoring the change in the concentration of the NADH or NADPH cofactor.[6][11]

  • Reaction Principle: The reduction of DHEA to 5-Androstenediol by 17β-HSD consumes NADPH, which is oxidized to NADP+. The disappearance of NADPH can be monitored by measuring the decrease in absorbance at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).

    • Substrate Solution: Prepare a stock solution of DHEA in ethanol or DMSO.

    • Cofactor Solution: Prepare a fresh solution of NADPH in the assay buffer.

    • Enzyme Source: Use a purified recombinant enzyme, a microsomal fraction, or a cell homogenate.

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, NADPH solution, and enzyme source.

    • Place the cuvette in a temperature-controlled spectrophotometer set to 340 nm and allow it to equilibrate.

    • Initiate the reaction by adding a small volume of the DHEA substrate solution and mix immediately.

    • Record the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Use the Beer-Lambert law (and the molar extinction coefficient of NADPH, which is 6220 M⁻¹cm⁻¹) to convert this rate into the rate of substrate conversion (e.g., nmol/min/mg of protein).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for steroid hormone analysis in a research setting.

G start Biological Sample (Serum, Plasma, Tissue) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction drydown Evaporation & Reconstitution extraction->drydown analysis LC-MS/MS Analysis drydown->analysis data Data Processing & Quantification analysis->data end Biological Interpretation data->end

Caption: A generalized workflow for steroid analysis.

References

Primary metabolic fates of 1-Androstenediol in humans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Primary Metabolic Fates of 1-Androstenediol in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5α-androst-1-ene-3β,17β-diol) is a synthetic androstane (B1237026) steroid recognized as a prohormone, or a precursor to more potent steroid hormones. Its significance in metabolic and endocrinological research stems from its conversion to 1-Testosterone (dihydroboldenone), a powerful anabolic androgenic steroid (AAS).[1] Due to its potential to enhance muscle mass, it has been marketed as a dietary supplement and is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[1] Understanding the metabolic cascade of this compound is critical for drug development, therapeutic applications, and for the development of sensitive detection methods in sports anti-doping. This document provides a comprehensive overview of the primary metabolic fates of this compound in humans, supported by quantitative data from related compounds, detailed experimental methodologies, and pathway visualizations.

Primary Metabolic Pathways

The metabolism of this compound proceeds through Phase I and Phase II reactions, transforming the parent compound into a series of active metabolites and readily excretable conjugates. The primary metabolic transformation is the oxidation of the 3β-hydroxyl group to form the potent androgen, 1-Testosterone.

Phase I Metabolism: Oxidation and Reduction

Phase I metabolism involves the enzymatic modification of the this compound structure. The key transformations occur at the C3 and C17 positions, mediated primarily by hydroxysteroid dehydrogenases (HSDs).

  • Conversion to 1-Testosterone: The most critical metabolic step is the conversion of this compound to 1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one). This oxidation reaction is catalyzed by an enzyme likely belonging to the 3β-hydroxysteroid dehydrogenase (3β-HSD) family. 1-Testosterone is a potent androgen that does not aromatize to estrogen.

  • Interconversion with 1-Androstenedione (B1247873): this compound can be reversibly converted to 1-Androstenedione (5α-androst-1-ene-3,17-dione) through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). 1-Androstenedione can then be converted to 1-Testosterone, also via 17β-HSD.

  • Reduction to Diols: Further reduction of metabolites can occur. For instance, 1-androstenedione can be reduced to form 5α-androst-1-ene-3α,17β-diol.

A study involving the oral administration of a closely related prohormone, 3β-hydroxy-5α-androst-1-en-17-one, identified several key urinary metabolites that illuminate this pathway. The detected metabolites included 1-Testosterone, 1-androstenedione, 5α-androst-1-ene-3α,17β-diol, and the parent compound's stereoisomer, 5α-androst-1-ene-3β,17β-diol (this compound), confirming the central role of these interconversions.[2]

Metabolic Pathway of this compound A This compound (5α-androst-1-ene-3β,17β-diol) B 1-Testosterone (Dihydroboldenone) A->B 3β-HSD (Oxidation) C 1-Androstenedione (5α-androst-1-ene-3,17-dione) A->C 17β-HSD (Oxidation) E Conjugated Metabolites (Glucuronides/Sulfates) B->E UGTs/SULTs (Phase II) C->A 17β-HSD (Reduction) C->B 17β-HSD (Reduction) D 5α-androst-1-ene-3α,17β-diol C->D 3α-HSD (Reduction) D->E UGTs/SULTs (Phase II)

Figure 1: Primary Phase I metabolic pathway of this compound.
Phase II Metabolism: Conjugation

Following Phase I transformations, the resulting metabolites, including 1-Testosterone and various diols, undergo Phase II conjugation to increase their water solubility and facilitate urinary excretion.[2]

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the hydroxyl groups of the steroid metabolites. This is a major pathway for the clearance of androgens and their metabolites.

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the steroid, forming sulfate (B86663) esters that are also readily excreted.

Studies on related androgens have demonstrated that after oral administration, the vast majority of metabolites are excreted as glucuronide and sulfate conjugates.[1][3]

Quantitative Analysis of Metabolite Excretion

Table 1: Mean Urinary Excretion Rates of Androgen Metabolites Following Oral Androstenedione (B190577) Administration (Data adapted from Leder et al., 2001, as a proxy for this compound metabolism)[1][3]

Metabolite (Conjugated)Control Group (0 mg/day)100 mg/day Androstenedione300 mg/day Androstenedione
Testosterone (B1683101) 3 ± 1 µg/h47 ± 11 µg/h115 ± 39 µg/h
Androsterone 215 ± 26 µg/h3,836 ± 458 µg/h8,142 ± 1,362 µg/h
Etiocholanolone 175 ± 26 µg/h4,306 ± 458 µg/h10,070 ± 1,999 µg/h
Dihydrotestosterone 0.4 ± 0.1 µg/h1.6 ± 0.2 µg/h7.7 ± 1.5 µg/h

Table 2: Fold-Increase in Urinary Excretion Rates vs. Control (Calculated from data in Table 1)

Metabolite (Conjugated)Fold-Increase (100 mg/day)Fold-Increase (300 mg/day)
Testosterone ~15.7x~38.3x
Androsterone ~17.8x~37.9x
Etiocholanolone ~24.6x~57.5x
Dihydrotestosterone ~4.0x~19.3x

These data clearly demonstrate a dose-dependent increase in the urinary excretion of key androgen metabolites following the administration of a testosterone precursor. A similar pattern is expected following the administration of this compound.

Experimental Protocols

The following outlines a representative experimental protocol for a human administration study designed to investigate the metabolism of a prohormone, based on methodologies from published clinical trials.[1][4][5]

Experimental Workflow cluster_prep Sample Preparation Details A Subject Recruitment (Healthy Males, 20-40 yrs) B Informed Consent & Medical History Screening A->B C Baseline Sample Collection (24h Urine, Blood) B->C D Randomization (Placebo vs. This compound) C->D E Oral Administration (e.g., Single 100mg Dose) D->E F Timed Sample Collection (Urine/Blood over 24-48h) E->F G Sample Preparation F->G H GC-MS/LC-MS Analysis G->H G1 Enzymatic Hydrolysis (β-glucuronidase) I Data Analysis (Metabolite Identification & Quantification) H->I G2 Solid-Phase Extraction (SPE) G1->G2 G3 Derivatization (e.g., TMS) G2->G3

Figure 2: A typical experimental workflow for a human prohormone metabolism study.
Study Design

A randomized, placebo-controlled, double-blind study is conducted. Participants are healthy male volunteers, typically aged 20-40, who have provided informed consent.[5] Exclusion criteria include the use of any medications or supplements that could interfere with steroid metabolism.

Dosing and Sample Collection
  • Baseline: A 24-hour urine collection is performed prior to administration to establish a baseline steroid profile.

  • Administration: A single oral dose of this compound (e.g., 100 mg) or a matching placebo is administered.

  • Post-Dose Collection: All urine is collected in timed intervals (e.g., 0-8h, 8-16h, 16-24h, etc.) for at least 48 hours to capture the full excretion profile of the metabolites.[6]

Sample Preparation and Analysis
  • Enzymatic Hydrolysis: To analyze conjugated steroids, an aliquot of urine is treated with β-glucuronidase/arylsulfatase from Helix pomatia to cleave the glucuronide and sulfate moieties, liberating the free steroids.

  • Extraction: The hydrolyzed urine is then subjected to solid-phase extraction (SPE) using C18 cartridges to isolate the steroids from the aqueous matrix.

  • Derivatization: The dried steroid extracts are derivatized to improve their volatility and thermal stability for gas chromatography. A common method is silylation using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[4]

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the different steroid metabolites based on their retention times, and the MS provides mass spectra for identification and quantification.[7] The instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for target metabolites.[8]

Androgen Receptor Signaling Pathway

The biological effects of this compound are not primarily due to the parent compound, but rather its potent metabolite, 1-Testosterone. Like other androgens, 1-Testosterone exerts its effects by binding to and activating the androgen receptor (AR).

Androgen Receptor Signaling cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus T 1-Testosterone (from this compound) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) T->AR_HSP Binds AR_T AR-Testosterone Complex AR_HSP->AR_T Conformational Change HSP HSP AR_HSP->HSP AR_T_Nuc AR-Testosterone Complex AR_T->AR_T_Nuc Translocation ARE Androgen Response Element (ARE) on DNA AR_T_Nuc->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates Biological Effects\n(e.g., Protein Synthesis) Biological Effects (e.g., Protein Synthesis) Gene->Biological Effects\n(e.g., Protein Synthesis)

Figure 3: Mechanism of action via the Androgen Receptor pathway.

The signaling cascade is as follows:

  • Binding: 1-Testosterone enters the target cell and binds to the ligand-binding domain of the AR, which is located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).

  • Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then translocates into the nucleus.

  • DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Gene Transcription: This binding event recruits co-regulatory proteins and initiates the transcription of androgen-responsive genes, leading to the synthesis of new proteins that mediate the physiological effects of the androgen, such as increased muscle protein synthesis.

Conclusion

The primary metabolic fate of this compound in humans is its conversion to the potent androgen 1-Testosterone. This Phase I transformation, along with other reduction and oxidation reactions, produces a suite of metabolites that are subsequently conjugated via Phase II glucuronidation and sulfation for urinary excretion. While direct quantitative data on this compound is limited, evidence from studies on related prohormones robustly demonstrates a significant, dose-dependent increase in the excretion of androgenic metabolites. The detailed methodologies and pathways described herein provide a foundational guide for researchers and developers working with this and similar compounds, aiding in the prediction of metabolic profiles, the design of clinical investigations, and the development of analytical methods for detection.

References

An In-depth Technical Guide to the Chemical Synthesis Methodologies for 1-Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical synthesis methodologies for 1-Androstenediol (5α-androst-1-ene-3β,17β-diol), a synthetic androstane (B1237026) steroid and a prohormone of 1-testosterone. This document details various synthetic routes, including chemical, enzymatic, and microbial biotransformation methods. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and steroid chemistry.

Introduction to this compound

This compound, with the chemical formula C₁₉H₃₀O₂, is a significant intermediate in steroid metabolism and a precursor to the potent androgen 1-testosterone.[1][2][3] Its synthesis and biological activities are of considerable interest in medicinal chemistry and endocrinology. The primary routes for its synthesis involve the chemical or biological modification of readily available steroid precursors such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577).[4][5]

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main approaches: chemical synthesis, enzymatic conversion, and microbial biotransformation. Each method offers distinct advantages and challenges in terms of stereoselectivity, yield, and scalability.

Chemical Synthesis

Chemical synthesis provides a versatile approach to this compound, primarily through the reduction of keto groups in precursor steroids.

Starting Materials: The most common starting materials for the chemical synthesis of this compound are 1-androstenedione (B1247873) and dehydroepiandrosterone (DHEA).[4]

Key Reactions: The core of the chemical synthesis is the reduction of the ketone functionalities at the C-3 and C-17 positions. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation. For stereoselective synthesis, more sophisticated methods like the Luche reduction can be employed to achieve the desired β-hydroxyl configuration.[6][7]

This protocol describes the reduction of 1-androstenedione to a mixture of androstenediols using sodium borohydride.

Materials:

  • 1-Androstenedione

  • Methanol (B129727)

  • Sodium Borohydride (NaBH₄)

  • Acetic Acid

  • Distilled Water

  • Ice Bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 10 grams of 1-androstenedione in 400 mL of methanol in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • While stirring, slowly add 2.5 grams of sodium borohydride to the solution. Maintain the temperature at 0°C.

  • Continue stirring the reaction mixture at 0°C for 45 minutes.

  • After 45 minutes, quench the reaction by the dropwise addition of acetic acid until the pH of the solution becomes slightly acidic. Be cautious as hydrogen gas will evolve.

  • Concentrate the methanol solution to a volume of approximately 50 mL by evaporation under reduced pressure.

  • Add 700 mL of distilled water to the concentrated solution to precipitate the product.

  • Collect the precipitate by filtration and wash the filter cake with several portions of distilled water.

  • Dry the product in an oven at a temperature not exceeding 150°C.

Note: This procedure yields a mixture of androstenediol (B1197431) isomers. Further purification by column chromatography or recrystallization is necessary to isolate the desired this compound (5α-androst-1-ene-3β,17β-diol).

Enzymatic Conversion

Enzymatic methods offer high stereoselectivity in the synthesis of this compound, utilizing specific oxidoreductase enzymes.

Key Enzymes:

  • 17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme catalyzes the reduction of the 17-keto group of DHEA to a 17β-hydroxyl group, a key step in the formation of androstenediols.[8][9]

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is involved in the interconversion of 3-keto and 3β-hydroxyl steroids.[10][11][12][13]

An enzymatic process for the preparation of dehydroepiandrosterone (DHEA) from Δ⁵-androstene-3,17-dione has been described, which can be adapted for the synthesis of related diols.[14]

Procedure Outline:

  • A buffered aqueous solution containing the starting steroid (e.g., 1-androstenedione), a ketoreductase enzyme (such as a 3β-HSD), and a cofactor (e.g., NAD⁺/NADP⁺) is prepared.

  • A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often included to ensure a continuous supply of the reduced cofactor (NADH/NADPH).

  • The reaction mixture is incubated at a controlled temperature (e.g., 30-35°C) and pH (e.g., 6.5) with stirring.

  • The progress of the reaction is monitored by techniques such as HPLC.

  • Upon completion, the product is extracted from the aqueous phase using an organic solvent.

  • The organic extract is then dried and the solvent evaporated to yield the crude product, which is further purified.

Microbial Biotransformation

Microbial biotransformation presents an alternative, often more environmentally friendly, route for the production of steroid intermediates like androstenedione from readily available phytosterols (B1254722). These intermediates can then be chemically or enzymatically converted to this compound.

Key Microorganisms:

  • Mycobacterium species are widely used for the side-chain cleavage of phytosterols to produce androstenedione and androstadienedione.[15]

Process Overview:

  • A culture of a suitable microorganism is grown in a nutrient medium.

  • A phytosterol composition, dissolved in a suitable solubilizing agent, is added to the culture.

  • The fermentation is carried out in a bioreactor for a sufficient time to allow the microorganism to transform the phytosterols into androstenedione.

  • The androstenedione is then extracted from the fermentation broth and purified.

  • The purified androstenedione can then be used as a starting material for the chemical or enzymatic synthesis of this compound as described in the previous sections.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound and related compounds. It is important to note that direct comparative studies are limited, and yields can vary significantly based on the specific reaction conditions and purification methods employed.

Synthesis MethodStarting MaterialKey Reagents/EnzymesProductReported YieldPurityReference
Chemical Synthesis17β-Acetoxy-5α-androstan-3-oneCrO₃5α-Androst-1-ene-3,17-dione78.2% (overall)99%[16]
Chemical Synthesis1-AndrostenedioneNaBH₄Mixture of Androstenediols~60-80% (estimated)Mixture[1]
Enzymatic SynthesisΔ⁵-Androstene-3,17-dioneKetoreductaseDehydroepiandrosterone80-99%>99.5%[14]
Microbial BiotransformationPhytosterolsMycobacterium neoaurumAndrostenedione--[15]

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key synthesis workflows and the metabolic and signaling pathway of this compound.

Chemical Synthesis Workflow

cluster_synthesis Chemical Synthesis of this compound start 1-Androstenedione reduction Reduction (e.g., NaBH4 in Methanol) start->reduction workup Reaction Quench & Product Precipitation reduction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Chemical synthesis workflow for this compound.

Biosynthesis and Metabolism of this compound

cluster_biosynthesis Biosynthesis and Metabolism of this compound DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD OneAndrostenediol This compound Androstenedione->OneAndrostenediol Reduction OneTestosterone 1-Testosterone OneAndrostenediol->OneTestosterone 3β-HSD

Caption: Biosynthesis and metabolism of this compound.

Signaling Pathway of this compound

cluster_signaling Signaling Pathway of this compound cluster_cell cluster_nucleus OneAndrostenediol This compound (in circulation) Cell Target Cell OneAndrostenediol->Cell OneTestosterone 1-Testosterone Cell->OneTestosterone 3β-HSD AR Androgen Receptor (AR) OneTestosterone->AR Binding Nucleus Nucleus AR->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE AR binds to ARE Transcription Gene Transcription ARE->Transcription Response Biological Response Transcription->Response

Caption: Signaling pathway of this compound.

Purification Methodologies

The purification of this compound from a reaction mixture is critical to obtain a high-purity product. The primary methods employed are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solids. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.

General Procedure:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for steroid recrystallization include ethanol, methanol, acetone, ethyl acetate (B1210297), and hexane (B92381), or mixtures thereof.[17][18][19][20]

  • Dissolution: The crude product is dissolved in a minimal amount of the boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried to remove any residual solvent.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

General Procedure:

  • Stationary Phase: Silica gel is a commonly used stationary phase for the purification of steroids.

  • Mobile Phase (Eluent): A solvent system is chosen that provides good separation of this compound from its isomers and other impurities. This is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio is determined by thin-layer chromatography (TLC).[21][22][23]

  • Column Packing: A glass column is packed with a slurry of the stationary phase in the mobile phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed by evaporation to yield the purified this compound.

Conclusion

The synthesis of this compound can be achieved through various methodologies, each with its own set of advantages and limitations. Chemical synthesis offers flexibility but may lack stereoselectivity without the use of specific reagents. Enzymatic and microbial methods provide high stereoselectivity and are often more environmentally benign but may require more complex process development. The choice of the optimal synthesis route will depend on factors such as the desired purity, scale of production, and available resources. This guide provides a foundational understanding of these methodologies to aid researchers in the synthesis and study of this important steroid.

References

The Prohormone 1-Androstenediol: A Technical Guide to its Conversion to the Anabolic Agent 1-Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-androstenediol as a precursor to the potent anabolic and androgenic steroid, 1-testosterone. It details the enzymatic conversion process, presents quantitative data on conversion efficiency from related prohormones, and outlines detailed experimental protocols for in vitro and in vivo analysis. Furthermore, this guide elucidates the signaling pathway of 1-testosterone and the methodologies to assess its biological activity. The information is intended to serve as a foundational resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction

This compound (5α-androst-1-ene-3β,17β-diol) is a synthetic prohormone that serves as a direct precursor to 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one).[1] Unlike its structural isomer, 4-androstenediol, which converts to testosterone (B1683101), this compound is a derivative of dihydrotestosterone (B1667394) (DHT) and is noted for its anabolic properties with reduced androgenic effects compared to testosterone. This guide explores the critical aspects of this compound's conversion to 1-testosterone, the biological actions of 1-testosterone, and the experimental frameworks used to study these processes.

Enzymatic Conversion of this compound to 1-Testosterone

The biotransformation of this compound to 1-testosterone is a two-step enzymatic process primarily involving two key enzymes from the hydroxysteroid dehydrogenase (HSD) family.

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme initiates the conversion by oxidizing the 3β-hydroxyl group of this compound into a ketone group.

  • 17β-Hydroxysteroid Dehydrogenase (17β-HSD): Subsequently, 17β-HSD acts on the 17β-hydroxyl group. While in the context of converting androstenedione (B190577) to testosterone this enzyme is reductive, its role here is more complex and can involve interconversion.

The overall conversion pathway can be visualized as follows:

Metabolic Pathway of this compound Metabolic Conversion of this compound to 1-Testosterone This compound This compound 3beta-HSD 3beta-HSD This compound->3beta-HSD 1-Androstenedione 1-Androstenedione 17beta-HSD 17beta-HSD 1-Androstenedione->17beta-HSD 1-Testosterone 1-Testosterone 3beta-HSD->1-Androstenedione 17beta-HSD->1-Testosterone

Diagram 1: Metabolic conversion of this compound.

Quantitative Data on Prohormone Conversion

Direct quantitative data on the conversion efficiency of this compound to 1-testosterone is limited in publicly available literature. However, studies on analogous prohormones provide valuable insights into the potential conversion rates.

ProhormoneDose and AdministrationResulting Change in Serum TestosteroneReference
Androstenedione100 mg/day, oralNo significant increase[2]
Androstenedione300 mg/day, oral34% increase in AUC[2]
Androstenedione100 mg, single oral dose in women450% increase in testosterone level over 12h[3]
Androstenediol (B1197431)20 mg, sublingualPeak total testosterone of 47.9 nmol/l at 60 min[4]

Experimental Protocols

In Vitro Enzymatic Conversion of this compound to 1-Testosterone

This protocol outlines a general procedure for assessing the enzymatic conversion in a controlled laboratory setting.

Objective: To quantify the conversion of this compound to 1-testosterone by 3β-HSD and 17β-HSD in vitro.

Materials:

  • This compound (substrate)

  • Recombinant human 3β-HSD and 17β-HSD enzymes

  • NADH or NADPH (cofactors)

  • Tris-HCl buffer (pH 7.4)

  • Ethyl acetate (B1210297) (for extraction)

  • Internal standard (e.g., deuterated testosterone)

  • GC-MS or LC-MS/MS system

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, the appropriate cofactor (NADH or NADPH), and a known concentration of this compound.

  • Enzyme Addition: Initiate the reaction by adding the recombinant 3β-HSD and 17β-HSD enzymes.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding ice-cold ethyl acetate. Add the internal standard. Vortex vigorously to extract the steroids into the organic phase.

  • Sample Preparation: Centrifuge to separate the phases. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (for GC-MS): Reconstitute the dried extract in a suitable solvent and derivatize using an appropriate agent (e.g., MSTFA) to increase volatility.

  • Analysis: Analyze the samples using a validated GC-MS or LC-MS/MS method to quantify the amounts of this compound and 1-testosterone.

  • Data Analysis: Calculate the conversion rate at each time point by comparing the peak areas of the substrate and product relative to the internal standard.

In Vitro Conversion Workflow Workflow for In Vitro Enzymatic Conversion Assay Reaction_Setup 1. Reaction Setup (Substrate, Cofactors, Buffer) Enzyme_Addition 2. Enzyme Addition (3beta-HSD, 17beta-HSD) Reaction_Setup->Enzyme_Addition Incubation 3. Incubation (37°C) Enzyme_Addition->Incubation Termination_Extraction 4. Termination & Extraction (Ethyl Acetate) Incubation->Termination_Extraction Sample_Prep 5. Sample Preparation (Evaporation, Derivatization) Termination_Extraction->Sample_Prep Analysis 6. Analysis (GC-MS or LC-MS/MS) Sample_Prep->Analysis Data_Analysis 7. Data Analysis (Quantification) Analysis->Data_Analysis

Diagram 2: In vitro conversion assay workflow.
Androgen Receptor Binding Assay

This competitive binding assay determines the affinity of 1-testosterone for the androgen receptor (AR).

Objective: To determine the binding affinity (IC50 and Ki) of 1-testosterone to the androgen receptor.

Materials:

  • Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)

  • Radiolabeled androgen (e.g., [³H]-DHT)

  • Unlabeled 1-testosterone (test compound)

  • Unlabeled DHT (for non-specific binding)

  • Assay buffer (e.g., TEGD buffer)

  • Hydroxyapatite (B223615) slurry (for separation of bound and unbound ligand)

  • Scintillation cocktail and counter

Methodology:

  • Assay Plate Setup: Prepare a 96-well plate with the following wells in triplicate:

    • Total Binding: Assay buffer, radiolabeled androgen, AR preparation.

    • Non-specific Binding: Assay buffer, radiolabeled androgen, excess unlabeled DHT, AR preparation.

    • Test Compound: Assay buffer, radiolabeled androgen, serial dilutions of 1-testosterone, AR preparation.

  • Incubation: Incubate the plate at 4°C overnight to reach binding equilibrium.

  • Separation: Add ice-cold hydroxyapatite slurry to each well to bind the receptor-ligand complexes. Incubate on ice.

  • Washing: Pellet the hydroxyapatite by centrifugation, aspirate the supernatant, and wash the pellet with cold wash buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 1-testosterone to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of 1-testosterone to activate the androgen receptor and induce gene expression.

Objective: To quantify the androgenic activity of 1-testosterone by measuring its ability to induce AR-mediated gene transcription.

Materials:

  • A suitable mammalian cell line (e.g., PC-3 or LNCaP)

  • An AR expression vector

  • A luciferase reporter vector containing androgen response elements (AREs)

  • Transfection reagent

  • Cell culture medium and supplements

  • 1-Testosterone (test compound)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of 1-testosterone or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminometry: Add luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold induction of luciferase activity against the log concentration of 1-testosterone to determine the EC50 value.[5][6][7]

1-Testosterone Signaling Pathway

1-Testosterone, like other androgens, exerts its biological effects by binding to and activating the androgen receptor (AR). The canonical signaling pathway is as follows:

  • Ligand Binding: 1-Testosterone enters the target cell and binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.

  • Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.

  • DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The AR-ARE complex recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes, leading to the physiological effects of the androgen.

Androgen Receptor Signaling Pathway Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1-Testosterone_in 1-Testosterone AR_HSP AR-HSP Complex 1-Testosterone_in->AR_HSP 1. Ligand Binding AR_active Activated AR AR_HSP->AR_active 2. HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer 3. Dimerization AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer_n->ARE 4. DNA Binding Transcription 5. Gene Transcription ARE->Transcription

Diagram 3: 1-Testosterone signaling pathway.

Pharmacokinetics of this compound

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve, reflecting total drug exposure.[4][8]

Conclusion

This compound is a prohormone that is enzymatically converted to the potent anabolic steroid 1-testosterone. Understanding the intricacies of this conversion, the biological activity of 1-testosterone, and the methodologies for their study is crucial for researchers in endocrinology and drug development. This technical guide provides a foundational framework for such investigations, compiling available data and outlining essential experimental protocols. Further research is warranted to fully elucidate the quantitative conversion efficiency and pharmacokinetic profile of this compound.

References

Biological Activity of 5α-androst-1-ene-3β,17β-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the synthetic steroid 5α-androst-1-ene-3β,17β-diol. Due to a scarcity of direct research on this specific compound, this guide incorporates data from structurally similar androgens and their metabolites to infer its potential pharmacological profile. The information is presented to facilitate further research and drug development efforts in related areas.

Introduction

5α-androst-1-ene-3β,17β-diol is a metabolite of various designer anabolic-androgenic steroids (AAS). Its biological activity is not extensively characterized in scientific literature. However, by examining its structural features and the known activities of related compounds, we can postulate its likely mechanisms of action. This guide synthesizes available data on its metabolism and the biological effects of its structural analogs, particularly its saturated counterpart, 5α-androstane-3β,17β-diol.

Metabolism

5α-androst-1-ene-3β,17β-diol has been identified as a urinary metabolite of the prohormone 3β-hydroxy-5α-androst-1-en-17-one ("1-Androsterone")[1]. The metabolic pathway likely involves the reduction of the 17-keto group of the parent compound. It is also a metabolite of 5α-androst-1-ene-3,17-dione.[2]

3beta-hydroxy-5alpha-androst-1-en-17-one 3beta-hydroxy-5alpha-androst-1-en-17-one Target_Compound 5alpha-androst-1-ene-3beta,17beta-diol 3beta-hydroxy-5alpha-androst-1-en-17-one->Target_Compound 17beta-HSD 5alpha-androst-1-ene-3,17-dione 5alpha-androst-1-ene-3,17-dione 5alpha-androst-1-ene-3,17-dione->Target_Compound 3beta-HSD

Metabolic pathway to 5α-androst-1-ene-3β,17β-diol.

Quantitative Data Summary

Direct quantitative data for 5α-androst-1-ene-3β,17β-diol is limited. The following tables summarize data for structurally related compounds to provide a comparative context for its potential activity.

Table 1: Receptor Binding Affinity of Structurally Related Compounds

CompoundReceptorBinding Affinity (Relative to DHT/E2)Reference
5α-androstane-3β,17β-diolAndrogen Receptor (AR)Weak/No Binding[3][4]
5α-androstane-3β,17β-diolEstrogen Receptor α (ERα)~3% of Estradiol[4][5]
5α-androstane-3β,17β-diolEstrogen Receptor β (ERβ)~7% of Estradiol[4][5]
1-TestosteroneAndrogen Receptor (AR)High[6]

Table 2: In Vivo Effects of Precursor Compounds

Compound AdministeredObserved EffectSpeciesReference
3β-hydroxy-5α-androst-1-en-17-oneIncreased lean body mass, increased muscular strengthHuman
5α-androst-1-ene-3,17-dioneAltered urinary steroid profileHuman[2]

Postulated Biological Activity and Signaling Pathways

Based on the data from its saturated analog, 5α-androstane-3β,17β-diol, it is hypothesized that 5α-androst-1-ene-3β,17β-diol exhibits low affinity for the androgen receptor and may primarily act as a ligand for the estrogen receptor, particularly ERβ.

Activation of ERβ by ligands such as 5α-androstane-3β,17β-diol has been shown to inhibit prostate cancer cell migration[7][8]. The signaling cascade initiated by ERβ activation can lead to the modulation of gene expression, including the upregulation of E-cadherin, a key protein in cell adhesion and metastasis suppression.

cluster_0 Cytoplasm cluster_1 Nucleus Ligand 5alpha-androst-1-ene-3beta,17beta-diol ERbeta Estrogen Receptor beta Ligand->ERbeta Binds HSP Heat Shock Proteins ERbeta->HSP Dissociates from ERbeta_dimer ERbeta Dimer ERbeta->ERbeta_dimer Dimerizes & Translocates ERE Estrogen Response Element ERbeta_dimer->ERE Binds to Gene_Transcription Modulation of Gene Transcription (e.g., E-cadherin up-regulation) ERE->Gene_Transcription Initiates

Postulated ERβ-mediated signaling pathway.

Experimental Protocols

This section details generalized protocols for key experiments relevant to characterizing the biological activity of 5α-androst-1-ene-3β,17β-diol.

Receptor Binding Assay (Competitive Binding)

This protocol is a standard method to determine the binding affinity of a test compound to a specific receptor.

  • Materials:

    • Purified recombinant human androgen receptor (AR) and estrogen receptors (ERα, ERβ).

    • Radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ERs).

    • Test compound (5α-androst-1-ene-3β,17β-diol).

    • Unlabeled reference ligands (DHT, estradiol).

    • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

    • 96-well filter plates.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and unlabeled reference ligands.

    • In a 96-well plate, combine the purified receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or unlabeled reference ligand.

    • Incubate the plate to allow binding to reach equilibrium.

    • Separate bound from unbound radiolabeled ligand by vacuum filtration through the filter plates.

    • Wash the filters with cold assay buffer to remove non-specifically bound ligand.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated and used to determine the binding affinity (Ki).

Yeast-Based Androgen and Estrogen Screen (YAS/YES)

This assay is used to determine the agonistic or antagonistic activity of a compound on androgen and estrogen receptors.

  • Materials:

    • Genetically modified Saccharomyces cerevisiae strains expressing human AR (YAS) or ERα (YES) and a reporter gene (e.g., lacZ).

    • Growth medium.

    • Test compound.

    • Reference agonists (DHT, estradiol) and antagonists (e.g., flutamide, tamoxifen).

    • 96-well microtiter plates.

    • Substrate for the reporter gene product (e.g., CPRG for β-galactosidase).

    • Microplate reader.

  • Procedure:

    • Culture the yeast strains to the mid-logarithmic growth phase.

    • In a 96-well plate, add the yeast culture and serial dilutions of the test compound.

    • For antagonist testing, also add a fixed concentration of the reference agonist.

    • Incubate the plates to allow for receptor activation and reporter gene expression.

    • Add the substrate for the reporter gene product and measure the resulting color change or fluorescence using a microplate reader.

    • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Start Start PrepareYeast Prepare Yeast Culture (YAS and YES strains) Start->PrepareYeast PlateSetup Set up 96-well plate with serial dilutions of test compound PrepareYeast->PlateSetup AddYeast Add yeast culture to wells PlateSetup->AddYeast Incubate Incubate plates AddYeast->Incubate AddSubstrate Add reporter gene substrate Incubate->AddSubstrate Measure Measure signal (colorimetric/fluorometric) AddSubstrate->Measure Analyze Analyze data and generate dose-response curves Measure->Analyze End End Analyze->End

Workflow for Yeast-Based Receptor Screens.

Conclusion

While direct experimental data on the biological activity of 5α-androst-1-ene-3β,17β-diol is currently lacking, evidence from structurally related compounds strongly suggests a low androgenic potential and a likely interaction with estrogen receptors, particularly ERβ. This interaction may lead to anti-proliferative and anti-migratory effects in certain cell types, such as prostate cancer cells. Further research, including direct receptor binding studies and cell-based assays as outlined in this guide, is necessary to fully elucidate the pharmacological profile of this compound. The information and protocols provided herein serve as a foundation for future investigations into the biological role and therapeutic potential of 5α-androst-1-ene-3β,17β-diol.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, pharmacological properties, and experimental evaluation of 1-Androstenediol (5α-androst-1-ene-3β,17β-diol). The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Molecular Structure and Physicochemical Properties

This compound is a synthetic androstane (B1237026) steroid. Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₁₉H₃₀O₂[1][2][3][4]
Molecular Weight 290.44 g/mol [1][3][4][5]
IUPAC Name (3R,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol[3]
Synonyms 5α-androst-1-ene-3β,17β-diol, Δ¹-androstenediol[2][6]
Stereochemistry Absolute, 8 defined stereocenters[1][4][7]
CAS Number 5323-27-3[3]

Pharmacological Properties

This compound is recognized as a prohormone, primarily for its conversion to the potent androgen, 1-testosterone (Δ¹-dihydrotestosterone).[6][8] Due to its anabolic potential, it is classified as a prohibited substance by the World Anti-Doping Agency (WADA) and is a Schedule III controlled substance in the United States.[6][9]

Androgenic and Estrogenic Activity

This compound exhibits both weak direct androgenic activity and more significant indirect androgenic effects following its metabolic conversion. It also possesses notable estrogenic properties through direct receptor binding.

Receptor Binding Affinity and Potency

The biological effects of this compound are mediated through its interaction with nuclear hormone receptors. Its binding affinity and functional potency have been characterized in various in vitro assays.

LigandReceptorAssay TypeValue (nM)Reference
This compound (5-AED) Androgen Receptor (AR)TransactivationEC₅₀: 2969[3]
This compound Estrogen Receptor α (ERα)Competitive BindingKᵢ: 3.6[10]
This compound Estrogen Receptor β (ERβ)Competitive BindingKᵢ: 0.9[10]
Dihydrotestosterone (DHT)Androgen Receptor (AR)TransactivationEC₅₀: 0.06[3]
Testosterone (B1683101)Androgen Receptor (AR)Competitive BindingKᵢ: ~0.5[3]
Dehydroepiandrosterone (DHEA)Androgen Receptor (AR)Competitive BindingKᵢ: ~1200[3]
Metabolism to 1-Testosterone

The primary mechanism for the androgenic effects of this compound is its conversion to 1-testosterone. This biotransformation is a critical step in its metabolic pathway.[11] The specific in vivo conversion rate of this compound to 1-testosterone is not well-documented in the scientific literature. For comparison, the related compound 4-androstenediol (B211404) has a reported conversion rate to testosterone of approximately 15.76%.[7]

G This compound This compound 1-Testosterone 1-Testosterone This compound->1-Testosterone 3β-Hydroxysteroid dehydrogenase (3β-HSD)

Metabolic conversion of this compound to 1-Testosterone.

Signaling Pathways

This compound can influence cellular function through multiple signaling pathways. Its effects are primarily mediated by its metabolic product, 1-testosterone, which is a potent agonist of the androgen receptor. Additionally, this compound can directly bind to and activate estrogen receptors, showcasing a dual hormonal profile.

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound 1-Testosterone 1-Testosterone This compound->1-Testosterone Metabolism (3β-HSD) ERa Estrogen Receptor α This compound->ERa Direct Binding ERb Estrogen Receptor β This compound->ERb Direct Binding AR Androgen Receptor 1-Testosterone->AR Binds and Activates ARE Androgen Response Element AR->ARE Translocates to Nucleus and Binds DNA ERE Estrogen Response Element ERa->ERE Translocates to Nucleus and Binds DNA ERb->ERE Gene_Transcription_A Androgenic Gene Transcription ARE->Gene_Transcription_A Gene_Transcription_E Estrogenic Gene Transcription ERE->Gene_Transcription_E G A Prepare Reagents: - Receptor Cytosol - Radioligand - Test Compound Dilutions B Set up Assay Tubes: - Total Binding - Non-specific Binding - Competitive Binding A->B C Incubate at 4°C for 18-24 hours B->C D Add Hydroxylapatite (HAP) Slurry to Separate Bound from Free Ligand C->D E Wash HAP Pellet to Remove Unbound Ligand D->E F Add Scintillation Cocktail and Measure Radioactivity E->F G Data Analysis: Calculate IC₅₀ and Kᵢ F->G G A Culture and Transfect Cells with AR and ARE-Luciferase Plasmids B Plate Transfected Cells in 96-well Plates A->B C Treat Cells with Test Compound (this compound) and Controls B->C D Incubate for 24 hours C->D E Lyse Cells D->E F Add Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis: Determine EC₅₀ G->H

References

Role of 17β-hydroxysteroid dehydrogenase in 1-Androstenediol conversion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 17β-Hydroxysteroid Dehydrogenase in 1-Androstenediol Conversion

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic conversion of this compound, focusing on the critical role of the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme family. It covers the biochemical pathways, isoform specificity, quantitative kinetics, experimental methodologies, and clinical significance, serving as a foundational resource for research and development in steroid metabolism.

Introduction: The 17β-HSD Enzyme Family

The 17β-hydroxysteroid dehydrogenases (17β-HSDs) are a superfamily of NAD(P)+/NAD(P)H-dependent oxidoreductases that play a pivotal role in the biosynthesis and metabolism of steroid hormones.[1][2] These enzymes catalyze the interconversion between 17-ketosteroids (less active) and 17β-hydroxysteroids (more potent), thereby modulating the biological activity of androgens and estrogens at the pre-receptor level.[3] The family comprises at least 15 distinct isoforms, each with unique tissue distribution, substrate specificity, and directional preference (reductive or oxidative), allowing for fine-tuned, tissue-specific regulation of steroid hormone levels.[4][5]

This compound (Androst-1-ene-3β,17β-diol) is a steroid that can be converted to the potent androgen 1-Testosterone. This conversion is a critical step in specific androgenic pathways and is catalyzed by members of the 17β-HSD family. Understanding this enzymatic process is crucial for developing therapies for hormone-dependent pathologies such as prostate cancer.[6][7]

Biochemical Conversion Pathway

The primary role of reductive 17β-HSD isoforms in androgen metabolism is to catalyze the conversion of a 17-keto group to a 17β-hydroxyl group. In the context of this compound, the analogous and more extensively studied reaction is the conversion of androstenedione (B190577) to testosterone (B1683101). 17β-HSD facilitates the transfer of a hydride ion from the cofactor NADPH (or NADH) to the C17-keto group of the steroid substrate.[8]

The reaction is as follows:

This compound (or Androstenedione) + NADPH + H⁺ ⇌ 1-Testosterone (or Testosterone) + NADP⁺

This reaction is reversible, but the direction is largely dictated by the intracellular ratio of reduced to oxidized cofactors (NADPH/NADP⁺).[8] In tissues where androgen synthesis is active, a high NADPH/NADP⁺ ratio drives the reaction toward the production of the more potent 17β-hydroxysteroid, 1-Testosterone.[8]

sub This compound prod 1-Testosterone sub->prod nadph NADPH nadp NADP+ nadph->nadp

Caption: Conversion of this compound to 1-Testosterone by 17β-HSD.

Isoform Specificity and Tissue Distribution

Different 17β-HSD isoforms exhibit distinct substrate preferences and are expressed in specific tissues, which dictates their physiological function.

  • 17β-HSD Type 3: This is considered the primary enzyme for the formation of testosterone from androstenedione in the testes.[9][10] It is almost exclusively expressed in testicular Leydig cells and demonstrates high efficiency in converting 17-ketosteroids to potent androgens.[10][11] Mutations in the HSD17B3 gene lead to 17β-HSD3 deficiency, a condition causing impaired virilization in males.[11]

  • 17β-HSD Type 5 (AKR1C3): This isoform is widely expressed in peripheral tissues, including the prostate, adrenal glands, and mammary gland.[4][12] It functions as a reductive enzyme, converting androstenedione to testosterone, and DHEA to androstenediol.[4][13] Its expression is often upregulated in castration-resistant prostate cancer, contributing to intratumoral androgen synthesis.[7][14]

  • 17β-HSD Type 1: While its primary role is the conversion of estrone (B1671321) to the potent estrogen estradiol (B170435), it can also catalyze the conversion of androstenedione to testosterone, albeit to a lesser extent than Types 3 and 5.[2][15]

  • 17β-HSD Type 2: This isoform predominantly catalyzes the oxidative reaction, inactivating potent hormones. It converts testosterone to androstenedione and estradiol to estrone, thereby acting as a counterbalance to the reductive isoforms.[4][16] Its expression is often reduced in prostate cancer, which may contribute to an accumulation of potent androgens.[7]

Quantitative Data

Quantitative kinetic data for the conversion of this compound is not widely reported. The following tables summarize available data for the closely related and well-studied substrate, Androstenedione , which serves as a reliable proxy for understanding the enzymatic behavior of the relevant 17β-HSD isoforms.

Table 1: Kinetic Parameters for Androstenedione Conversion by Key 17β-HSD Isoforms

Isoform Enzyme Source Apparent Km (μM) for Androstenedione Apparent Vmax (pmol/min/mg protein) Cofactor Reference
17β-HSD Type 2 Microsomes from A431 cells 0.44 143 (Reductase Activity) NADH [17]
17β-HSD Type 3 Recombinant Human ~1.0 - 5.0 (Estimated) Not directly comparable NADPH [9][10]

| 17β-HSD Type 5 | Recombinant Human | 0.6 | Not reported | NADPH |[18] |

Note: Kinetic values can vary significantly based on experimental conditions, such as pH, temperature, and enzyme purity. Data for Type 3 is often described in terms of high efficiency rather than specific Km values in comparative literature.

Table 2: Representative Inhibitors of Androgenic 17β-HSD Isoforms

Inhibitor Class Example Compound Target Isoform(s) Potency (IC50 or Ki) Reference
Steroidal Steroidal Spirolactones Type 2 (Oxidative) Varies [19]
Non-steroidal Thieno[2,3-d]pyrimidin-4(3H)-ones Type 1 Potent inhibition at 0.1 µM [20]

| General | Various | Types 1, 2, 3, 5, 7+ | Nanomolar to Micromolar |[21] |

Note: The development of isoform-specific inhibitors is a major goal in drug development for hormone-dependent cancers.[5][6]

Experimental Protocols

Investigating the conversion of this compound by 17β-HSD can be accomplished using several established methodologies.

A. Recombinant Enzyme Activity Assay

This in vitro method provides a clean system to determine the kinetic parameters of a specific, purified 17β-HSD isoform.

Methodology:

  • Enzyme Source: Obtain purified, recombinant human 17β-HSD (e.g., Type 3 or 5) expressed in a suitable system (e.g., E. coli or insect cells).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M HEPES, pH 7.2).[22]

  • Initiation: To the buffer, add the substrate (this compound, typically dissolved in ethanol (B145695) or DMSO) at various concentrations, the cofactor (e.g., 0.5 mM NADPH), and the purified enzyme to initiate the reaction.[22]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction stays within the linear range of product formation.

  • Termination: Stop the reaction by adding an organic solvent (e.g., ice-cold acetonitrile (B52724) or ethyl acetate) to precipitate the protein.

  • Analysis: Centrifuge to remove the precipitated enzyme. Analyze the supernatant for the product (1-Testosterone) and remaining substrate using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

  • Quantification: Calculate reaction velocity based on the amount of product formed over time. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

B. Cell-Based Conversion Assay

This method assesses enzymatic activity within an intact cellular environment, which can provide more physiologically relevant data.

Methodology:

  • Cell Culture: Use a relevant cell line, either one that endogenously expresses the 17β-HSD of interest (e.g., prostate cancer cells like LNCaP) or a host cell line (e.g., HEK293) engineered to overexpress a specific isoform.[18]

  • Substrate Addition: Culture the cells to a desired confluency. Replace the culture medium with fresh medium containing a known concentration of this compound.

  • Incubation: Incubate the cells for a specific time course (e.g., 4, 8, 24 hours).

  • Sample Collection: Collect the culture medium at each time point.

  • Steroid Extraction: Extract the steroids from the collected medium using a solid-phase extraction (SPE) or liquid-liquid extraction method.

  • Analysis: Quantify the concentration of 1-Testosterone in the extracts using LC-MS or a sensitive immunoassay (e.g., ELISA).

  • Data Interpretation: The rate of 1-Testosterone appearance in the medium reflects the intracellular 17β-HSD activity.

cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis prep_enzyme Prepare Enzyme Source (Recombinant Protein or Cell Lysate) initiate Initiate Reaction (Combine Enzyme, Substrate, Cofactor) prep_enzyme->initiate prep_reagents Prepare Reaction Buffer, Substrate (this compound), & Cofactor (NADPH) prep_reagents->initiate incubate Incubate at 37°C (Defined Time) initiate->incubate terminate Terminate Reaction (e.g., Add Cold Solvent) incubate->terminate extract Extract Steroids terminate->extract analyze Analyze via HPLC or LC-MS (Quantify Product & Substrate) extract->analyze calc Calculate Kinetic Parameters (Km, Vmax) analyze->calc

References

An In-depth Technical Guide to the Synthesis of 1-Androstenediol Derivatives for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-androstenediol (5α-androst-1-ene-3β,17β-diol) and its derivatives. This compound is a significant prohormone of the potent androgen 1-testosterone (Δ¹-dihydrotestosterone), making its derivatives valuable tools for research into androgen receptor (AR) signaling, steroid metabolism, and the development of novel therapeutic agents.[1] This document details synthetic methodologies, experimental protocols, and the biological activities of these compounds, presented in a format tailored for scientific professionals.

Core Synthesis of this compound

The synthesis of the this compound scaffold typically commences from readily available steroid precursors. The most common starting material is Dehydroepiandrosterone (B1670201) (DHEA), an adrenal steroid. The synthesis involves strategic reduction of the keto groups at the C3 and C17 positions and isomerization of the double bond.

A plausible synthetic route starting from Androst-4-ene-3,17-dione (Androstenedione), which can be derived from DHEA, is outlined below. This multi-step process involves selective protection and reduction steps to achieve the desired stereochemistry.

Table 1: Key Transformations in this compound Synthesis

StepTransformationReagents & ConditionsPurposeTypical Yield (%)
1Isomerization of Δ4 to Δ5 double bondAlkaline conditionsTo shift the double bond to the correct position for DHEA synthesis from 4-AD.[2]~90%
2Selective reduction of C3-ketoneCarbonyl reductase (biocatalytic) or chemical reductant with C17 protectionTo stereoselectively form the 3β-hydroxyl group.[2]85-95%
3Reduction of C17-ketoneSodium borohydride (B1222165) (NaBH₄) in ethanol (B145695)To form the 17β-hydroxyl group.[3]>90%
4Introduction of Δ1 double bondDehydrogenation using a catalyst like Selenium Dioxide (SeO₂) or a microbial transformationTo create the characteristic C1-C2 double bond of this compound.40-60%

Note: Yields are estimates based on similar transformations reported in steroid chemistry literature and may vary based on specific reaction conditions.

Synthesis of this compound Derivatives

Structural modifications of the this compound core are crucial for exploring structure-activity relationships (SAR) and developing compounds with specific biological profiles. Key areas for modification include the A-ring and D-ring of the steroid nucleus.

A-Ring Modifications

Modifications to the A-ring can significantly influence metabolic stability and interaction with target receptors. Common modifications include the introduction of hydroxyl or fluoro groups. For instance, 4-hydroxy and 4-fluoro derivatives of androstenedione (B190577) have been synthesized and evaluated as potent aromatase inhibitors.[4][5] These strategies can be adapted for this compound.

D-Ring Modifications

The D-ring and the C17 substituent are critical for androgen receptor binding and activity. Modifications often involve esterification of the 17β-hydroxyl group or the introduction of heterocyclic moieties to modulate potency, pharmacokinetics, and receptor interaction.[6][7] For example, various hydrazone derivatives at the C17 position of DHEA have shown significant antiproliferative activity.[8]

Table 2: Examples of Synthesized Androstane (B1237026) Derivatives and their Biological Focus

Derivative ClassModification SiteSynthetic StrategyBiological Target/ApplicationReference
4-Hydroxy AnaloguesA-Ring (C4)Epoxidation followed by ring openingAromatase Inhibition[4][9]
6-Fluoro AnaloguesA-Ring (C6)Electrophilic fluorinationAromatase Inhibition[5]
17-HydrazonesD-Ring (C17)Condensation of C17-ketone with hydrazinesAnticancer (Antiproliferative)[8]
16,17-SecoandrostanesD-Ring CleavageBaeyer-Villiger oxidation or similarCytotoxicity in cancer cells[10]
D-Homo LactonesD-Ring ExpansionTiffeneau-Demjanov rearrangementSteroid-converting enzyme inhibition[7][11]

Biological Activity

The biological activity of this compound derivatives is primarily related to their interaction with the androgen receptor and enzymes involved in steroid metabolism. The parent compound is a prohormone for 1-testosterone, which is a potent AR agonist. Derivatives are often designed to modulate this activity or to inhibit key enzymes in steroidogenesis.

Table 3: Biological Activity of Selected Androstane Derivatives

CompoundTargetAssay TypeActivity MetricValueReference
AndrostenedioneAndrogen ReceptorCompetitive BindingKd648 ± 21 nM[12]
Dihydrotestosterone (DHT)Androgen ReceptorCompetitive BindingKd10 ± 0.4 nM[12]
4-hydroxy AndrostenedioneAromataseEnzyme InhibitionKi27 nM[13]
Estrane (B1239764) Derivative 33 17β-HSD3Enzyme InhibitionIC500.17 µM[6][14]
Estrane Derivative 27 17β-HSD3Enzyme InhibitionIC500.02 µM[6][14]

Experimental Protocols

The following are representative protocols for key transformations in the synthesis of this compound and its derivatives. Researchers should adapt these methods based on specific substrates and laboratory conditions.

Protocol 4.1: General Procedure for the Reduction of a C17-Ketone to a 17β-Hydroxyl Group

This protocol is based on the reduction of a C17-ketosteroid using sodium borohydride.[3]

  • Dissolution: Dissolve the starting C17-ketosteroid (1.0 eq) in absolute ethanol (e.g., 20 mL per gram of steroid) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of acetone (B3395972) (5 mL) to consume excess NaBH₄, followed by the addition of water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 25 mL).

  • Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 17β-hydroxy steroid.

Protocol 4.2: Synthesis of a C17-Hydrazone Derivative

This protocol is adapted from the synthesis of DHEA-hydrazone derivatives.[8]

  • Mixture Preparation: To a solution of the C17-ketosteroid (1.0 eq) in absolute ethanol (15 mL), add the corresponding hydrazine (B178648) or hydrazine derivative (1.2 eq) and a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold water until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold water and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield the desired C17-hydrazone derivative. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

The following diagrams illustrate the key biological pathways relevant to this compound.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Androstenediol 5-Androstenediol DHEA->Androstenediol 17β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD OneAndrostenediol This compound Androstenedione->OneAndrostenediol Reduction (Synthetic Route) Androstenediol->Testosterone 3β-HSD OneTestosterone 1-Testosterone (Active Androgen) OneAndrostenediol->OneTestosterone 3β-HSD

Caption: Simplified Steroidogenesis Pathway Highlighting this compound.

AR_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus 1-Testosterone 1-Testosterone AR_inactive Androgen Receptor (Inactive) 1-Testosterone->AR_inactive Binding HSP HSP AR_inactive->HSP AR_active Active AR Complex AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (DNA) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription

Caption: Androgen Receptor (AR) Signaling Pathway.

Experimental Workflows

The logical flow of synthesis and evaluation is depicted below.

synthesis_workflow Start Select Precursor (e.g., DHEA) Core_Synth Synthesize this compound Core Start->Core_Synth Modification Introduce A- or D-Ring Modification Core_Synth->Modification Purification Purification (Chromatography, Recrystallization) Modification->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Pure Derivative Characterization->Final screening_workflow Compound Synthesized Derivative BindingAssay Primary Screen: Receptor Binding Assay (e.g., AR) Compound->BindingAssay EnzymeAssay Parallel Screen: Enzyme Inhibition Assay (e.g., 17β-HSD, Aromatase) Compound->EnzymeAssay FunctionalAssay Secondary Screen: Cell-Based Functional Assay (e.g., Reporter Gene) BindingAssay->FunctionalAssay Hit Identify Hit Compounds FunctionalAssay->Hit EnzymeAssay->Hit SAR SAR Analysis & Lead Optimization Hit->SAR

References

An In-Depth Technical Guide to the Interaction of 1-Androstenediol with Androgen Receptor Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction of 1-Androstenediol with androgen receptor (AR) signaling pathways. This compound (5α-androst-1-ene-3β,17β-diol) is a synthetic androstane (B1237026) steroid and a prohormone of the potent androgen 1-testosterone.[1] While its direct interaction with the androgen receptor is considered weak, its metabolic conversion to 1-testosterone makes it a significant modulator of androgenic activity. This guide details the metabolic pathways, interaction with the androgen receptor, and provides established experimental protocols for the study of this and similar compounds. Quantitative data for related androgens are presented to provide a comparative context for the activity of this compound.

Introduction

This compound, a synthetic steroid, has garnered interest in the scientific community for its role as a prohormone.[1] Structurally similar to other endogenous androgens, its primary biological significance lies in its conversion to 1-testosterone, a potent agonist of the androgen receptor.[1] Understanding the nuances of this conversion and the subsequent activation of the AR pathway is crucial for researchers in endocrinology, drug development, and toxicology. This guide aims to provide a detailed technical resource for professionals investigating the molecular mechanisms of this compound.

Metabolism of this compound

The primary metabolic fate of this compound is its oxidation to 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one).[1] This conversion is a critical step as 1-testosterone is a potent androgen.[1]

  • Enzymatic Conversion: The transformation of this compound to 1-testosterone is an oxidation reaction that occurs at the 3-position of the steroid nucleus and is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1]

This compound This compound 1-Testosterone 1-Testosterone This compound->1-Testosterone Oxidation 3b-HSD 3b-HSD 3b-HSD->this compound

Metabolic Conversion of this compound

Interaction with the Androgen Receptor Pathway

The biological effects of androgens are mediated through the androgen receptor, a ligand-activated transcription factor. While this compound itself is considered a weak androgen, its metabolite, 1-testosterone, is a potent AR agonist.

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. In its unbound state, the AR is associated with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, homodimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen 1-Testosterone (from this compound) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR_Ligand AR-Ligand AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Dimer AR_Ligand->AR_Dimer Dimerization AR_Dimer_N AR Dimer AR_Dimer->AR_Dimer_N Nuclear Translocation ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiation AR_Dimer_N->ARE Binding

Androgen Receptor Signaling Pathway

Quantitative Data

CompoundBinding Affinity (Kd/Ki) (nM)EC50 (nM)
This compound Not ReportedNot Reported
Dihydrotestosterone (DHT)~10 (Kd)0.13 - 0.39
Testosterone~50 (Ki)0.66
Androstenedione648 (Kd)4.5
5-AndrostenediolNot Reported2969

Note: The presented values are compiled from various sources and experimental systems and should be considered as approximations for comparative purposes.

Experimental Protocols

Androgen Receptor Competitive Binding Assay (Rat Prostate Cytosol)

This protocol is adapted from established methods for determining the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor.[2][3]

Materials:

  • Buffers:

    • Low-Salt TEDG Buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.

    • High-Salt TEDG Buffer: Low-Salt TEDG with 0.4 M KCl.

  • Radioligand: [³H]-R1881 (Methyltrienolone)

  • Competitor: Unlabeled R1881

  • Test Compound: this compound

  • Receptor Source: Cytosol from ventral prostates of castrated Sprague-Dawley rats.[2][3]

  • Separation Agent: Hydroxylapatite (HAP) slurry

  • Scintillation Cocktail

Procedure:

  • Cytosol Preparation:

    • Castrate male Sprague-Dawley rats (60-90 days old).[2]

    • After 24 hours, euthanize the rats and excise the ventral prostates.[2]

    • Homogenize the tissue in ice-cold Low-Salt TEDG buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes.

    • The resulting supernatant is the cytosol containing the androgen receptor. Determine the protein concentration.

  • Binding Assay:

    • In glass test tubes, add a constant amount of rat prostate cytosol.

    • Add a fixed concentration of [³H]-R1881 (e.g., 1 nM).

    • For total binding, add buffer. For non-specific binding, add a saturating concentration of unlabeled R1881 (e.g., 1 µM).

    • For competition, add increasing concentrations of this compound.

    • Incubate the tubes at 4°C for 18-24 hours.[4]

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each tube and incubate on ice.

    • Centrifuge to pellet the HAP, which binds the receptor-ligand complexes.

    • Wash the pellets with Low-Salt TEDG buffer to remove unbound radioligand.

  • Quantification:

    • Resuspend the final HAP pellets in scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881.

Start Start Prepare_Cytosol Prepare Rat Prostate Cytosol Start->Prepare_Cytosol Incubate Incubate with [3H]-R1881 & this compound Prepare_Cytosol->Incubate Separate Separate Bound/Free Ligand (HAP Slurry) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End Start Start Culture_Transfect Culture & Transfect LNCaP Cells Start->Culture_Transfect Treat Treat with This compound Culture_Transfect->Treat Measure Measure Luciferase Activity Treat->Measure Analyze Calculate EC50 Measure->Analyze End End Analyze->End

References

The Genesis of a Prohormone: A Technical Guide to the Discovery and Synthesis of 1-Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and chemical synthesis of 1-Androstenediol (5α-androst-1-ene-3β,17β-diol), a synthetic androstane (B1237026) steroid that gained prominence as a prohormone. We delve into the historical context of anabolic steroid research that paved the way for its creation, detail the key synthetic pathways, and present relevant quantitative data. Furthermore, this guide outlines the metabolic fate of this compound and the signaling pathways of its primary active metabolite, 1-testosterone.

Introduction: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of anabolic-androgenic steroids (AAS). Following the independent synthesis of testosterone (B1683101) from cholesterol derivatives in 1935 by Adolf Butenandt and Leopold Ruzicka, a new era of research into performance-enhancing compounds began. The mid-20th century saw a surge in the development of synthetic testosterone analogs with the goal of separating the anabolic (muscle-building) effects from the androgenic (masculinizing) effects.

The concept of "prohormones," substances that are converted into active hormones in the body, gained significant traction in the latter half of the 20th century. The prohormone theory was first proposed in 1967 in the context of peptide hormones, establishing the principle of inactive precursors being converted to active forms.[1][2] This concept was later applied to steroid hormones.

This compound emerged in the 1990s, largely introduced to the dietary supplement market by the organic chemist Patrick Arnold.[3][4][5] It was marketed as a legal alternative to anabolic steroids, with the premise that it would convert to the potent androgen 1-testosterone in the body. This led to its widespread use in the bodybuilding community before it was classified as a Schedule III controlled substance in the United States under the Anabolic Steroid Control Act of 2004.[6]

Chemical Synthesis of this compound

The synthesis of this compound (5α-androst-1-ene-3β,17β-diol) can be achieved through a multi-step process, often starting from readily available steroid precursors. A common and efficient pathway involves the synthesis of the key intermediate, 5α-androst-1-ene-3,17-dione, followed by stereoselective reduction.

Synthesis of the Precursor: 5α-Androst-1-ene-3,17-dione

An efficient synthesis of 5α-androst-1-ene-3,17-dione has been developed starting from 17β-acetoxy-5α-androstan-3-one (stanolone acetate).[7][8] This four-step process is summarized in the table below.

StepReactionReagents and ConditionsProductYieldPurity
1BrominationBromine, Hydrogen chloride in Acetic acid17β-acetoxy-2α-bromo-5α-androstan-3-one--
2DehydrobrominationLithium bromide, Lithium carbonate in Dimethylformamide (DMF)17β-acetoxy-5α-androst-1-en-3-oneQuantitative97%
3HydrolysisSodium hydroxide (B78521) in Methanol17β-hydroxy-5α-androst-1-en-3-one (1-Testosterone)--
4OxidationChromium trioxide in Acetone (B3395972)5α-androst-1-ene-3,17-dioneOverall 78.2%99%

Step 1: Bromination of 17β-acetoxy-5α-androstan-3-one To a solution of 17β-acetoxy-5α-androstan-3-one in acetic acid, a solution of bromine in acetic acid is added dropwise in the presence of hydrogen chloride. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 2: Dehydrobromination The crude 17β-acetoxy-2α-bromo-5α-androstan-3-one is dissolved in dimethylformamide (DMF). Lithium bromide and lithium carbonate are added, and the mixture is heated. The reaction is monitored by TLC. After completion, the mixture is worked up to yield 17β-acetoxy-5α-androst-1-en-3-one.

Step 3: Hydrolysis The resulting 17β-acetoxy-5α-androst-1-en-3-one is dissolved in methanol, and a solution of sodium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC) to give 17β-hydroxy-5α-androst-1-en-3-one (1-testosterone).

Step 4: Oxidation 1-Testosterone is dissolved in acetone and cooled in an ice bath. A solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) is added dropwise. The reaction is monitored by TLC. Upon completion, the excess oxidant is quenched, and the product is extracted and purified to afford 5α-androst-1-ene-3,17-dione.

Stereoselective Reduction to this compound

The final step in the synthesis of this compound is the stereoselective reduction of the two ketone groups in 5α-androst-1-ene-3,17-dione. The use of specific reducing agents is crucial to obtain the desired 3β,17β-diol isomer.

A proposed synthetic workflow is illustrated below:

G StanoloneAcetate 17β-acetoxy-5α-androstan-3-one BromoIntermediate 17β-acetoxy-2α-bromo-5α-androstan-3-one StanoloneAcetate->BromoIntermediate Bromination EnoneIntermediate 17β-acetoxy-5α-androst-1-en-3-one BromoIntermediate->EnoneIntermediate Dehydrobromination OneTestosterone 1-Testosterone EnoneIntermediate->OneTestosterone Hydrolysis DionePrecursor 5α-androst-1-ene-3,17-dione OneTestosterone->DionePrecursor Oxidation Androstenediol This compound (5α-androst-1-ene-3β,17β-diol) DionePrecursor->Androstenediol Stereoselective Reduction

Caption: Synthetic pathway to this compound.

Metabolic Conversion and Signaling Pathways

Upon oral administration, this compound acts as a prohormone, being converted in the body to its primary active metabolite, 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one).[10] This conversion is a key aspect of its biological activity.

The androgenic and anabolic effects of this compound are mediated by the binding of 1-testosterone to the androgen receptor (AR). The signaling cascade initiated by this binding can be broadly categorized into classical (genomic) and non-classical (non-genomic) pathways.

Classical Androgen Receptor Signaling

The classical pathway involves the binding of 1-testosterone to the androgen receptor in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to the physiological effects associated with androgens.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OneTestosterone 1-Testosterone AR_HSP AR-HSP Complex OneTestosterone->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active Conformational Change AR_Nucleus Activated AR AR_Active->AR_Nucleus Translocation ARE Androgen Response Element (ARE) AR_Nucleus->ARE Binds GeneTranscription Gene Transcription ARE->GeneTranscription Modulates

Caption: Classical Androgen Receptor Signaling Pathway.

Non-Classical Androgen Receptor Signaling

In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects through non-classical signaling pathways. These pathways are initiated by the interaction of androgens with membrane-associated androgen receptors or other signaling molecules at the cell surface. This can lead to the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and the influx of calcium ions, resulting in more immediate cellular responses.

G OneTestosterone 1-Testosterone MembraneAR Membrane Androgen Receptor OneTestosterone->MembraneAR GProtein G-Protein MembraneAR->GProtein Activates PLC Phospholipase C GProtein->PLC MAPK_Cascade MAPK Cascade GProtein->MAPK_Cascade CalciumInflux Ca2+ Influx PLC->CalciumInflux CellularResponse Rapid Cellular Response MAPK_Cascade->CellularResponse CalciumInflux->CellularResponse

Caption: Non-Classical Androgen Signaling Pathways.

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the history of performance-enhancing compounds. Its development was a direct consequence of the ongoing quest for potent anabolic agents and the application of the prohormone concept to steroid chemistry. While its use is now controlled due to its potent biological effects, the study of its synthesis and mechanism of action continues to be relevant for researchers in the fields of endocrinology, medicinal chemistry, and anti-doping science. The synthetic pathways detailed in this guide provide a framework for the production of this compound and related compounds, while the elucidation of its metabolic fate and signaling pathways offers insights into the complex world of androgen biology. Further research into the stereoselective synthesis and the nuanced signaling of its metabolites will undoubtedly continue to advance our understanding of this class of molecules.

References

1-Androstenediol: A Pivotal Intermediate in Dihydrotestosterone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Androstenediol (Androst-1-ene-3β,17β-diol), a significant steroid prohormone, and its intricate relationship with the potent androgen, dihydrotestosterone (B1667394) (DHT). The document elucidates the metabolic pathways, enzymatic conversions, and biological activities of this compound, with a particular focus on its role as a precursor in both classical and alternative ("backdoor") pathways of DHT synthesis. Detailed experimental protocols for the quantification of androgens and the assessment of androgen receptor activity are provided. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using detailed diagrams to facilitate a deeper understanding of the underlying biochemical processes. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of androgen biosynthesis, metabolism, and the development of therapeutic interventions targeting androgen-dependent pathologies.

Introduction

This compound, also known as 5α-androst-1-ene-3β,17β-diol, is a prohormone of 1-testosterone (Δ¹-DHT)[1]. While it is recognized as a dietary supplement, it is also listed as a prohibited anabolic substance by the World Anti-Doping Agency (WADA)[1][2]. Its significance in endocrinology and drug development stems from its role as an intermediate in the biosynthesis of potent androgens, most notably dihydrotestosterone (DHT). Understanding the metabolic fate of this compound is crucial for elucidating the mechanisms of androgen production in various physiological and pathological states, including prostate cancer.

This guide will explore the core aspects of this compound's biochemistry, its conversion to DHT, and the methodologies employed to study these processes.

Metabolic Pathways of this compound to Dihydrotestosterone

The conversion of this compound to dihydrotestosterone involves a series of enzymatic reactions. It is important to distinguish between the different isomers of androstenediol (B1197431). The focus of this guide is on this compound (5α-androst-1-ene-3β,17β-diol) and its pathways to potent androgens.

The classical pathway of DHT synthesis involves the conversion of testosterone (B1683101) by the enzyme 5α-reductase[3][4]. However, alternative routes, often termed "backdoor pathways," have been identified where DHT is synthesized from precursors other than testosterone, and this compound can be a key player in these pathways[3][4][5].

The primary enzymes governing the metabolism of this compound and related steroids include:

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the biosynthesis of all classes of hormonal steroids[6]. It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids[6]. In the context of this compound, 3β-HSD can convert it to 1-Androstenedione.

  • 17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes catalyzes the interconversion of 17-ketosteroids and 17β-hydroxysteroids[7][8]. Different isoforms of 17β-HSD have specific roles in androgen and estrogen metabolism[9]. For instance, they are responsible for the conversion of DHEA to androstenediol and androstenedione (B190577) to testosterone[8].

  • 5α-Reductase: This enzyme is responsible for the irreversible conversion of testosterone to the more potent androgen, DHT[3].

The conversion of this compound to 1-Testosterone, a potent androgen itself, is a key step. 1-Testosterone can then be further metabolized.

Signaling Pathway Diagram

This compound to DHT Pathway Metabolic Conversion of this compound cluster_enzymes Key Enzymes This compound This compound 1-Androstenedione 1-Androstenedione This compound->1-Androstenedione 3β-HSD 1-Testosterone 1-Testosterone This compound->1-Testosterone 3β-HSD (alternative) 1-Androstenedione->1-Testosterone 17β-HSD Dihydrotestosterone (DHT) Dihydrotestosterone (DHT) 1-Testosterone->Dihydrotestosterone (DHT) 5α-Reductase 3β-HSD 3β-HSD 17β-HSD 17β-HSD 5α-Reductase 5α-Reductase LC-MS_Workflow LC-MS/MS Workflow for Androgen Quantification Sample Sample Extraction Extraction Sample->Extraction Add Internal Standards Derivatization Derivatization Extraction->Derivatization Optional LC_Separation LC Separation Extraction->LC_Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionization (ESI) Data_Analysis Data_Analysis MS_Detection->Data_Analysis MRM AR_Assay_Workflow Androgen Receptor Activity Assay Workflow Cell_Culture Culture AR Reporter Cells Plating Plate Cells Cell_Culture->Plating Treatment Add Test Compounds Plating->Treatment Incubation Incubation Treatment->Incubation Detection Measure Reporter Signal Incubation->Detection Analysis Data Analysis (Dose-Response) Detection->Analysis

References

Enzymatic Conversion of 1-Androstenediol to 1-Testosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of 1-Androstenediol (5α-androst-1-ene-3β,17β-diol) to its corresponding 3-keto steroid, 1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one). This conversion is a critical step in the metabolism of synthetic prohormones and is of significant interest in endocrinology, pharmacology, and anti-doping research. This document details the core biochemical reaction, the responsible enzymes, their kinetic properties, and its context within steroidogenic pathways. Furthermore, it supplies detailed experimental protocols for enzyme purification, in vitro conversion assays, and modern analytical techniques for product quantification, supplemented by workflow and pathway diagrams to facilitate comprehension.

The Core Reaction: Oxidation of the 3β-Hydroxyl Group

The conversion of this compound to 1-Testosterone is an oxidation reaction. Specifically, the hydroxyl group at the C-3 position of the steroid's A-ring is converted into a ketone group. This transformation is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) .[1][2]

The reaction requires the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), which accepts a hydride ion from the steroid substrate and is reduced to NADH.[1][3] 3β-HSD is a crucial enzyme complex for the biosynthesis of all classes of steroid hormones, including androgens, estrogens, progestogens, glucocorticoids, and mineralocorticoids.[1][4]

Overall Reaction:

  • Substrate: this compound (5α-androst-1-ene-3β,17β-diol)

  • Product: 1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one)

  • Enzyme: 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

  • Cofactor: NAD⁺ → NADH + H⁺

Metabolic Pathway Context

This compound is a prohormone that fits into the broader landscape of androgen biosynthesis. It can be considered a synthetic analogue of naturally occurring steroids. Its conversion to 1-Testosterone, a potent anabolic-androgenic steroid (AAS), is what confers its biological activity. The diagram below situates this conversion in the context of the metabolism of dehydroepiandrosterone (B1670201) (DHEA), a key adrenal androgen precursor.[5]

Androgen_Metabolism_Pathway cluster_legend Legend DHEA Dehydroepiandrosterone (DHEA) Androstenediol Androstenediol (Androst-5-ene-3β,17β-diol) DHEA->Androstenediol 17β-HSD Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone (B1683101) Testosterone Androstenediol->Testosterone 3β-HSD Androstenedione->Testosterone 17β-HSD One_Androstenediol This compound (Prohormone) One_Testosterone 1-Testosterone (Active AAS) One_Androstenediol->One_Testosterone 3β-HSD key1 Natural Steroid Pathway key2 Synthetic Prohormone Conversion k1 l1 Enzymatic Step k2 l2 Target Reaction

Figure 1: Simplified Androgen Biosynthesis Pathway. This diagram illustrates the central role of 3β-HSD and 17β-HSD in converting precursors like DHEA to Testosterone, and highlights the analogous conversion of the prohormone this compound to the active steroid 1-Testosterone by 3β-HSD.

Enzyme Characteristics and Kinetics

3β-HSD is a membrane-bound enzyme complex located in the endoplasmic reticulum and mitochondria.[6] In humans, two primary isozymes exist: HSD3B1, found in the placenta and peripheral tissues, and HSD3B2, which is expressed in the adrenal glands and gonads.[1]

Enzyme SourceSubstrateCofactorKm (µM)Vmax (nmol/min/mg)Reference
Bovine Adrenal MicrosomesPregnenoloneNAD⁺2.0Not Reported[7]
Bovine Adrenal Microsomes17α-HydroxypregnenoloneNAD⁺5.3Not Reported[7]
Pig Testis MicrosomesDehydroepiandrosterone (DHEA)NAD⁺~7-9Not Reported[8]
Purified Human Placental 3β-HSDPregnenoloneNAD⁺1.648.6[9]
Purified Human Placental 3β-HSDDehydroepiandrosterone (DHEA)NAD⁺2.448.5[9]
Note: The kinetic parameters can vary based on the enzyme source, purity, and specific assay conditions.

Experimental Protocols

A robust investigation of the enzymatic conversion of this compound requires a multi-step experimental approach, from obtaining the active enzyme to quantifying the final product.

Experimental_Workflow N1 Enzyme Source (e.g., Adrenal Tissue) N2 Homogenization & Microsomal Fractionation N1->N2 N3 Solubilization & Chromatography (DEAE) N2->N3 N4 Purified 3β-HSD Enzyme N3->N4 N5 In Vitro Enzymatic Assay (Substrate + Cofactor + Enzyme) N4->N5 N6 Reaction Quenching & Sample Preparation N5->N6 N7 Liquid-Liquid Extraction N6->N7 N8 LC-MS/MS Analysis N7->N8 N9 Data Analysis (Quantification & Kinetics) N8->N9

Figure 2: General Experimental Workflow. This diagram outlines the key stages for studying the enzymatic conversion, from enzyme purification to final data analysis.

Protocol 1: Purification of 3β-HSD from Bovine Adrenal Cortex

This protocol is adapted from established methods for purifying microsomal 3β-HSD.[6][7]

  • Tissue Homogenization: Homogenize fresh or frozen bovine adrenal cortex tissue in a cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) using a Potter-Elvehjem homogenizer.

  • Microsomal Fractionation: Perform differential centrifugation. First, centrifuge the homogenate at 10,000 x g for 20 minutes to pellet nuclei and mitochondria. Then, centrifuge the resulting supernatant at 105,000 x g for 60 minutes to pellet the microsomal fraction.

  • Solubilization: Resuspend the microsomal pellet in a buffer containing a mild detergent (e.g., sodium cholate) to solubilize membrane-bound proteins.

  • DEAE-Cellulose Chromatography: Apply the solubilized protein solution to a DEAE-cellulose anion-exchange column. Elute the protein using a salt gradient (e.g., 0-0.5 M KCl). Collect fractions and assay for 3β-HSD activity.

  • Affinity Chromatography: Pool the active fractions and apply them to a second column, such as Heparin-Sepharose, for further purification.[6]

  • Purity Assessment: Analyze the final purified fractions using SDS-PAGE to confirm the homogeneity and molecular weight of the enzyme (approx. 41-45 kDa).[6][7]

Protocol 2: In Vitro Colorimetric Enzyme Assay

This assay measures the production of NADH, which reduces a tetrazolium salt to a colored formazan (B1609692) product, detectable by spectrophotometry.[3][10]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 7.8.

    • Substrate Stock: this compound dissolved in a minimal amount of ethanol (B145695) or DMSO, then diluted in assay buffer to desired concentrations.

    • Cofactor Solution: 10 mM NAD⁺ in assay buffer.

    • Color Reagent: A mixture of nitro blue tetrazolium (NBT) and phenazine (B1670421) methosulfate (PMS) in assay buffer.

  • Reaction Setup (in a 96-well plate or cuvettes):

    • Add assay buffer to a final volume of 200 µL.

    • Add this compound to achieve the desired final concentration.

    • Add NAD⁺ solution (final concentration ~1-2 mM).

    • Add the color reagent mixture.

  • Initiate Reaction: Add a known amount of purified 3β-HSD enzyme solution to the wells to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be timed to ensure it remains within the linear range.

  • Measurement: Stop the reaction (e.g., by adding a mild acid) and measure the absorbance of the formazan product at a wavelength of ~570 nm.[3]

  • Standard Curve: Generate a standard curve using known concentrations of NADH to correlate absorbance with the amount of product formed.

Protocol 3: Quantification of 1-Testosterone by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specific and sensitive quantification of steroids.[11][12][13]

  • Sample Preparation (from in vitro assay):

    • Quench the enzymatic reaction with a cold organic solvent like acetonitrile.

    • Add a known amount of a deuterated internal standard (e.g., Testosterone-d3) to each sample for accurate quantification.[11]

    • Centrifuge to precipitate the enzyme and other proteins.

  • Liquid-Liquid Extraction (LLE):

    • To the supernatant, add an immiscible organic solvent (e.g., a 3:2 mixture of ethyl acetate:hexane).[14]

    • Vortex vigorously for 2 minutes to extract the steroids into the organic phase.

    • Separate the organic layer, transfer to a clean tube, and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of mobile phase (e.g., 70:30 water:methanol).[14]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile (both typically containing 0.1% formic acid) to separate 1-Testosterone from the remaining this compound and other potential byproducts.[13]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source.

    • Detection: Use Selected Reaction Monitoring (SRM) for high specificity. Monitor the precursor-to-product ion transitions for both 1-Testosterone and the internal standard. For native testosterone, a common transition is m/z 289 → 97.[13]

  • Quantification:

    • Generate a calibration curve by analyzing standards of known 1-Testosterone concentrations.

    • Calculate the concentration of 1-Testosterone in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[12]

Conclusion

The conversion of this compound to 1-Testosterone is a straightforward oxidation reaction catalyzed by 3β-HSD, an enzyme fundamental to steroid hormone biology. This guide provides the core knowledge and detailed methodologies necessary for researchers to investigate this process. By leveraging established protocols for enzyme purification, colorimetric assays, and highly sensitive LC-MS/MS analysis, scientists can accurately characterize the kinetics and efficiency of this conversion. Such studies are vital for understanding the metabolism of synthetic androgens and for developing robust analytical methods in clinical and forensic toxicology.

References

Methodological & Application

LC-MS/MS method for 1-Androstenediol quantification in serum

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Analysis of 1-Androstenediol in Human Serum by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (1-AD), an anabolic steroid prohormone, is a critical analyte in various research and clinical settings, including endocrinology and sports medicine. Accurate and sensitive quantification of this compound in serum is essential for understanding its metabolism, physiological effects, and for monitoring its potential abuse. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human serum. The method employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise measurement.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in serum is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis serum Serum Sample (200 µL) is_add Add Internal Standard (this compound-d4) serum->is_add protein_precip Protein Precipitation (e.g., with Acetonitrile) is_add->protein_precip lle Liquid-Liquid Extraction (e.g., with MTBE) protein_precip->lle evap Evaporation to Dryness lle->evap reconstitution Reconstitution in Mobile Phase evap->reconstitution lc_injection Injection onto LC System reconstitution->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Figure 1: Experimental workflow for this compound quantification.

Materials and Methods

Reagents and Materials

  • This compound certified reference material

  • This compound-d4 (internal standard)

  • HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum (drug-free)

  • Glass test tubes and a 96-well collection plate

  • Nitrogen evaporator

Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with a 50:50 methanol/water mixture.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of serum, calibration standard, or quality control sample into a glass test tube.

  • Add 25 µL of the 100 ng/mL this compound-d4 internal standard working solution to each tube (except for the blank).

  • Vortex mix for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortex mix for 1 minute to ensure thorough extraction.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean 96-well collection plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Seal the plate and vortex mix for 30 seconds before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables summarize the liquid chromatography and mass spectrometry conditions for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 50% B to 95% B over 5 min, hold for 1 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
MRM Transitions See Table 3

Table 3: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 289.297.125
(Quantifier)
This compound 289.2109.120
(Qualifier)
This compound-d4 293.2100.125

Data Presentation and Quantitative Results

The method was validated for linearity, sensitivity, accuracy, and precision. A summary of the quantitative performance is presented below.

Table 4: Calibration Curve and Sensitivity

ParameterResult
Calibration Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.1 ng/mL

Table 5: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low0.398.56.28.5
Medium5.0101.24.56.8
High40.099.83.85.1

Signaling Pathway Context

This compound is a steroid prohormone that can be converted to other active androgens. The following diagram illustrates its position in a simplified steroidogenesis pathway.

steroid_pathway DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Androstenediol This compound DHEA->Androstenediol Testosterone Testosterone Androstenedione->Testosterone Androstenediol->Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT

Figure 2: Simplified steroidogenesis pathway showing this compound.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the sensitive and accurate quantification of this compound in human serum. The simple sample preparation procedure and the high selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in research and clinical laboratory settings.

Application Note: Quantification of 1-Androstenediol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the analysis of 1-Androstenediol (5α-androst-1-ene-3β,17β-diol), a prohormone of 1-testosterone, using gas chromatography-mass spectrometry (GC-MS). Due to the non-volatile nature of steroid hormones, a derivatization step is essential to improve chromatographic resolution and thermal stability. This protocol outlines a complete workflow, including sample preparation through liquid-liquid extraction (LLE), derivatization to form trimethylsilyl (B98337) (TMS) ethers, and analysis by GC-MS. The method is suitable for researchers in clinical chemistry, sports anti-doping, and pharmaceutical development requiring accurate and reliable quantification of this anabolic agent.

Introduction

This compound is an anabolic androgenic steroid that serves as a direct precursor to 1-testosterone. Its detection and quantification are of significant interest in various fields, including endocrinology and toxicology, particularly in the context of sports doping control where it is a prohibited substance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids due to its high chromatographic efficiency and specificity. However, the inherent low volatility and thermal lability of steroids necessitate a derivatization step prior to analysis. The most common approach is silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group, thereby increasing volatility and improving chromatographic peak shape. This application note provides a comprehensive protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound from biological matrices.

Experimental

Materials and Reagents

  • This compound standard

  • Internal Standard (IS) (e.g., d3-Testosterone or a similar deuterated steroid)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Sodium bicarbonate/potassium carbonate buffer (pH 9.5)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium iodide (NH4I)

  • Ethanethiol

  • Pyridine (B92270)

  • Anhydrous sodium sulfate

  • Deionized water

Instrumentation

A gas chromatograph equipped with a mass selective detector was used for the analysis. The following conditions are representative and may be adapted for other systems.

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column

  • Injector: Splitless, 280 °C

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 250 °C at 20 °C/min, then ramp to 320 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (for qualitative analysis)

Protocol

A detailed, step-by-step protocol for the analysis of this compound is provided below.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma, urine, or dissolved supplement), add the internal standard to a final concentration of 100 ng/mL.

  • Add 1 mL of sodium bicarbonate/potassium carbonate buffer (pH 9.5).

  • Add 5 mL of MTBE, cap the tube, and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-5) with another 5 mL of MTBE and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

2. Derivatization

  • To the dried residue, add 50 µL of the derivatizing reagent (e.g., MSTFA/NH4I/ethanethiol at a ratio of 500:4:2 v/w/v or 100 µL of a mixture of BSTFA and pyridine (1:1 v/v)).[1]

  • Cap the vial tightly and vortex briefly to dissolve the residue.

  • Heat the vial at 70 °C for 30 minutes in a heating block or oven.[1]

  • Allow the vial to cool to room temperature before analysis.

3. GC-MS Analysis

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Acquire data in either full scan mode (e.g., m/z 50-600) for initial identification or in SIM mode for enhanced sensitivity and quantification.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. Note that some values are based on closely related androstenediol (B1197431) isomers due to the limited availability of specific validation data for this compound.

ParameterValueReference
Analyte This compound-bis-TMS
Molecular Weight 434.7 g/mol Calculated
Retention Index ~2600-2700 (non-polar column)Based on similar diol steroids
Characteristic Ions (m/z) 434 (M+), 419, 344, 143, 129Inferred from related TMS-steroids
Limit of Detection (LOD) 0.1 - 5 ng/mLBased on similar anabolic steroids[2]
Limit of Quantification (LOQ) 0.3 - 15 ng/mLBased on similar anabolic steroids[2]
Linearity (r²) > 0.99Expected for validated methods
Precision (%RSD) < 15%Expected for validated methods
Accuracy (% Recovery) 85 - 115%Expected for validated methods

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 1. Biological Sample (+ Internal Standard) buffer 2. Add Buffer (pH 9.5) sample->buffer Alkalinize lle 3. Liquid-Liquid Extraction (MTBE) buffer->lle Extract dry 4. Evaporate to Dryness lle->dry Isolate & Evaporate add_reagent 5. Add Silylating Reagent (e.g., MSTFA) dry->add_reagent heat 6. Heat at 70°C add_reagent->heat Incubate injection 7. GC-MS Injection heat->injection data 8. Data Acquisition (Scan or SIM) injection->data quant 9. Quantification data->quant

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The protocol, involving liquid-liquid extraction and trimethylsilyl derivatization, is a standard and effective procedure for the analysis of anabolic steroids in various matrices. The provided GC-MS parameters and expected quantitative data serve as a solid foundation for researchers to develop and validate this method in their own laboratories for routine analysis.

References

Application Note and Protocol: Solid-Phase Extraction of 1-Androstenediol from Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of urinary steroid hormones, such as 1-Androstenediol, is a critical tool in clinical research, endocrinology, and anti-doping efforts.[1] this compound (5α-androst-1-ene-3β,17β-diol) is a metabolite of an anabolic steroid and its detection in urine can indicate the use of performance-enhancing drugs. Accurate quantification requires robust sample preparation to remove interfering substances from the complex urine matrix.[2] Solid-phase extraction (SPE) is a widely adopted technique for the preconcentration and purification of trace analytes from biological fluids.[2] It offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher recovery rates, and amenability to automation.[2][3]

This document provides a detailed protocol for the solid-phase extraction of this compound from human urine, optimized for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate SPE sorbent and the optimization of the extraction protocol are crucial for achieving reliable and reproducible results.[1]

Experimental Protocol

This protocol outlines the necessary steps for sample pretreatment, solid-phase extraction, and final sample preparation for analysis.

Sample Pretreatment: Enzymatic Hydrolysis

In urine, steroids are often present as water-soluble glucuronide and sulfate (B86663) conjugates.[1] To analyze the total this compound concentration, these conjugates must be cleaved through enzymatic hydrolysis.

  • To 2 mL of urine, add 750 μL of phosphate (B84403) buffer (0.8 M, pH 7).[4]

  • Add 50 μL of β-glucuronidase from E. coli.[4]

  • The sample should be vortexed briefly.[5]

  • Incubate the mixture at 55°C for 1 hour.[4]

  • After incubation, cool the sample to room temperature.[6]

  • Centrifuge the sample at 2,000 rpm for 10 minutes at 5°C to pellet any precipitates.[6][7]

  • The supernatant is then ready for solid-phase extraction.[7]

Solid-Phase Extraction (SPE)

A reversed-phase SPE cartridge, such as C18, is commonly used for the extraction of moderately polar to nonpolar compounds like steroids from aqueous matrices.[1]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water.[1] It is important not to let the cartridge dry out between these steps.[1]

  • Sample Loading:

    • Load the pre-treated urine supernatant onto the conditioned C18 cartridge at a slow and consistent flow rate of 1-2 mL/min.[1]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.[1]

    • A subsequent wash with 3 mL of 40% methanol in water can be performed to remove less polar interferences.[1]

  • Elution:

    • Elute the retained this compound from the cartridge with 3 mL of methanol or dichloromethane.[1][3]

Evaporation and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • The dried residue can then be reconstituted in a solvent suitable for the subsequent analytical method (e.g., methanol-water for LC-MS/MS or a derivatization agent for GC-MS).

Data Presentation

The following table summarizes typical performance data for the analysis of androgenic steroids in urine using SPE followed by mass spectrometry. While specific data for this compound was not found, these values for structurally similar compounds provide a reasonable expectation of method performance.

AnalyteRecovery (%)Repeatability (RSD %)Linearity (r²)Limit of Quantification (LOQ) (ng/mL)Reference
Testosterone76.5 - 118.9< 20> 0.990.17 - 0.29[2]
Epitestosterone76.5 - 118.9< 20> 0.990.17 - 0.29[2]
Androsterone>66Satisfactory> 0.996-[8]
Etiocholanolone>66Satisfactory> 0.996-[8]
5α-androstane-diol89.84.90.997-[9]
5β-androstane-diol87.83.90.999-[9]

Mandatory Visualization

Experimental Workflow

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction (C18) cluster_post_extraction Post-Extraction Urine Urine Sample (2 mL) Buffer Add Phosphate Buffer Urine->Buffer Enzyme Add β-glucuronidase Buffer->Enzyme Incubate Incubate at 55°C for 1h Enzyme->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 1. Condition (Methanol, Water) Supernatant->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash (Deionized Water) Load->Wash1 Wash2 4. Wash (40% Methanol) Wash1->Wash2 Elute 5. Elute (Methanol/Dichloromethane) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Workflow for Solid-Phase Extraction of this compound from Urine.
Logical Relationship of SPE Steps

SPE_Logic start Start pretreatment Sample Pretreatment (Hydrolysis & Centrifugation) start->pretreatment end End loading Sample Loading pretreatment->loading Supernatant conditioning SPE Cartridge Conditioning conditioning->loading Conditioned Cartridge washing Interference Washing loading->washing elution Analyte Elution washing->elution analysis Final Analysis elution->analysis Eluate analysis->end

Logical flow of the solid-phase extraction protocol.

References

Development of Cell-Based Assays for 1-Androstenediol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Androstenediol (Androst-1-ene-3β,17β-diol) is a prohormone of 1-testosterone, a potent anabolic steroid.[1] As a precursor to an active androgen, the development of robust and reliable cell-based assays to characterize its activity is crucial for various fields, including endocrinology, toxicology, and drug discovery. These application notes provide detailed protocols for assays designed to quantify the androgenic activity of this compound, focusing on androgen receptor (AR) activation and its downstream effects. The provided methodologies for reporter gene assays, cell proliferation assays, and steroidogenesis assays will enable researchers to effectively screen and characterize compounds that modulate the androgen signaling pathway.

Data Presentation: Quantitative Analysis of Androgenic Activity

The androgenic potential of a compound is typically determined by its ability to bind to and activate the androgen receptor, leading to the transcription of target genes. The half-maximal effective concentration (EC50) from dose-response curves in transactivation assays and the dissociation constant (Kd) from competitive binding assays are key parameters used to quantify this activity.

CompoundAssay TypeCell LineEndpointValueReference
5-Androstenediol AR Transactivation-EC502969 nM[3]
Dihydrotestosterone (DHT) AR Transactivation-EC500.06 nM[3]
Testosterone (B1683101) AR Binding-Ki~0.5 nM[3]
Dehydroepiandrosterone (DHEA) AR Binding-Ki~1.2 µM[3]
Androstenedione AR Binding-Kd648 ± 21 nM[4]
Dihydrotestosterone (DHT) AR Binding-Kd10 ± 0.4 nM[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the principles behind the assays, the following diagrams illustrate the key signaling pathway and experimental workflows.

Androgen Signaling Pathway Figure 1: this compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound 1-Testosterone 1-Testosterone This compound->1-Testosterone 17β-HSD AR Androgen Receptor (AR) 1-Testosterone->AR Binding AR-Ligand Complex AR-1-Testosterone Complex AR->AR-Ligand Complex HSP Heat Shock Proteins (HSP) AR-HSP Complex AR-HSP Complex HSP->AR-HSP Complex AR-HSP Complex->AR Dissociation ARE Androgen Response Element (ARE) AR-Ligand Complex->ARE Dimerization & Nuclear Translocation Gene Transcription Target Gene Transcription ARE->Gene Transcription Recruitment of Co-activators mRNA mRNA Gene Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Figure 1: this compound Signaling Pathway

This diagram illustrates the conversion of this compound to the more potent androgen, 1-testosterone, which then binds to the androgen receptor, leading to gene transcription.

Reporter_Gene_Assay_Workflow Figure 2: Reporter Gene Assay Workflow Cell_Culture 1. Plate cells expressing AR and an ARE-driven reporter gene (e.g., luciferase) Treatment 2. Treat cells with varying concentrations of this compound Cell_Culture->Treatment Incubation 3. Incubate for 24-48 hours Treatment->Incubation Lysis 4. Lyse cells Incubation->Lysis Measurement 5. Measure reporter gene activity (e.g., luminescence) Lysis->Measurement Analysis 6. Analyze data to determine EC50 value Measurement->Analysis

Figure 2: Reporter Gene Assay Workflow

This workflow outlines the key steps in performing a reporter gene assay to measure the transcriptional activity induced by this compound.

Cell_Proliferation_Assay_Workflow Figure 3: Androgen-Dependent Cell Proliferation Assay Workflow Cell_Seeding 1. Seed androgen-dependent cells (e.g., LNCaP) in multi-well plates Starvation 2. Culture in androgen-depleted medium Cell_Seeding->Starvation Treatment 3. Treat with various concentrations of this compound Starvation->Treatment Incubation 4. Incubate for a defined period (e.g., 2-6 days) Treatment->Incubation Viability_Assay 5. Perform cell viability assay (e.g., MTT, WST-1) Incubation->Viability_Assay Data_Analysis 6. Measure absorbance and analyze cell proliferation Viability_Assay->Data_Analysis Steroidogenesis_Assay_Workflow Figure 4: H295R Steroidogenesis Assay Workflow Cell_Plating 1. Plate H295R cells in multi-well plates Acclimation 2. Acclimate cells for 24 hours Cell_Plating->Acclimation Chemical_Exposure 3. Expose cells to this compound for 48 hours Acclimation->Chemical_Exposure Medium_Collection 4. Collect the culture medium Chemical_Exposure->Medium_Collection Viability_Check 6. Assess cell viability Chemical_Exposure->Viability_Check Hormone_Analysis 5. Quantify testosterone and other steroid hormones (e.g., by LC-MS/MS) Medium_Collection->Hormone_Analysis

References

Application Notes and Protocols for the Use of Isotopically Labeled 1-Androstenediol in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are invaluable tools in metabolic research and drug development. The use of stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), allows for the differentiation of exogenously administered compounds from their endogenous counterparts. This is particularly crucial in the study of steroid metabolism, where baseline levels of hormones can confound pharmacokinetic and metabolic analyses.

1-Androstenediol (5α-androst-1-ene-3β,17β-diol) is a prohormone of the potent androgen 1-testosterone. Understanding its metabolic fate is critical for assessing its pharmacological and toxicological profile. This document provides detailed application notes and protocols for conducting tracer studies using isotopically labeled this compound to elucidate its metabolism and pharmacokinetics.

Principle of Tracer Studies with Isotopically Labeled this compound

The core principle involves administering a known amount of isotopically labeled this compound to a biological system (in vivo or in vitro) and subsequently tracking the appearance of the isotopic label in the parent compound and its various metabolites over time. By using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is possible to identify and quantify the labeled molecules, thereby mapping the metabolic pathways and determining key pharmacokinetic parameters.

Applications

  • Metabolic Pathway Elucidation: Identifying the primary and secondary metabolites of this compound.

  • Pharmacokinetic Studies: Determining absorption, distribution, metabolism, and excretion (ADME) parameters such as clearance rates and half-life.

  • Bioavailability Studies: Assessing the fraction of an administered dose that reaches systemic circulation.

  • Anti-Doping Research: Identifying unique metabolites that can serve as long-term markers of this compound administration.

Data Presentation: Illustrative Urinary Metabolite Excretion

Table 1: Hypothetical Cumulative Urinary Excretion of Labeled Metabolites Following a Single Oral Dose of Isotopically Labeled this compound (100 mg)

MetabolitePercentage of Administered Dose Excreted in Urine (0-48 hours)
Parent Compound
Labeled this compound~1-2%
Phase I Metabolites
Labeled 1-Testosterone~5-10%
Labeled 1-Androstenedione~15-25%
Labeled 5α-androst-1-ene-3α,17β-diol~20-30%
Labeled 3α-hydroxy-5α-androst-1-en-17-one~10-20%
Conjugated Metabolites (Glucuronides/Sulfates)
Total Labeled Conjugates>90% of total excreted metabolites

Experimental Protocols

Protocol 1: In Vivo Tracer Study in Human Volunteers

Objective: To determine the pharmacokinetic profile and urinary metabolite excretion of isotopically labeled this compound.

Materials:

  • Deuterated ([²H]) or Carbon-13 ([¹³C]) labeled this compound (pharmaceutical grade)

  • Capsules for oral administration

  • Urine and blood collection containers

  • Internal standards for GC-MS analysis (e.g., isotopically labeled testosterone (B1683101), epitestosterone)

  • Solid-Phase Extraction (SPE) cartridges

  • Enzymes for hydrolysis (β-glucuronidase and sulfatase)

  • Derivatization reagents (e.g., MSTFA/NH₄I/ethanethiol)

  • GC-MS system

Methodology:

  • Subject Recruitment and Baseline Sampling: Recruit healthy male volunteers. Collect baseline 24-hour urine and fasting blood samples.

  • Tracer Administration: Administer a single oral dose of isotopically labeled this compound.

  • Sample Collection: Collect blood samples at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours) and total urine in fractions (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Preparation (Urine):

    • Thaw urine samples and centrifuge to remove particulates.

    • Add internal standards to an aliquot of urine.

    • Perform enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates.

    • Extract the steroids using Solid-Phase Extraction (SPE).

    • Evaporate the eluate to dryness.

    • Derivatize the dry residue to form trimethylsilyl (B98337) (TMS) ethers.[3]

  • Sample Preparation (Plasma/Serum):

    • Add internal standards to plasma/serum samples.

    • Perform liquid-liquid or solid-phase extraction to isolate steroids.

    • Proceed with derivatization as for urine samples.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable temperature program to separate the steroid metabolites.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode to detect and quantify the labeled parent compound and its metabolites based on their specific mass-to-charge ratios.[4][5]

  • Data Analysis:

    • Construct concentration-time curves for the labeled parent drug and metabolites in plasma.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

    • Quantify the amount of each labeled metabolite excreted in the urine over time.

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

Objective: To identify the primary metabolites of isotopically labeled this compound formed by hepatic enzymes.

Materials:

  • Isotopically labeled this compound

  • Human liver microsomes

  • NADPH regenerating system

  • Incubation buffer (e.g., phosphate (B84403) buffer)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Methodology:

  • Incubation: Prepare an incubation mixture containing liver microsomes, NADPH regenerating system, and buffer. Pre-warm to 37°C.

  • Initiate Reaction: Add a known concentration of isotopically labeled this compound to the incubation mixture.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and add to a quenching solution to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant directly or after a simple extraction step.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable gradient elution to separate the parent compound and its metabolites.

  • Metabolite Identification: Identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, reduction, hydroxylation) and the presence of the isotopic label.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic conversion of this compound to its key active metabolite, 1-testosterone, and other related steroids.

Metabolic Pathway of this compound Isotopically_Labeled_1_Androstenediol Isotopically Labeled This compound Labeled_1_Testosterone Labeled 1-Testosterone Isotopically_Labeled_1_Androstenediol->Labeled_1_Testosterone 17β-HSD Other_Labeled_Metabolites Other Labeled Metabolites (e.g., Diols, Hydroxylated forms) Isotopically_Labeled_1_Androstenediol->Other_Labeled_Metabolites Labeled_1_Androstenedione Labeled 1-Androstenedione Labeled_1_Testosterone->Labeled_1_Androstenedione 3β-HSD Labeled_1_Testosterone->Other_Labeled_Metabolites Conjugation Conjugation (Glucuronidation/Sulfation) Labeled_1_Testosterone->Conjugation Labeled_1_Androstenedione->Other_Labeled_Metabolites Other_Labeled_Metabolites->Conjugation Urinary_Excretion Urinary Excretion Conjugation->Urinary_Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Tracer Study

This diagram outlines the key steps in conducting an in vivo tracer study with isotopically labeled this compound.

Experimental Workflow cluster_pre_study Pre-Study cluster_study_day Study Day cluster_analysis Analysis cluster_post_analysis Post-Analysis Subject_Screening Subject Screening & Consent Baseline_Sampling Baseline Sampling (Urine & Blood) Subject_Screening->Baseline_Sampling Tracer_Administration Oral Administration of Labeled this compound Baseline_Sampling->Tracer_Administration Timed_Sampling Timed Blood & Urine Collection Tracer_Administration->Timed_Sampling Sample_Preparation Sample Preparation (Extraction, Hydrolysis, Derivatization) Timed_Sampling->Sample_Preparation GC_MS_Analysis GC-MS or LC-MS/MS Analysis Sample_Preparation->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing Pharmacokinetic_Modeling Pharmacokinetic Modeling Data_Processing->Pharmacokinetic_Modeling

Caption: Workflow for an in vivo tracer study.

References

Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1-Androstenediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 1-androstenediol and its derivatives. This document outlines detailed experimental protocols, presents spectral data in a clear, comparative format, and includes visualizations of the analytical workflow and key spectroscopic correlations.

Introduction

This compound (androst-1-ene-3,17-diol) is a steroid that, along with its derivatives, exhibits a range of biological activities. As potential therapeutic agents or metabolic intermediates, the precise structural characterization of these compounds is paramount. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure, stereochemistry, and purity of these steroid derivatives. This document details the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for this class of molecules.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the necessary steps from sample preparation to data acquisition and processing.

Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.[1][2][3][4][5]

  • Materials:

    • This compound derivative (5-25 mg for ¹H NMR, 10-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Dimethyl sulfoxide-d₆ (DMSO-d₆))

    • High-quality 5 mm NMR tubes

    • Pasteur pipettes and glass wool for filtration

    • Volumetric flask or vial

  • Procedure:

    • Weigh the desired amount of the this compound derivative and dissolve it in the appropriate volume of deuterated solvent. The typical volume for a standard 5 mm NMR tube is 0.5-0.7 mL.[2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2][4] This step is crucial for achieving good spectral resolution.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Label the NMR tube clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, which is particularly important for complex steroid molecules.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for samples with sufficient concentration. More scans may be needed for dilute samples.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: For unambiguous assignment of proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[6][7][8]

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce connectivity.

  • Assign the peaks in both ¹H and ¹³C spectra using the information from 1D and 2D NMR experiments.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and a representative derivative. Chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data of this compound and a Derivative in CDCl₃

Proton This compound (δ, ppm, Multiplicity, J in Hz) Derivative (e.g., 3,17-diacetate) (δ, ppm, Multiplicity, J in Hz)
H-15.58 (d, J=10.0)5.60 (d, J=10.0)
H-25.45 (d, J=10.0)5.48 (d, J=10.0)
H-33.53 (m)4.60 (m)
H-42.20-2.30 (m)2.25-2.35 (m)
H-51.95 (m)2.00 (m)
.........
H-173.65 (t, J=8.5)4.68 (t, J=8.5)
C18-H₃0.78 (s)0.80 (s)
C19-H₃0.95 (s)0.98 (s)
Acetate-CH₃-2.03 (s), 2.05 (s)

Note: This table is illustrative. Actual chemical shifts and coupling constants may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound and a Derivative in CDCl₃

Carbon This compound (δ, ppm) Derivative (e.g., 3,17-diacetate) (δ, ppm)
C-1127.5127.3
C-2126.8126.5
C-371.573.8
C-442.138.0
C-540.340.1
.........
C-1781.882.5
C-1811.211.5
C-1919.319.1
Acetate-C=O-171.0, 171.2
Acetate-CH₃-21.4, 21.5

Note: This table is illustrative. Complete assignment requires 2D NMR data.

Mandatory Visualizations

The following diagrams illustrate the workflow and key principles of NMR analysis for this compound derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr Place in NMR Spectrometer filter->nmr setup Setup Experiment (1H, 13C, 2D) nmr->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate assign Peak Assignment (1D & 2D) calibrate->assign structure Structure Elucidation & Verification assign->structure

Caption: General workflow for NMR spectral analysis of this compound derivatives.

NMR_Correlations cluster_structure Illustrative Fragment of a this compound Derivative cluster_correlations Key 2D NMR Correlations struct ...-CH(a)-CH(b)₂-C(c)(q)-... cosy COSY Hb H(b) cosy->Hb hsqc HSQC Ca C(a) hsqc->Ca Cb C(b) hsqc->Cb hmbc HMBC hmbc->Ca hmbc->Cb Cc C(c) hmbc->Cc hmbc->Cc Ha H(a) Ha->cosy Ha->hsqc Ha->hmbc Hb->hsqc Hb->hmbc

Caption: Visualization of key 2D NMR correlations for structure elucidation.

References

Application Notes and Protocols for the Synthesis of 1-Androstenediol Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of 1-androstenediol (5α-androst-1-ene-3β,17β-diol), intended for use as a reference standard in analytical laboratories. The synthesis is achieved through the selective reduction of 1-androstenedione (B1247873). Detailed methodologies for the reaction, purification by column chromatography and recrystallization, and characterization by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. All quantitative data is summarized in tables for clarity and comparability. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the relevant metabolic pathway.

Introduction

This compound is a synthetic androstane (B1237026) steroid and a prohormone of 1-testosterone.[1][2] As a prohibited substance by the World Anti-Doping Agency (WADA), its detection in biological samples is of significant interest in sports anti-doping research.[1][3] Accurate and reliable analytical testing requires high-purity, well-characterized reference standards. This document outlines a robust method for the synthesis and qualification of this compound to serve this purpose. The presented protocol starts from the readily available precursor, 1-androstenedione.

Synthetic Workflow

The synthesis of this compound from 1-androstenedione involves the selective reduction of the two ketone groups at the C-3 and C-17 positions to hydroxyl groups. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation due to its mild and selective nature.[4]

Synthesis_Workflow Start 1-Androstenedione Reaction Reduction with NaBH4 in Methanol (B129727) Start->Reaction Workup Quenching, Extraction, and Drying Reaction->Workup Purification1 Silica (B1680970) Gel Column Chromatography Workup->Purification1 Purification2 Recrystallization Purification1->Purification2 FinalProduct This compound Reference Standard Purification2->FinalProduct Analysis Purity and Identity Confirmation (HPLC, GC-MS, NMR) FinalProduct->Analysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound from 1-Androstenedione

Materials:

  • 1-Androstenedione (≥98% purity)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.0 g of 1-androstenedione in 50 mL of anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add 0.5 g of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (e.g., 1:1 v/v).

  • Once the reaction is complete, slowly add 20 mL of saturated aqueous sodium bicarbonate solution to quench the excess sodium borohydride.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Fraction collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare a slurry of 50 g of silica gel in n-hexane and pack it into a chromatography column (e.g., 40 mm diameter).

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.[5]

  • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Materials:

  • Purified this compound from column chromatography

  • Acetone (B3395972)

  • n-Hexane

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified this compound in a minimal amount of hot acetone in an Erlenmeyer flask.

  • While the solution is still hot, add n-hexane dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[6][7]

  • Wash the crystals with a small amount of cold n-hexane.

  • Dry the crystals under vacuum to obtain pure this compound reference standard.

Characterization and Data Presentation

The identity and purity of the synthesized this compound reference standard should be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Table 1: HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Purity >99.5%
Gas Chromatography-Mass Spectrometry (GC-MS)

Prior to GC-MS analysis, derivatization of the hydroxyl groups (e.g., silylation) is typically required to improve volatility.

Table 2: GC-MS Method Parameters for Identity Confirmation

ParameterValue
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-550 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure of the synthesized compound. Quantitative NMR (qNMR) can be used for accurate purity determination against a certified internal standard.[8][9]

Table 3: Expected NMR Data (in CDCl₃)

NucleusExpected Chemical Shifts (ppm)
¹H NMR Signals corresponding to olefinic, carbinol, and steroidal backbone protons.
¹³C NMR Signals corresponding to sp² and sp³ carbons of the steroid skeleton, including the hydroxyl-bearing carbons.

Metabolic Pathway of this compound

This compound is a prohormone that can be converted to the potent androgen, 1-testosterone. Understanding its metabolic fate is crucial in endocrinology and anti-doping research.

Metabolic_Pathway Androstenedione 1-Androstenedione Androstenediol This compound Androstenedione->Androstenediol Reduction (e.g., 17β-HSD) Testosterone 1-Testosterone Androstenediol->Testosterone Oxidation (e.g., 3β-HSD)

Caption: Metabolic conversion of this compound.

Safety Precautions

This compound is a steroid and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound for use as an analytical reference standard. The detailed protocols and analytical methods will enable laboratories to produce and verify high-purity material, which is essential for accurate and reliable quantification in research and regulatory settings.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Detection of 1-Androstenediol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Androstenediol (5α-androst-1-ene-3β,17β-diol) is a prohormone of 1-testosterone (dihydroboldenone), a potent anabolic androgenic steroid.[1][2] Its metabolism in the body leads to the formation of several bioactive compounds, making the sensitive and specific detection of its metabolites crucial for various applications, including clinical research, sports anti-doping, and pharmaceutical development.[1] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for identifying and quantifying these metabolites in complex biological matrices.[3] This document provides detailed application notes and protocols for the detection of this compound metabolites using LC-HRMS.

Metabolic Pathway of this compound

This compound undergoes several metabolic transformations, primarily through oxidation and reduction reactions mediated by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).[4] The key metabolites include 1-testosterone and 1-androstenedione, which can be further metabolized. A study on the urinary elimination of a related compound identified several key metabolites that are also relevant to this compound metabolism.[5]

This compound Metabolism Metabolic Pathway of this compound This compound This compound 1-Testosterone 1-Testosterone This compound->1-Testosterone 17beta-HSD 5alpha-androst-1-ene-3alpha,17beta-diol 5alpha-androst-1-ene-3alpha,17beta-diol This compound->5alpha-androst-1-ene-3alpha,17beta-diol Isomerase 1-Androstenedione 1-Androstenedione 1-Testosterone->1-Androstenedione 3beta-HSD Phase II Conjugates Phase II Conjugates 1-Testosterone->Phase II Conjugates UGT/SULT 3alpha-hydroxy-5alpha-androst-1-en-17-one 3alpha-hydroxy-5alpha-androst-1-en-17-one 1-Androstenedione->3alpha-hydroxy-5alpha-androst-1-en-17-one Reductase 1-Androstenedione->Phase II Conjugates UGT/SULT

Metabolic Pathway of this compound.

Experimental Protocols

Sample Preparation: Urinary Metabolite Extraction

This protocol is designed for the extraction of this compound and its metabolites from urine samples for LC-HRMS analysis. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods.[6][7]

A. Liquid-Liquid Extraction (LLE) Protocol [6]

  • Sample Preparation: To 2 mL of urine, add an appropriate internal standard solution (e.g., deuterated analogs).

  • pH Adjustment: Adjust the urine pH to 9-10 with a suitable buffer (e.g., sodium carbonate/bicarbonate buffer).

  • Extraction: Add 5 mL of an organic solvent mixture (e.g., n-pentane:diethyl ether, 4:1 v/v).

  • Mixing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid) for LC-HRMS analysis.

B. Solid-Phase Extraction (SPE) Protocol [8]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load 2 mL of pre-treated urine (hydrolyzed with β-glucuronidase/sulfatase if conjugated metabolites are of interest) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines the general parameters for the chromatographic separation and mass spectrometric detection of this compound metabolites.

Liquid Chromatography Parameters

ParameterValue
Column Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (9:1, v/v)
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

High-Resolution Mass Spectrometry Parameters (Q-TOF or Orbitrap)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen, 800 L/hr at 350°C
Acquisition Mode Full Scan (m/z 100-500) and data-dependent MS/MS (ddMS2)
Resolution > 30,000 FWHM
Collision Energy Ramped (e.g., 10-40 eV) for ddMS2

Quantitative Data

MetaboliteChemical FormulaPrecursor Ion ([M+H]+) m/zKey Product Ions (m/z)
This compound C₁₉H₃₀O₂291.2319273.2213, 255.2108, 109.0648
1-Testosterone C₁₉H₂₈O₂289.2162271.2056, 109.0648, 97.0648
1-Androstenedione C₁₉H₂₆O₂287.2006121.0648, 109.0648, 91.0542
5α-androst-1-ene-3α,17β-diol C₁₉H₃₀O₂291.2319273.2213, 255.2108, 109.0648
3α-hydroxy-5α-androst-1-en-17-one C₁₉H₂₈O₂289.2162271.2056, 253.1951, 109.0648

Experimental Workflow and Data Analysis

The overall workflow for the analysis of this compound metabolites involves sample collection, extraction, LC-HRMS analysis, and data processing.

Experimental Workflow LC-HRMS Workflow for this compound Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing Sample_Collection Urine/Serum Collection Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Extraction LLE or SPE Internal_Standard->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry Detection (Full Scan & ddMS2) LC_Separation->HRMS_Detection Peak_Detection Peak Detection & Integration HRMS_Detection->Peak_Detection Metabolite_ID Metabolite Identification (Accurate Mass & Fragmentation) Peak_Detection->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

LC-HRMS Workflow for Metabolite Analysis.

Data analysis should be performed using specialized software that can handle high-resolution data. The process involves:

  • Peak Picking and Alignment: Chromatographic peaks are detected and aligned across different samples.

  • Feature Identification: Putative metabolites are identified based on their accurate mass-to-charge ratio (m/z) and retention time.

  • MS/MS Spectral Matching: The fragmentation patterns of the detected features are compared against spectral libraries or predicted fragmentation patterns to confirm the identity of the metabolites.

  • Quantification: The peak areas of the identified metabolites are integrated and normalized to the internal standard to determine their relative or absolute concentrations.

Conclusion

The use of high-resolution mass spectrometry provides a powerful tool for the comprehensive analysis of this compound metabolites. The detailed protocols and data presented in these application notes offer a robust framework for researchers, scientists, and drug development professionals to accurately detect and quantify these compounds in biological matrices. The high sensitivity and specificity of LC-HRMS are essential for advancing our understanding of the metabolism and physiological effects of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 1-Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Androstenediol (Androst-5-ene-3β,17β-diol) is an endogenous steroid hormone and a direct metabolite of dehydroepiandrosterone (B1670201) (DHEA). It serves as a precursor to testosterone (B1683101) and other androgens, making its accurate quantification crucial in various fields, including endocrinology, clinical chemistry, and anti-doping analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific determination of steroids. However, due to their low volatility and thermal lability, steroids like this compound require a derivatization step prior to GC-MS analysis. This chemical modification enhances their volatility and thermal stability, leading to improved chromatographic separation and detection.

This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, focusing on the widely used silylation technique.

Derivatization Techniques: A Comparative Overview

Silylation is the most common derivatization method for steroids, involving the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the analyte. The two most prevalent silylating agents for this purpose are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst, typically 1% trimethylchlorosilane (TMCS).

While direct quantitative comparisons for this compound are not extensively available in the literature, data from structurally similar anabolic androgenic steroids (AAS) provide valuable insights into the efficiency of these reagents.

Table 1: Quantitative Performance Comparison of Silylating Agents for Anabolic Androgenic Steroids

AnalyteDerivatizing AgentLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)Reference
TestosteroneBSTFA + 1% TMCS>0.991.02.595-105<10[1]
TestosteroneMSTFA/NH₄I/Ethanethiol>0.990.51.592-108<8[1]
Nandrolone (B1676933)BSTFA + 1% TMCS>0.991.02.593-107<12[1]
NandroloneMSTFA/NH₄I/Ethanethiol>0.990.51.590-110<9[1]

Note: This data is for testosterone and nandrolone and serves as a proxy for the expected performance with this compound due to their structural similarities.

Based on available data for other anabolic steroids, MSTFA, particularly when used with a catalyst, often provides slightly better sensitivity (lower LOD and LOQ) and precision compared to BSTFA + 1% TMCS.[1] For this reason, the detailed protocol below will focus on the use of MSTFA.

Experimental Protocols

Protocol 1: Silylation of this compound using MSTFA

This protocol describes a standard procedure for the derivatization of this compound in a dried sample extract.

Materials:

  • Dried sample extract containing this compound

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium iodide (NH₄I)

  • Ethanethiol

  • Pyridine (B92270) (anhydrous)

  • Reacti-Vials™ or other suitable glass reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Derivatization Reagent Preparation (MSTFA/NH₄I/Ethanethiol):

A common and effective derivatizing mixture can be prepared with the following ratio: MSTFA/NH₄I/ethanethiol (1000:2:3, v/w/v). This mixture should be prepared fresh.

Procedure:

  • Sample Preparation: Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Reconstitution: Add 50 µL of pyridine to the dried extract to dissolve the residue.

  • Derivatization: Add 50 µL of the freshly prepared MSTFA/NH₄I/ethanethiol reagent to the vial.

  • Vortexing: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Incubation: Place the vial in a heating block or oven at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and column.

Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temp 180°C, hold for 1 min, ramp to 240°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions for TMS-1-AndrostenediolTo be determined by analyzing a derivatized standard. Expected ions would include the molecular ion and characteristic fragments.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with Dried Sample Extract dissolve Dissolve in 50 µL Pyridine start->dissolve add_reagent Add 50 µL MSTFA/NH₄I/Ethanethiol dissolve->add_reagent vortex Vortex for 30 seconds add_reagent->vortex incubate Incubate at 60°C for 30 min vortex->incubate cool Cool to Room Temperature incubate->cool gcms GC-MS Analysis cool->gcms

Caption: Workflow for silylation of this compound.

Metabolic Pathway of this compound

metabolic_pathway Metabolic Pathway of this compound DHEA DHEA (Dehydroepiandrosterone) Androstenediol This compound DHEA->Androstenediol 17β-HSD Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenediol->Testosterone 3β-HSD Androstenedione->Testosterone 17β-HSD DHT DHT (Dihydrotestosterone) Testosterone->DHT 5α-reductase

Caption: Biosynthesis of androgens from DHEA.

References

Application Note: Quantification of 1-Androstenediol in Whole Blood Using Microsampling Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Androstenediol (Androst-1-ene-3β,17β-diol) is a steroid hormone that serves as a precursor to 1-testosterone and has anabolic properties. Its accurate quantification in whole blood is crucial for various research areas, including endocrinology, sports medicine, and pharmacology. Traditional blood sampling via venipuncture can be invasive and challenging, especially in longitudinal studies or remote settings. Microsampling techniques, such as Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS™), offer a minimally invasive alternative, requiring only a small volume of capillary blood. This application note provides a detailed protocol for the quantification of this compound in whole blood collected via microsampling devices, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

While a specific validated method for this compound in whole blood microsamples is not widely published, the following tables present representative LC-MS/MS method validation parameters based on the analysis of structurally similar androgens, such as androstenedione, from dried blood spots. These values provide a benchmark for the expected performance of the described method.[1]

Table 1: Representative Method Validation Parameters

ParameterRepresentative Value
Lower Limit of Quantification (LLOQ)0.5 - 2.5 ng/mL
Upper Limit of Quantification (ULOQ)200 - 500 ng/mL
Linearity (r²)> 0.99
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%
Recovery80 - 110%

Table 2: Representative LC-MS/MS Parameters for Androgen Analysis

ParameterDescription
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) for Androstenedione287.2
Product Ion (Quantifier, m/z) for Androstenedione97.1
Product Ion (Qualifier, m/z) for Androstenedione109.1
Internal StandardDeuterated analog (e.g., d7-Androstenedione)

Note: Specific MRM transitions for this compound should be optimized during method development. Plausible precursor ion would be [M+H]+.

Experimental Protocols

This section details the key experimental procedures for the quantification of this compound from whole blood microsamples.

Materials and Reagents
  • This compound certified reference standard

  • Deuterated this compound (or a suitable structural analog) as an internal standard (IS)

  • Microsampling devices (e.g., VAMS™ tips or DBS cards)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 96-well collection plates

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator or vacuum centrifuge)

Sample Collection (Microsampling)
  • Finger Prick: Clean the finger with an alcohol wipe and allow it to dry completely. Prick the finger using a sterile lancet.

  • VAMS™ Collection: Gently touch the tip of the VAMS™ device to the drop of blood. The tip will absorb a fixed volume of blood (e.g., 10 or 20 µL).

  • DBS Collection: Allow a drop of blood to fall onto the designated circle on the DBS card. Ensure the circle is completely and evenly filled.

  • Drying: Allow the VAMS™ tips or DBS cards to air dry at ambient temperature for at least 3 hours, away from direct sunlight and humidity.

  • Storage: Once completely dry, store the samples in a sealed bag with a desiccant pack at room temperature until analysis. For long-term storage, refrigeration at -20°C or below is recommended.[1]

Sample Preparation (Extraction)
  • VAMS™ Sample Preparation:

    • Place the dried VAMS™ tip into a well of a 96-well plate.

    • Add 200 µL of the internal standard spiking solution (prepared in methanol).

    • Vortex the plate for 30 minutes to facilitate extraction.

    • Centrifuge the plate at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a new 96-well plate.

  • DBS Sample Preparation:

    • Punch a 3-mm disc from the center of the dried blood spot into a well of a 96-well plate.

    • Add 200 µL of the internal standard spiking solution (prepared in methanol).

    • Vortex the plate for 30 minutes.

    • Proceed with liquid-liquid extraction by adding 1 mL of MTBE to each well.

    • Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic (upper) layer to a new 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the solvent in the collection plate to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex briefly and centrifuge before placing in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for steroid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at 40-50% B, increasing to 95-100% B over several minutes to elute the analyte and wash the column.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Positive ion electrospray (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for this compound will be its protonated molecule [M+H]+. The specific product ions for quantification and qualification need to be determined by infusing a standard solution of this compound into the mass spectrometer.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the biosynthesis of this compound from Dehydroepiandrosterone (DHEA) and its subsequent metabolism.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 DHEA DHEA Pregnenolone->DHEA CYP17A1, CYB5 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD 1_Androstenediol This compound DHEA->1_Androstenediol 17β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD 1_Testosterone 1-Testosterone 1_Androstenediol->1_Testosterone 3β-HSD Metabolites Excreted Metabolites 1_Testosterone->Metabolites Phase II Conjugation Testosterone->Metabolites Phase II Conjugation

Caption: Biosynthesis and metabolism of this compound.

Experimental Workflow

The diagram below outlines the major steps involved in the quantification of this compound from whole blood microsamples.

G start Start sample_collection Whole Blood Microsampling (VAMS™ or DBS) start->sample_collection drying Air Dry Sample (≥ 3 hours) sample_collection->drying extraction Extraction with Internal Standard (Methanol/MTBE) drying->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Data Processing & Quantification analysis->quantification end End quantification->end

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive, albeit representative, protocol for the quantification of this compound in whole blood using microsampling devices coupled with LC-MS/MS analysis. The use of VAMS™ or DBS for sample collection offers significant advantages in terms of patient convenience and sample stability. The described methods for sample preparation and analysis are robust and can be adapted and validated to achieve the required sensitivity and accuracy for research and drug development applications. It is imperative to perform a full method validation for this compound in the specific microsampling matrix to ensure reliable and accurate results.

References

Application Notes and Protocols for High-Throughput Screening of 1-Androstenediol via Competitive Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the development and implementation of a competitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening (HTS) of 1-Androstenediol. The protocols outlined below are based on established principles of immunoassay development for small molecules, such as steroids.

Introduction

This compound (5α-androst-1-ene-3β,17β-diol) is a prohormone of 1-testosterone and is classified as an anabolic steroid.[1] Its detection is significant in various fields, including clinical diagnostics, sports anti-doping, and pharmaceutical research. Developing a robust and high-throughput immunoassay is crucial for efficiently screening large numbers of samples for the presence of this compound. This application note describes the components and procedures for a competitive ELISA, a suitable format for the detection of small molecules like this compound.[2][3]

The principle of this competitive ELISA is based on the competition between this compound in the sample and a fixed amount of enzyme-conjugated this compound (e.g., HRP-conjugate) for a limited number of binding sites on a specific anti-1-Androstenediol antibody.[4][5] The amount of enzyme conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample.[5] The signal is generated by the enzymatic conversion of a substrate to a colored product, and the absorbance is measured spectrophotometrically.[6]

Materials and Reagents

  • High-binding 96- or 384-well microplates

  • Anti-1-Androstenediol antibody (polyclonal or monoclonal)

  • This compound-HRP conjugate

  • This compound standard

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

  • Automated liquid handling systems (for HTS)

Experimental Protocols

Antibody Production and Selection

The generation of a high-affinity and specific antibody is critical for a sensitive immunoassay.

  • Immunogen Synthesis: this compound is a hapten and must be conjugated to a carrier protein (e.g., BSA or KLH) to become immunogenic. The conjugation is typically achieved by introducing a reactive group onto the steroid molecule.

  • Immunization: Rabbits (for polyclonal antibodies) or mice (for monoclonal antibodies) are immunized with the this compound-carrier protein conjugate.

  • Antibody Purification: Polyclonal antibodies can be purified from the serum using protein A/G affinity chromatography. For monoclonal antibodies, hybridoma technology is employed to generate stable cell lines secreting the desired antibody.[7]

  • Characterization: The affinity and specificity of the antibody should be thoroughly characterized. Cross-reactivity with structurally related steroids should be determined to ensure the assay's specificity.[7]

Preparation of this compound-HRP Conjugate

The enzyme conjugate is a key reagent in the competitive immunoassay.

  • Derivatization of this compound: A carboxyl group or another reactive moiety is introduced into the this compound molecule to enable conjugation to the enzyme.

  • Activation of HRP: Horseradish peroxidase (HRP) is activated using a cross-linking agent such as sodium periodate (B1199274) or by using heterobifunctional crosslinkers like SMCC.[8][9]

  • Conjugation: The activated HRP is then reacted with the derivatized this compound. The mixed anhydride (B1165640) method is a common approach for conjugating haptens to proteins.[10]

  • Purification and Characterization: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unconjugated enzyme and hapten. The conjugate's activity and incorporation ratio should be determined.[10][11]

Competitive ELISA Protocol

This protocol is a general guideline and should be optimized for specific antibodies and conjugates.

  • Coating: Dilute the anti-1-Androstenediol antibody in Coating Buffer. Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the diluted antibody to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL (96-well) or 50 µL (384-well) of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL (96-well) or 12.5 µL (384-well) of standards, controls, or samples to the appropriate wells.

    • Add 50 µL (96-well) or 12.5 µL (384-well) of the diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature on a plate shaker.[6]

  • Washing: Repeat the washing step as in step 2.

  • Substrate Incubation: Add 100 µL (96-well) or 25 µL (384-well) of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.[4]

  • Stopping Reaction: Add 50 µL (96-well) or 12.5 µL (384-well) of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[6]

Data Presentation

Table 1: Example Standard Curve Data for this compound ELISA
Standard Concentration (ng/mL)Absorbance (450 nm)% B/B₀
01.850100.0
0.11.57285.0
0.51.11060.0
1.00.74040.0
5.00.27815.0
10.00.1488.0

B/B₀ is the ratio of the absorbance of a standard to the absorbance of the zero standard.

Table 2: Assay Performance Characteristics
ParameterValue
Assay Range0.1 - 10 ng/mL
Sensitivity (LOD)0.05 ng/mL
Intra-assay CV< 10%
Inter-assay CV< 15%
Z'-factor> 0.5
Table 3: Cross-Reactivity of the Anti-1-Androstenediol Antibody
CompoundCross-Reactivity (%)
This compound100
1-Testosterone15
Androstenedione (B190577)< 1
Testosterone (B1683101)< 0.1
DHEA< 0.1

Mandatory Visualizations

Immunoassay_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Coat Plate with Anti-1-Androstenediol Ab Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Sample/ Standard Wash2->Add_Sample Add_Conjugate Add this compound- HRP Conjugate Add_Sample->Add_Conjugate Incubate Incubate Add_Conjugate->Incubate Wash3 Wash Incubate->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate_Dark Incubate (Dark) Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read Steroid_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17-OH-Pregnenolone 17α-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone DHEA DHEA 17-OH-Pregnenolone->DHEA Androstenediol Androstenediol DHEA->Androstenediol Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone This compound This compound Androstenedione->this compound 1-Testosterone 1-Testosterone This compound->1-Testosterone

References

Application Notes and Protocols for Studying 1-Androstenediol Effects in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Androstenediol (5α-androst-1-ene-3β,17β-diol) is a prohormone that converts to the potent androgen 1-testosterone.[1] Its classification as a controlled substance underscores the need for a thorough understanding of its physiological and pharmacological effects.[2] These application notes provide a comprehensive framework for designing and conducting preclinical studies in rat models to evaluate the anabolic and androgenic properties of this compound. The protocols outlined below are based on established methodologies for assessing androgenic compounds, such as the Hershberger assay, and can be adapted to investigate the specific effects of this compound.[3][4][5]

Experimental Design and Considerations

A well-designed in vivo study is critical to accurately characterize the biological activity of this compound. The Hershberger bioassay, a standardized method for assessing androgenic and anabolic activity, serves as an excellent foundation for these investigations.[4][5]

Key Components of the Experimental Design:

  • Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strains) are the standard model for the Hershberger assay.[4] Castration removes the primary source of endogenous androgens, allowing for a sensitive assessment of exogenous androgenic compounds.

  • Acclimation: Animals should be allowed an acclimation period of at least seven days post-castration to ensure recovery and depletion of endogenous androgens.[6]

  • Grouping: Animals should be randomly assigned to treatment groups, including a vehicle control, a positive control (e.g., testosterone (B1683101) propionate), and multiple dose levels of this compound.

  • Administration Route: this compound can be administered via oral gavage or subcutaneous injection. The choice of vehicle (e.g., corn oil) should be consistent across all groups.[7][8]

  • Dosage: Dose selection should be based on preliminary dose-range finding studies to determine the maximum tolerated dose (MTD). A range of doses below the MTD should be used to establish a dose-response relationship.[7]

  • Duration: A 10-day consecutive dosing period is standard for the Hershberger assay.[4][5]

  • Endpoints: The primary endpoints are the weights of androgen-dependent tissues. Anabolic activity is typically assessed by the weight of the levator ani muscle, while androgenic activity is determined by the weights of the ventral prostate, seminal vesicles (with and without fluid), and glans penis.[3][4]

Experimental Protocols

Protocol 1: Assessment of Anabolic and Androgenic Activity (Modified Hershberger Assay)

This protocol details the procedure for evaluating the anabolic and androgenic effects of this compound in castrated male rats.

Materials:

  • Immature male rats (approximately 42 days old)

  • This compound

  • Testosterone Propionate (positive control)

  • Vehicle (e.g., corn oil)

  • Gavage needles or syringes for subcutaneous injection

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for castration and necropsy

  • Analytical balance

Procedure:

  • Castration: Surgically castrate male rats under anesthesia. Allow a 7-10 day recovery and androgen washout period.

  • Group Assignment: Randomly assign animals to the following groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., corn oil)

    • Group 2: Positive Control (Testosterone Propionate, e.g., 0.4 mg/kg/day, s.c.)

    • Group 3-5: this compound (e.g., low, medium, and high doses)

  • Dosing: Administer the assigned treatments daily for 10 consecutive days.

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

  • Tissue Collection and Weighing: Carefully dissect and weigh the following tissues:

    • Ventral prostate

    • Seminal vesicles (with coagulating glands and fluid)

    • Seminal vesicles (after expressing fluid)

    • Levator ani muscle

    • Glans penis

    • Liver, kidneys, and adrenal glands (as indicators of systemic toxicity)

  • Data Analysis: Analyze tissue weight data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

Protocol 2: Hormone Level Analysis

This protocol describes the collection and analysis of blood samples to determine the effects of this compound on circulating hormone levels.

Materials:

  • Blood collection tubes (e.g., with EDTA or for serum separation)

  • Centrifuge

  • Hormone assay kits (e.g., ELISA or LC-MS/MS) for testosterone, 1-testosterone, and luteinizing hormone (LH)

Procedure:

  • Blood Collection: At the time of necropsy (from Protocol 1), collect trunk blood.

  • Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.

  • Hormone Analysis: Analyze the plasma or serum samples for concentrations of total testosterone, 1-testosterone, and LH using validated assay methods.

  • Data Analysis: Compare hormone levels across treatment groups using statistical analysis.

Data Presentation

Table 1: Effect of this compound on Body and Organ Weights in Castrated Male Rats (Illustrative Data)

Treatment GroupDose (mg/kg/day)Final Body Weight (g)Ventral Prostate (mg)Seminal Vesicles (with fluid) (mg)Levator Ani Muscle (mg)
Vehicle Control0250 ± 1025 ± 550 ± 8150 ± 15
Testosterone Propionate0.4260 ± 12150 ± 20300 ± 35350 ± 30
This compound (Low)10255 ± 1150 ± 7100 ± 12200 ± 20
This compound (Medium)30265 ± 15100 ± 15200 ± 25275 ± 25
This compound (High)100270 ± 14140 ± 18280 ± 30320 ± 28

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Serum Hormone Levels in Castrated Male Rats (Illustrative Data)

Treatment GroupDose (mg/kg/day)Total Testosterone (ng/mL)1-Testosterone (ng/mL)Luteinizing Hormone (ng/mL)
Vehicle Control00.1 ± 0.05<0.055.0 ± 0.8
Testosterone Propionate0.45.2 ± 0.6<0.050.5 ± 0.1
This compound (Low)100.3 ± 0.11.5 ± 0.33.5 ± 0.5
This compound (Medium)300.5 ± 0.24.0 ± 0.72.0 ± 0.4
This compound (High)1000.8 ± 0.38.5 ± 1.21.0 ± 0.2*

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Biotransformation of this compound cluster_1 Androgen Receptor Signaling Pathway This compound This compound 1-Testosterone 1-Testosterone This compound->1-Testosterone 17β-HSD AR Androgen Receptor 1-Testosterone->AR Dimerization Dimerization AR->Dimerization HSP Heat Shock Proteins HSP->AR dissociation Nucleus Nuclear Translocation Dimerization->Nucleus ARE Androgen Response Element Nucleus->ARE Transcription Gene Transcription ARE->Transcription activation

Biotransformation and Androgen Receptor Signaling of this compound.

cluster_workflow Experimental Workflow for this compound Rat Study cluster_endpoints Endpoint Analysis Animal_Model Immature Male Rats (e.g., Sprague-Dawley) Castration Surgical Castration Animal_Model->Castration Recovery 7-10 Day Recovery Period Castration->Recovery Grouping Randomized Group Assignment Recovery->Grouping Dosing 10-Day Dosing (Oral Gavage or s.c.) Grouping->Dosing Necropsy Necropsy & Tissue Collection Dosing->Necropsy Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Hormone_Analysis Hormone Level Analysis (ELISA/LC-MS) Necropsy->Hormone_Analysis

Workflow for assessing this compound effects in rats.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the in vivo effects of this compound in rat models. By adhering to standardized methodologies like the Hershberger assay and incorporating key endpoints such as organ weight analysis and hormone profiling, researchers can generate reliable and reproducible data. This information is essential for understanding the pharmacological profile of this compound and for making informed decisions in the context of drug development and regulatory assessment. Further studies are warranted to generate specific quantitative data for this compound to fully elucidate its anabolic and androgenic potential.

References

Application Notes and Protocols for the Detection of 1-Androstenediol in Anti-Doping Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Androstenediol (5α-androst-1-ene-3β,17β-diol) is an anabolic androgenic steroid (AAS) and a prohormone of 1-testosterone.[1] Due to its potential to enhance athletic performance, it is classified as a prohibited substance by the World Anti-Doping Agency (WADA) under section S1 of the Prohibited List.[2][3] Its detection in athlete samples is a key focus of anti-doping laboratories. These application notes provide a comprehensive overview of the metabolism of this compound and detailed protocols for its detection in urine samples.

Metabolism of this compound

Upon administration, this compound undergoes metabolism, leading to the formation of several key urinary metabolites. The primary metabolic conversion is the oxidation of the 3-hydroxyl group to form 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one), a potent androgen.[1] Further metabolism results in a range of phase I and phase II metabolites that are excreted in the urine. The major urinary metabolites include:

  • 1-Testosterone

  • 1-Androstenedione (5α-androst-1-ene-3,17-dione)

  • 3α-hydroxy-5α-androst-1-en-17-one (also known as 1-androsterone)

  • 5α-androst-1-ene-3α,17β-diol

  • 5α-androst-1-ene-3β,17β-diol[4]

The detection of these specific metabolites is crucial for confirming the administration of this compound.[4][5] 3α-hydroxy-5α-androst-1-en-17-one has been identified as a particularly suitable long-term metabolite for detecting the abuse of related compounds, with a detection window of up to nine days after a single administration.[4]

Metabolism This compound This compound 1-Testosterone 1-Testosterone This compound->1-Testosterone Oxidation 1-Androstenedione 1-Androstenedione 1-Testosterone->1-Androstenedione Oxidation Metabolites Further Metabolites (e.g., 1-Androsterone, 5α-androst-1-ene-3α,17β-diol, 5α-androst-1-ene-3β,17β-diol) 1-Testosterone->Metabolites Reduction 1-Androstenedione->Metabolites Reduction

Metabolic pathway of this compound.

Quantitative Data on Urinary Metabolites

The urinary excretion of steroids and their metabolites can vary significantly between individuals. The following table summarizes data from an administration study of androstenedione (B190577), a closely related precursor to testosterone, to provide an indication of the expected concentrations of key metabolites. It is important to note that these values are for androstenedione and may differ for this compound.

MetaboliteDoseMean Excretion Rate (µg/h)Reference
Testosterone100 mg47 ± 11[6]
300 mg115 ± 39[6]
Androsterone100 mg3,836 ± 458[6]
300 mg8,142 ± 1,362[6]
Etiocholanolone100 mg4,306 ± 458[6]
300 mg10,070 ± 1,999[6]
Dihydrotestosterone100 mg1.6 ± 0.2[6]
300 mg7.7 ± 1.5[6]

Experimental Protocols

The detection of this compound and its metabolites in urine is a multi-step process involving sample preparation, chromatographic separation, and mass spectrometric detection. WADA technical documents provide a framework for these analyses.[2][3]

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Review Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS/MS Analysis Derivatization->GC_MS Data_Processing Data Processing and Metabolite Identification GC_MS->Data_Processing LC_MS->Data_Processing Confirmation Confirmation with Reference Standards Data_Processing->Confirmation

General workflow for steroid analysis.
Protocol 1: Sample Preparation for GC-MS and LC-MS Analysis

This protocol outlines the general steps for preparing a urine sample for steroid analysis.

  • Sample Collection and Storage: Collect urine samples in clean, sealed containers. Store at -20°C or lower until analysis.

  • Enzymatic Hydrolysis:

    • To 2.5 mL of urine, add an internal standard solution.

    • Add 1 mL of phosphate (B84403) buffer (pH 7).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 50°C for 1 hour to cleave glucuronide conjugates.

  • Extraction:

    • Liquid-Liquid Extraction (LLE):

      • Add 5 mL of a mixture of tert-butyl methyl ether (TBME) to the hydrolyzed sample.

      • Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes.

      • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Solid-Phase Extraction (SPE):

      • Condition an SPE cartridge with methanol (B129727) and water.

      • Load the hydrolyzed urine sample.

      • Wash the cartridge with a low-polarity solvent.

      • Elute the steroids with a more polar solvent (e.g., methanol or ethyl acetate).

      • Evaporate the eluate to dryness.

  • Derivatization (for GC-MS analysis):

Protocol 2: GC-MS/MS Analysis

This protocol provides typical parameters for the analysis of steroid metabolites by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

ParameterSetting
Gas Chromatograph
ColumnDB-17MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1-2 µL (splitless)
Injector Temperature280°C
Carrier GasHelium or Hydrogen
Oven ProgramInitial 180°C, ramp to 240°C at 3°C/min, then to 320°C at 40°C/min, hold for 3 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Ion Source Temp.230°C
Quadrupole Temp.150°C

Table of Representative GC-MS/MS Transitions for TMS-Derivatized Metabolites:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound432.0194.015
432.0206.015
1-Testosterone432.0194.015
432.0206.015
1-Androsterone434.3254.220
434.3207.220

Note: Specific transitions and collision energies should be optimized for the instrument in use.

Protocol 3: LC-MS/MS Analysis

This protocol provides typical parameters for the analysis of underivatized steroid metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterSetting
Liquid Chromatograph
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5-10 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Ion Source Temp.Dependent on instrument
Capillary Voltage3-4 kV

Table of Representative LC-MS/MS Transitions for Underivatized Metabolites:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound291.2255.215
291.291.130
1-Testosterone289.2109.125
289.297.125
1-Androstenedione287.297.125
287.2109.125

Note: Specific transitions and collision energies should be optimized for the instrument in use.

Conclusion

The detection of this compound administration requires sensitive and specific analytical methods capable of identifying its key urinary metabolites. The protocols provided in these application notes, based on GC-MS/MS and LC-MS/MS, offer robust approaches for anti-doping laboratories. Adherence to WADA guidelines and proper validation of these methods are essential for ensuring the accuracy and reliability of results in sports anti-doping research.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 1-Androstenediol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Androstenediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions and to troubleshoot common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound appearing cloudy or precipitating when I dissolve it in an aqueous buffer?

A1: this compound is a synthetic androstane (B1237026) steroid with a lipophilic (fat-soluble) nature.[1][2] Like most steroids, it has very low intrinsic solubility in water. When you attempt to dissolve it directly in aqueous buffers, especially at higher concentrations, it will likely exceed its solubility limit, resulting in a cloudy suspension or visible precipitate. This poor solubility is a primary challenge that must be addressed before stability can be improved.

Q2: What are the primary factors that cause this compound to degrade in aqueous solutions?

A2: The degradation of steroids in aqueous media is typically influenced by several factors. While specific degradation pathways for this compound are not extensively documented, based on the behavior of similar steroid structures like androstenedione (B190577) and testosterone, the primary factors are:

  • pH-Dependent Hydrolysis: Steroid structures can be susceptible to hydrolysis under acidic or basic conditions. The stability of a solution can be significantly dependent on the pH.[3][4]

  • Oxidation: The steroid nucleus can be susceptible to oxidative degradation. This can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light (photolysis).[5][6]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation. Storing solutions at elevated temperatures will accelerate the breakdown of the compound.[4][7]

Q3: How can I effectively increase the solubility and stability of this compound for my experiments?

A3: The most effective and widely used strategy for improving both the solubility and stability of poorly soluble steroids is through cyclodextrin (B1172386) complexation .[8][9][10]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11][12] The non-polar this compound molecule can be encapsulated within the cyclodextrin's inner cavity, forming an inclusion complex.[8][13] This complex shields the steroid from the aqueous environment, preventing precipitation and protecting it from hydrolytic and oxidative degradation.[8][11]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and proven efficacy in complexing with steroid hormones.[9][13]

Q4: I need to prepare a stable aqueous formulation for cell culture experiments at a physiological pH of ~7.4. How can I achieve this?

A4: Maintaining stability at physiological pH is a significant challenge. The recommended approach is to use cyclodextrin complexation. By preparing a this compound-cyclodextrin inclusion complex, you can create a stock solution that is both water-soluble and significantly more stable at neutral pH. This stock solution can then be sterile-filtered and diluted into your cell culture medium. It is crucial to perform validation studies to ensure the cyclodextrin itself does not interfere with your specific cell-based assay.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms in the solution upon storage, even at 4°C. The concentration of this compound exceeds its aqueous solubility limit. The initial use of a co-solvent (like ethanol) may have dissolved the compound, but it crashes out over time.Prepare an inclusion complex with a suitable cyclodextrin (e.g., HP-β-CD) to significantly increase solubility.[13] Alternatively, prepare a high-concentration stock in an organic solvent like DMSO or ethanol (B145695) and perform a final, small-volume dilution into the aqueous medium immediately before use.
Loss of compound potency or inconsistent results over time. Chemical degradation of this compound due to hydrolysis, oxidation, or photolysis.1. Control pH: Use a buffered system. While specific data is limited for this compound, many steroids are most stable in a slightly acidic pH range.[4] 2. Protect from Light: Store solutions in amber vials or protect them from light.[5] 3. Use Stabilizers: Formulate with cyclodextrins to protect the molecule from the aqueous environment.[8] 4. Control Temperature: Store stock solutions at 4°C or frozen at -20°C.[7]
Difficulty achieving the desired concentration in an aqueous medium. Low intrinsic solubility of this compound.Do not attempt to dissolve the compound directly in water. Use a solubilization technique such as cyclodextrin complexation or co-solvents. For co-solvents, ensure the final concentration in your assay is low enough to not cause cellular toxicity.

Quantitative Data Summary

Table 1: Example Stability of Androstenedione in Dried Blood Spots (DBS) Under Various Storage Conditions [7]

Storage TemperatureDuration of Stability (Recovery within ±15%)
37°CUp to 14 days
Room TemperatureUp to 7 days
4°CUp to 6 months
-20°CUp to 6 months

Note: Stability in a liquid aqueous matrix may be significantly different and is expected to be lower without stabilizing excipients.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline based on ICH recommendations for stress testing to identify potential degradation products and establish stability-indicating analytical methods.[14][15][16][17]

1. Objective: To evaluate the stability of a this compound solution under various stress conditions.

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV or LC-MS system

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 48 hours. Withdraw samples at regular intervals (e.g., 2, 8, 24, 48h), neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Keep the stock solution in a sealed vial at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples by a validated stability-indicating reverse-phase HPLC method. Compare the chromatograms of stressed samples to a control sample (stored at 4°C) to identify and quantify degradation products.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a common solvent evaporation method to enhance the stability and solubility of this compound.[4]

1. Objective: To prepare a water-soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

2. Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol or Methanol

  • Purified water

  • Rotary evaporator

3. Methodology:

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 or 1:2 molar ratio. A 1:2 ratio is often a good starting point to ensure complete complexation.

  • Dissolution: Dissolve the calculated amount of this compound in a minimal volume of ethanol. In a separate vessel, dissolve the corresponding amount of HP-β-CD in purified water.

  • Mixing: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

  • Complexation: Stir the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Evaporation: Remove the organic solvent (ethanol) using a rotary evaporator at approximately 40-50°C.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-HP-β-CD complex.

  • Verification: The resulting powder should be freely soluble in water. Confirm the concentration and stability of the reconstituted solution using an appropriate analytical method (e.g., HPLC-UV).

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solution Implement Solution start Instability Observed (Precipitation, Degradation) solubility Is concentration > aqueous solubility limit? start->solubility environment Is solution exposed to harsh pH, light, or temperature? solubility->environment use_cd Prepare Cyclodextrin Inclusion Complex solubility->use_cd Yes environment->use_cd Persistent Issue control_cond Control Storage Conditions (Buffer pH, 4°C, Protect from Light) environment->control_cond Yes end_node Stable Solution Achieved use_cd->end_node use_cosolvent Use Organic Co-solvent (e.g., DMSO) for Stock use_cosolvent->end_node control_cond->end_node

Caption: Troubleshooting workflow for this compound stability issues.

CyclodextrinComplexation cluster_process Complexation Process steroid This compound (Lipophilic) complex Inclusion Complex (Water Soluble & Stable) steroid->complex Encapsulated in CD Cavity cd Cyclodextrin (CD) (Hydrophilic Exterior, Lipophilic Interior) cd->complex ForcedDegradationWorkflow cluster_stress Apply Stress Conditions (e.g., 48h) prep Prepare this compound Stock Solution acid Acidic (0.1N HCl, 60°C) prep->acid base Basic (0.1N NaOH, 60°C) prep->base oxid Oxidative (3% H₂O₂, RT) prep->oxid photo Photolytic (UV/Vis Light) prep->photo analysis Analyze Samples by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxid->analysis photo->analysis report Identify Degradants & Determine Stability Profile analysis->report

References

Technical Support Center: Troubleshooting Low Recovery of 1-Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 1-Androstenediol during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during sample extraction?

Low recovery of this compound is often a multifaceted issue. The primary causes can be categorized as follows:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., Liquid-Liquid Extraction [LLE] or Solid-Phase Extraction [SPE]) may not be optimized for this compound's specific chemical properties.

  • Analyte Degradation: this compound, like other steroids, can be susceptible to degradation under harsh pH conditions, exposure to high temperatures, or through enzymatic activity in the sample matrix.[1]

  • Poor Phase Separation (LLE): Incomplete separation of the aqueous and organic layers during LLE can lead to significant loss of the analyte.

  • Inefficient Elution (SPE): The elution solvent may not be strong enough to completely release this compound from the SPE sorbent.

  • Matrix Effects: Components within the biological sample (e.g., lipids, proteins) can interfere with the extraction process, preventing the efficient isolation of this compound.

Q2: What are the key chemical properties of this compound that I should consider during extraction?

Understanding the physicochemical properties of this compound is crucial for optimizing its extraction.

PropertyValue/DescriptionImplication for Sample Preparation
Molecular Formula C₁₉H₃₀O₂Affects molecular weight-based calculations for standards and quantification.
Molecular Weight 290.44 g/mol Important for preparing accurate standard solutions.
Solubility Insoluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.This property is the basis for separating it from aqueous sample matrices using LLE or retaining it on a reversed-phase SPE column.
Chemical Stability Generally stable under normal conditions but can be sensitive to strong oxidizing agents and extreme pH.Avoid harsh acidic or alkaline conditions during extraction. Use high-purity solvents to prevent degradation.[1]

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?

Both LLE and SPE can be effective for extracting this compound, and the choice often depends on the sample matrix, required throughput, and desired level of cleanup.

  • LLE: A classic technique that is effective but can be labor-intensive and prone to emulsion formation. It is generally a good starting point for method development.

  • SPE: Offers higher sample throughput, greater reproducibility, and cleaner extracts compared to LLE.[2] It is often the preferred method for complex biological matrices.

Troubleshooting Guides

Low Recovery with Liquid-Liquid Extraction (LLE)

Problem: You are experiencing low recovery of this compound when using LLE.

Troubleshooting Workflow:

LLE_Troubleshooting start Low this compound Recovery with LLE q1 Is an emulsion forming? start->q1 a1_yes Break Emulsion: - Add salt to the aqueous phase - Centrifuge at higher speed - Filter through glass wool q1->a1_yes Yes q2 Is the solvent polarity optimal? q1->q2 No a1_yes->q2 a2_no Optimize Solvent: - Use a less polar solvent (e.g., MTBE) - Test different solvent mixtures q2->a2_no No q3 Are you performing multiple extractions? q2->q3 Yes a2_no->q3 a3_no Perform 2-3 sequential extractions and pool the organic phases. q3->a3_no No end Recovery Improved q3->end Yes a3_no->end

Caption: Troubleshooting workflow for low LLE recovery.

Low Recovery with Solid-Phase Extraction (SPE)

Problem: You are observing low recovery of this compound when using SPE.

Troubleshooting Workflow:

SPE_Troubleshooting start Low this compound Recovery with SPE q1 Did you track the analyte in all fractions (load, wash, elution)? start->q1 analyte_load Analyte in Load: - Sample solvent too strong - Incorrect pH - Sorbent overloaded q1->analyte_load Found in Load analyte_wash Analyte in Wash: - Wash solvent is too strong q1->analyte_wash Found in Wash analyte_not_eluted Analyte Not Eluted: - Elution solvent is too weak q1->analyte_not_eluted Not in Load/Wash end Recovery Improved analyte_load->end analyte_wash->end analyte_not_eluted->end

Caption: Systematic approach to troubleshooting low SPE recovery.

Quantitative Data Summary

While specific recovery data for this compound is limited in the literature, the following table summarizes typical recovery rates for the structurally similar androgens, testosterone (B1683101) and androstenedione, which can serve as a benchmark.

AnalyteExtraction MethodMatrixAverage Recovery (%)Reference
Androstenedione SPE (C8 + QAX)Serum90-98[3]
Testosterone SPE (C8 + QAX)Serum90-98[3]
Androstenedione SPE (SOLAµ HRP)Serum42-95[4]
Testosterone SPE (SOLAµ HRP)Serum42-95[4]
Androstenedione SLESerum>75[4]
Testosterone SLESerum>75[4]
Testosterone LLE (one-step)Serum~15% higher than two-step[5]

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific sample matrix and analytical requirements.

Materials:

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Extraction solvent (e.g., methyl tert-butyl ether [MTBE] or diethyl ether)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette 500 µL of your sample (e.g., serum, plasma) into a glass centrifuge tube.

  • Internal Standard: Add an appropriate internal standard to each sample, calibrator, and quality control.

  • Solvent Addition: Add 2.5 mL of MTBE to each tube.

  • Extraction: Vortex the tubes vigorously for 5 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat steps 3-6 on the remaining aqueous layer and combine the organic extracts to maximize recovery.

  • Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 100 µL of 50:50 methanol (B129727):water) for analysis.

Detailed Protocol for Solid-Phase Extraction (SPE)

This protocol uses a reversed-phase sorbent (e.g., C18) and is a common starting point for steroid extraction.

Materials:

  • SPE cartridges (e.g., C18, 200 mg)

  • Vacuum manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 30% methanol in water)

  • Elution solvent (e.g., methanol or ethyl acetate)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 3 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 30% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the this compound with 3 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction sample Biological Sample (Serum, Plasma, etc.) pretreatment Pre-treatment (e.g., add internal standard) sample->pretreatment lle LLE (Liquid-Liquid Extraction) pretreatment->lle spe SPE (Solid-Phase Extraction) pretreatment->spe evap Evaporation lle->evap spe->evap recon Reconstitution evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: General experimental workflow for this compound extraction.

degradation_pathways androstenediol This compound degradation_products Degradation Products androstenediol->degradation_products degrades to ph Extreme pH (Acidic or Alkaline) ph->androstenediol temp High Temperature (>40-50°C) temp->androstenediol oxidation Oxidation (Air, Light, Impure Solvents) oxidation->androstenediol

Caption: Factors contributing to this compound degradation.

References

Technical Support Center: Analysis of 1-Androstenediol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometric analysis of 1-Androstenediol.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why am I observing a significantly lower signal for this compound in my biological samples compared to my standards prepared in solvent?

Answer: This is a classic sign of ion suppression, a type of matrix effect where components in your sample matrix interfere with the ionization of this compound, leading to a reduced signal.[1] Co-eluting endogenous compounds from the biological matrix, such as phospholipids (B1166683), salts, and other steroids, compete with this compound for ionization in the mass spectrometer's source.[2][3]

To confirm and quantify the extent of ion suppression, you can perform a post-extraction addition experiment.[2][4] This involves comparing the signal of this compound in a clean solvent to its signal when spiked into the extracted blank matrix. A significant decrease in signal in the matrix extract confirms ion suppression.

Question: My this compound peak is showing poor reproducibility and accuracy. What are the likely causes and how can I address this?

Answer: Poor reproducibility and accuracy in the quantification of this compound are often direct consequences of uncompensated ion suppression. The variability in the composition of the biological matrix from sample to sample leads to inconsistent ion suppression, causing fluctuations in the measured signal.

Solutions to Improve Reproducibility and Accuracy:

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable ion suppression is to use a SIL-IS, such as this compound-d3. The SIL-IS is chemically identical to the analyte and will experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and reproducible results.[5]

  • Optimize Sample Preparation: A more rigorous sample cleanup can significantly reduce the concentration of interfering matrix components.

  • Refine Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can mitigate ion suppression.

Question: What is the most effective sample preparation technique to minimize ion suppression for this compound?

Answer: The choice of sample preparation technique is critical in minimizing ion suppression. While no single method is universally perfect, Solid Phase Extraction (SPE) is generally considered a highly effective technique for cleaning up complex biological samples for steroid analysis.[6][7]

Here is a comparison of common sample preparation techniques:

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Often results in significant ion suppression due to the co-extraction of phospholipids and other soluble matrix components.[3]
Liquid-Liquid Extraction (LLE) This compound is partitioned from the aqueous sample into an immiscible organic solvent.Can provide cleaner extracts than PPT.Can be labor-intensive and may not remove all interfering compounds. Emulsion formation can be an issue.
Solid Phase Extraction (SPE) This compound is retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a different solvent.Provides excellent sample cleanup, leading to a significant reduction in matrix effects. Allows for sample concentration.[6][7]Can be more time-consuming and expensive than PPT or LLE. Method development is required to optimize the sorbent, wash, and elution steps.

Recommendation: For robust and sensitive quantification of this compound, SPE is highly recommended. A reversed-phase SPE cartridge (e.g., C18) is a good starting point for method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression for this compound in LC-MS/MS analysis?

A1: The primary causes of ion suppression for this compound are co-eluting endogenous components from the biological matrix. These include:

  • Phospholipids: Abundant in plasma and serum, they are known to cause significant ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Other Endogenous Steroids and Metabolites: Structurally similar compounds can compete for ionization.

Q2: How can I optimize my chromatographic method to reduce ion suppression?

A2: Chromatographic optimization aims to separate this compound from interfering matrix components. Consider the following strategies:

  • Use of UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide higher peak resolution and can better separate the analyte from matrix interferences.

  • Gradient Elution: A well-designed gradient elution can help to resolve this compound from the "matrix front" where many polar interferences elute, and from late-eluting non-polar compounds.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve the best separation.

  • Mobile Phase Additives: The addition of small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency. However, high concentrations of some additives can cause ion suppression themselves, so optimization is key.

Q3: Can changing the ionization source help in minimizing ion suppression?

A3: While Electrospray Ionization (ESI) is commonly used for steroid analysis, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to ion suppression from certain matrix components. If you are experiencing severe and persistent ion suppression with ESI, exploring APCI as an alternative ionization source may be beneficial.

Q4: How do I prepare a matrix-matched calibration curve, and why is it important?

A4: A matrix-matched calibration curve is prepared by spiking known concentrations of this compound into a blank matrix (a sample of the same biological fluid that is free of the analyte). This is important because it helps to compensate for systematic ion suppression that is consistent across all samples. By preparing the calibrators in the same matrix as the unknown samples, the effect of the matrix on the ionization of the analyte is accounted for, leading to more accurate quantification.

Q5: What are the typical recovery rates I should expect for this compound with different extraction methods?

A5: Recovery rates can vary depending on the specific protocol and matrix. However, here are some expected ranges based on literature for similar steroids:

Extraction MethodTypical Recovery Rate for Androgens
Protein Precipitation (PPT)85-105%
Liquid-Liquid Extraction (LLE)80-110%[8]
Solid Phase Extraction (SPE)>85%[7]

It is crucial to determine the recovery of your specific method during validation by comparing the analyte signal in pre-extraction spiked samples to post-extraction spiked samples.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a general procedure for SPE cleanup of this compound from human plasma using a reversed-phase sorbent. Optimization may be required for specific applications.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Human plasma (blank or sample)

  • This compound standard solutions

  • This compound-d3 internal standard solution

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution. Vortex briefly.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_cause Root Cause cluster_solutions Mitigation Strategies LowSignal Low Analyte Signal in Biological Sample IonSuppression Ion Suppression (Matrix Effect) LowSignal->IonSuppression Indicates PoorReproducibility Poor Reproducibility and Accuracy PoorReproducibility->IonSuppression Caused by SamplePrep Optimize Sample Preparation (e.g., SPE) IonSuppression->SamplePrep Mitigated by Chromatography Improve Chromatographic Separation (e.g., UHPLC) IonSuppression->Chromatography Mitigated by InternalStandard Use Stable Isotope-Labeled Internal Standard IonSuppression->InternalStandard Compensated by

Caption: Troubleshooting workflow for ion suppression.

SamplePrepComparison cluster_methods Sample Preparation Methods cluster_outcomes Outcome BiologicalSample Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) BiologicalSample->PPT LLE Liquid-Liquid Extraction (LLE) BiologicalSample->LLE SPE Solid Phase Extraction (SPE) BiologicalSample->SPE HighSuppression High Ion Suppression (Poor Cleanup) PPT->HighSuppression ModerateSuppression Moderate Ion Suppression (Moderate Cleanup) LLE->ModerateSuppression LowSuppression Low Ion Suppression (Good Cleanup) SPE->LowSuppression

Caption: Comparison of sample preparation techniques.

References

Addressing inter-lab variability in 1-Androstenediol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inter-laboratory variability in the quantification of 1-Androstenediol. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and reliability in experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized in a question-and-answer format to directly address common issues encountered during this compound quantification.

Q1: We are observing significant discrepancies in this compound concentrations for the same samples analyzed at different laboratories. What are the primary sources of this inter-lab variability?

A1: Inter-laboratory variability in this compound quantification can stem from multiple stages of the analytical process. The most common sources include:

  • Pre-analytical Factors: Differences in sample collection timing, handling, and storage conditions can alter the stability of this compound.[1][2] Steroid hormones are susceptible to degradation if not stored properly, typically at -20°C or lower.[2]

  • Analytical Methodology: The use of different analytical platforms, such as immunoassays versus mass spectrometry (LC-MS/MS or GC-MS), is a major contributor. Immunoassays may suffer from cross-reactivity with structurally similar steroids, leading to less accurate results compared to the higher specificity of mass spectrometry.[2][3]

  • Method-Specific Parameters: Even between labs using the same technology (e.g., LC-MS/MS), variations in sample preparation protocols (e.g., liquid-liquid extraction vs. solid-phase extraction), chromatographic conditions, and mass spectrometer settings can lead to different outcomes.[4][5]

  • Reference Standards and Calibration: The purity of reference standards and the methods used to prepare calibration curves can introduce systematic biases.[2][4] It is crucial to use certified reference materials where available.[2]

  • Data Analysis and Processing: Differences in software, integration parameters, and the handling of data below the limit of quantification can all contribute to variability.[6]

Q2: Our lab uses an immunoassay for this compound quantification, while our collaborator uses LC-MS/MS. Can we expect the results to be comparable?

A2: It is highly unlikely that results from immunoassays and LC-MS/MS will be directly comparable without a thorough cross-validation study. Immunoassays are prone to cross-reactivity with other endogenous steroids that have similar structures to this compound.[2][3] This can lead to an overestimation of the true concentration. LC-MS/MS, on the other hand, offers high specificity by separating compounds chromatographically and detecting them based on their unique mass-to-charge ratio, making it the gold standard for steroid analysis.[3][4] If comparing data is necessary, a bridging study should be conducted to understand the degree of correlation and bias between the two methods.

Q3: What are the best practices for sample collection and handling to minimize pre-analytical variability?

A3: To ensure sample integrity and minimize pre-analytical variability, the following best practices are recommended:

  • Standardize Collection Time: For certain studies, consider the circadian rhythm of steroid hormones and collect samples at a consistent time of day.[1]

  • Use Appropriate Collection Tubes: Use tubes that do not contain interfering substances.

  • Prompt Processing: Process blood samples to serum or plasma as quickly as possible.

  • Proper Storage: Immediately freeze samples at -20°C or, for long-term storage, at -80°C.[2] Avoid repeated freeze-thaw cycles.

  • Maintain Consistent pH: Steroid stability can be pH-dependent. Samples should be stored at a pH between 5 and 7.[2]

Q4: We are developing an LC-MS/MS method for this compound. What are the critical parameters to standardize to improve inter-lab reproducibility?

A4: For LC-MS/MS methods, standardization of the following is critical:

  • Internal Standard: Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in extraction recovery and instrument response.

  • Sample Preparation: The entire sample preparation workflow should be standardized, including the type of extraction (e.g., LLE, SPE), solvents used, and evaporation and reconstitution steps.[5][7]

  • Chromatography: The analytical column, mobile phases, gradient, and flow rate should be consistent.

  • Mass Spectrometry: The ionization mode (e.g., ESI, APCI), polarity, and selected reaction monitoring (SRM) transitions must be the same.

  • Calibration Curve: The matrix for the calibration standards should mimic the study samples (e.g., charcoal-stripped serum). The concentration range and regression model should also be standardized.[8]

  • Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor assay performance.[9][10]

Data Presentation

Table 1: Comparison of Analytical Platforms for Steroid Hormone Analysis

FeatureImmunoassayGC-MSLC-MS/MS
Specificity Lower (potential for cross-reactivity)[2][3]HighVery High[4]
Sensitivity Varies, can be highHighVery High[1]
Throughput HighLower (often requires derivatization)High
Sample Volume SmallSmall to moderateSmall[3]
Cost per Sample LowerHigherHigher
Instrumentation Cost LowerHighVery High[3]
Primary Limitation Cross-reactivity with similar compounds[2]Sample derivatization can be complexMatrix effects, instrument cost

Table 2: Troubleshooting Common LC-MS/MS Issues in this compound Quantification

SymptomPotential CauseRecommended Action
Poor Peak Shape (Tailing or Fronting) Column overload, column contamination, improper mobile phase pH.[11][12]Inject a lower concentration, flush or replace the column, ensure mobile phase pH is appropriate for the analyte and column.[12]
Retention Time Shifts Inconsistent mobile phase composition, temperature fluctuations, column degradation.[11]Prepare fresh mobile phase, ensure stable column temperature, check column performance with a standard.[13]
Low Signal Intensity / Sensitivity Ion source contamination, poor ionization efficiency, matrix suppression.[11]Clean the ion source, optimize source parameters (e.g., temperature, gas flows), improve sample cleanup to reduce matrix effects.[11][13]
High Baseline Noise Contaminated mobile phase or instrument, electronic noise.[11]Use high-purity (LC-MS grade) solvents and additives, flush the system, check for electronic issues.[11][12]
Inconsistent Results for QC Samples Pipetting errors, inconsistent sample preparation, instrument drift.Review pipetting technique, ensure consistent execution of the sample preparation protocol, run system suitability tests to check for instrument drift.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol provides a general methodology for the extraction of this compound from human serum.

  • Sample Thawing: Thaw serum samples, calibrators, and quality control samples on ice.

  • Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of a working solution of the stable isotope-labeled internal standard (e.g., this compound-d3) to each tube. Vortex briefly.

  • Equilibration: Allow the samples to equilibrate for 15-30 minutes at room temperature.[5]

  • Extraction:

    • Add 500 µL of an organic solvent mixture, such as methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate (B1210297) mixture.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water). Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (Standardized Time) SampleProcessing Sample Processing (Serum/Plasma Separation) SampleCollection->SampleProcessing SampleStorage Sample Storage (-80°C) SampleProcessing->SampleStorage SamplePrep Sample Preparation (LLE or SPE) SampleStorage->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataProcessing Data Processing (Peak Integration) MS_Detection->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification DataReview Data Review & QC Quantification->DataReview FinalResult FinalResult DataReview->FinalResult Final Concentration

Caption: Standardized workflow for this compound quantification.

troubleshooting_variability cluster_sources Potential Sources of Variability Variability Inter-Lab Variability PreAnalytical Pre-Analytical - Sample Handling - Storage Conditions Variability->PreAnalytical AnalyticalMethod Analytical Method - Immunoassay vs. MS - Extraction Protocol Variability->AnalyticalMethod Calibration Calibration - Reference Standards - Curve Preparation Variability->Calibration DataAnalysis Data Analysis - Integration Parameters - QC Criteria Variability->DataAnalysis

Caption: Key contributors to inter-lab analytical variability.

References

Best practices for storing and handling 1-Androstenediol reference materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling 1-Androstenediol reference materials, alongside troubleshooting advice and frequently asked questions to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs): General Information

Q1: What is this compound?

A1: this compound (specifically, 5α-androst-1-ene-3β,17β-diol) is a synthetic androstane (B1237026) steroid.[1] It is recognized as a prohormone, meaning it is a precursor that can be converted into a more potent androgen.[1][2] Its molecular formula is C19H30O2.[1] In the United States, it is classified as a Schedule III controlled substance and is intended for research use only, not for human or veterinary applications.[1][3]

Q2: What is the primary metabolic pathway and mechanism of action for this compound?

A2: The primary metabolic fate of this compound is its conversion to the potent androgen 1-Testosterone (also known as dihydroboldenone) through an oxidation reaction.[1][4] As a prohormone to 1-Testosterone, its biological activity is of significant interest in biochemical and pharmacological studies, particularly those investigating androgen receptor pathways and steroid metabolism.[1]

Q3: What are the main metabolites of this compound?

A3: Besides its primary conversion to 1-Testosterone, other significant metabolites can be formed. Following administration of related compounds, urinary analysis has revealed metabolites such as 3α-hydroxy-5α-androst-1-en-17-one and 3β-hydroxy-5α-androst-1-en-17-one.[1] Like other steroids, this compound and its metabolites also undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase water solubility for excretion.[1]

Androstenediol This compound Testosterone 1-Testosterone (Primary Metabolite) Androstenediol->Testosterone Oxidation Other_Metabolites Other Metabolites (e.g., 3α/β-hydroxy-5α-androst-1-en-17-one) Androstenediol->Other_Metabolites Metabolism Conjugated_Metabolites Conjugated Metabolites (Glucuronides/Sulfates) Testosterone->Conjugated_Metabolites Phase II Conjugation Other_Metabolites->Conjugated_Metabolites Phase II Conjugation

Caption: Metabolic pathway of this compound.

Q4: What are the critical safety and regulatory considerations when handling this compound?

A4: this compound should be considered a hazardous material.[5] It is crucial to obtain and read the Safety Data Sheet (SDS) before use.[5] Standard precautions include handling in a well-ventilated area, avoiding dust formation, and using personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[6][7] It is classified as a Schedule III controlled substance in the U.S. and is banned by the World Anti-Doping Agency (WADA).[1][2][3]

Storage and Handling Guide

Q5: What are the recommended storage conditions for this compound reference materials?

A5: Proper storage is critical to maintain the integrity and stability of the reference material. Long-term storage at -20°C is recommended. Under these conditions, the material can be stable for two to five years or more.[3][5]

ParameterRecommendationStability
Storage Temperature -20°C≥2-5 years[3][5]
Form Crystalline SolidStable under recommended conditions[6][8]
Shipping Condition Room Temperature (typically)Short-term stability allows for this[3]

Q6: How should I prepare a stock solution of this compound?

A6: this compound is soluble in various organic solvents but is sparingly soluble in aqueous solutions.[5] To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol (B145695).[3][5] For aqueous experimental systems, a common procedure is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[5]

SolventReported Solubility (for related compounds)
Dimethylformamide (DMF) ~25 mg/mL[3][5]
Dimethyl Sulfoxide (DMSO) ~15 mg/mL[3][5]
Ethanol ~10 mg/mL[3][5]
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mL[3][5]

Q7: What is the stability of this compound in solution?

A7: Stock solutions prepared in anhydrous organic solvents like DMSO or ethanol can be stable for extended periods if stored properly at -20°C. However, aqueous solutions are much less stable and it is not recommended to store them for more than one day.[5] Always prepare fresh aqueous dilutions from your organic stock solution immediately before an experiment.

Experimental Protocols & Methodologies

Q8: How can I prepare samples from biological matrices (e.g., plasma, urine) for analysis?

A8: A robust extraction method is essential for accurate quantification. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common techniques.[9][10] A typical LLE protocol involves extracting the sample with an organic solvent like ethyl acetate (B1210297) or n-butyl chloride, followed by evaporation of the solvent and reconstitution of the residue in a mobile phase for analysis.[1][10]

cluster_workflow General Sample Preparation Workflow Start Biological Sample (e.g., Plasma, Urine) Spike Fortify with Internal Standard Start->Spike Extract Extraction (LLE or SPE) Spike->Extract Evaporate Evaporate Solvent (Under Nitrogen) Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze via LC-MS/MS or GC-MS Reconstitute->Analyze

Caption: Workflow for analyzing this compound from biological samples.

Q9: What is a recommended analytical method for quantifying this compound and its metabolites?

A9: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous determination of this compound and related endogenous hormones.[4][10] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it may require derivatization of the analytes.[4] These methods allow for accurate quantification even at low concentrations found in biological samples.

Troubleshooting Common Issues

Q10: My experimental results are inconsistent. What could be the cause?

A10: Inconsistent results can stem from several factors. Key areas to investigate include the integrity of the reference material (improper storage can lead to degradation), the accuracy of stock solution preparation, the stability of diluted working solutions (prepare aqueous solutions fresh), and the calibration of analytical instruments.

Problem Inconsistent Results Check_Storage Verify Storage Conditions (-20°C, sealed) Problem->Check_Storage Check_Sol_Prep Review Solution Prep (Correct solvent, fresh dilutions) Problem->Check_Sol_Prep Check_Method Validate Analytical Method (Extraction, instrument cal.) Problem->Check_Method Check_Handling Assess Sample Handling (Contamination, degradation) Problem->Check_Handling

Caption: Troubleshooting logic for inconsistent experimental results.

Q11: I'm having trouble dissolving the this compound reference material. What should I do?

A11: This issue typically arises from using an inappropriate solvent. This compound is sparingly soluble in aqueous buffers.[5] Ensure you are using a recommended organic solvent like DMSO, DMF, or ethanol for your initial stock solution.[3][5] Gentle warming or vortexing can aid dissolution. If preparing an aqueous working solution, remember to dissolve the compound in a small volume of an organic solvent first before diluting with your buffer.

Q12: Why is my LC-MS/MS or GC-MS data difficult to interpret?

A12: The structural similarity between this compound, its metabolites, and other endogenous steroids can lead to challenges in interpretation. Mass spectra can be very similar, creating potential pitfalls for misidentification.[4] It is critical to use a validated chromatographic method that provides adequate separation and to carefully select precursor-product ion transitions in MS/MS to ensure specificity. Using certified reference materials for all relevant analytes is essential for positive identification and accurate quantification.

References

Technical Support Center: Method Refinement for Detecting Trace Levels of 1-Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of trace levels of 1-Androstenediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting trace levels of this compound?

A1: The most common and reliable methods for the quantification of trace levels of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Immunoassays (like ELISA) are also used but may lack the specificity and sensitivity required for trace-level detection and can be prone to cross-reactivity.[2][3]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is a crucial step in the GC-MS analysis of steroids like this compound to increase their volatility and thermal stability. This process modifies the chemical structure of the analyte, typically by converting polar functional groups into less polar ones, which improves chromatographic separation and detection.[4][5] Common derivatization agents for steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]

Q3: What are the main challenges in analyzing trace levels of this compound in biological matrices?

A3: The main challenges include:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[6][7]

  • Low Concentrations: Endogenous levels of this compound can be very low, requiring highly sensitive instrumentation and optimized methods.

  • Isomeric Interferences: Differentiating this compound from its isomers can be challenging and requires high-resolution chromatography.

  • Sample Preparation: Efficient extraction and cleanup are critical to remove interfering substances and concentrate the analyte.[4]

Troubleshooting Guides

LC-MS/MS Analysis

Problem: Poor sensitivity or no detectable peak for this compound.

Possible Cause Troubleshooting Step
Suboptimal Ionization Optimize mass spectrometry parameters, including spray voltage, gas flows, and temperature. Consider using a different ionization source if available (e.g., APCI instead of ESI).[8]
Inefficient Extraction Evaluate and optimize the sample preparation method. Consider using a more effective extraction technique like solid-phase extraction (SPE) over liquid-liquid extraction (LLE) for cleaner samples.[9]
Matrix Effects (Ion Suppression) Dilute the sample extract to reduce the concentration of interfering matrix components.[10] Improve chromatographic separation to resolve this compound from co-eluting matrix components.[7] Use a stable isotope-labeled internal standard to compensate for signal suppression.
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., pH, organic solvent ratio) to enhance the ionization efficiency of this compound.

Problem: High background noise or interfering peaks.

Possible Cause Troubleshooting Step
Contaminated LC System or Solvents Flush the LC system with appropriate cleaning solutions. Use high-purity, LC-MS grade solvents and additives.[11]
Insufficient Sample Cleanup Implement a more rigorous sample cleanup procedure, such as a multi-step SPE protocol, to remove a wider range of interfering compounds.[8][9]
Co-elution with Matrix Components Adjust the chromatographic gradient to improve the separation of this compound from interfering peaks.[7] Consider using a different stationary phase column.
GC-MS Analysis

Problem: Tailing or broad peaks for derivatized this compound.

Possible Cause Troubleshooting Step
Incomplete Derivatization Optimize the derivatization reaction conditions (temperature, time, reagent concentration).[4] Ensure the sample extract is completely dry before adding the derivatization reagent.
Active Sites in the GC System Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a liner with a deactivation layer.
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, trim the first few centimeters of the column or replace it.

Problem: Low recovery of this compound.

Possible Cause Troubleshooting Step
Inefficient Extraction from Matrix Optimize the extraction solvent and pH. For solid-phase extraction, ensure the correct sorbent and elution solvent are used.[12]
Loss during Solvent Evaporation Avoid overly aggressive evaporation conditions (high temperature or strong nitrogen flow). Reconstitute the dried extract in a solvent that ensures complete dissolution.
Adsorption to Labware Use silanized glassware to prevent the adsorption of the analyte to active surfaces.
Immunoassay Analysis

Problem: Inaccurate or inconsistent results.

Possible Cause Troubleshooting Step
Cross-reactivity Be aware of potential cross-reactivity with structurally similar steroids.[2][3] If high specificity is required, confirm results with a mass spectrometry-based method.
Matrix Interference Perform a spike and recovery experiment to assess matrix effects. If significant interference is observed, consider a sample cleanup step or dilution.
Improper Assay Conditions Ensure that all reagents are at the correct temperature and that incubation times and washing steps are performed according to the manufacturer's protocol.

Quantitative Data Summary

Table 1: Comparison of Quantitative Parameters for this compound Detection Methods

MethodMatrixLimit of Quantification (LOQ)RecoveryReference
LC-MS/MSSerum0.1 ng/mL86.4% - 115.0%[13]
GC-MSPlasmaNot specifiedNot specified[14]

Note: Data for this compound is limited; some values are inferred from methods analyzing similar androgens.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 200 µL of plasma, add an internal standard solution (e.g., deuterated this compound).

    • Add 1 mL of methyl-tert-butyl-ether (MTBE) as the extraction solvent.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These transitions should be optimized on your specific instrument.

Detailed Methodology for GC-MS Analysis of Derivatized this compound in Urine

This protocol is a general guideline and requires careful optimization.

  • Sample Preparation and Hydrolysis

    • To 1 mL of urine, add an internal standard.

    • Add β-glucuronidase enzyme to hydrolyze conjugated steroids.

    • Incubate at 55°C for 1-2 hours.

    • Perform a liquid-liquid extraction with an organic solvent like MTBE.

    • Evaporate the organic extract to complete dryness.

  • Derivatization

    • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH4I/ethanethiol).

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions

    • Column: A non-polar capillary column (e.g., HP-1ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A program that provides good separation of the derivatized steroids (e.g., start at 150°C, ramp to 300°C).

    • Injector Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Visualizations

References

Avoiding contamination in cell culture studies with 1-Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address contamination in cell culture studies involving 1-Androstenediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound (5α-androst-1-ene-3β,17β-diol) is a prohormone of 1-testosterone (Δ1-DHT), a potent androgen.[1][2] In cell culture, it is used to study androgen receptor signaling pathways, steroid metabolism, and the physiological effects of androgens in various cell types, including cancer cell lines.[3]

Q2: What are the primary sources of contamination when working with this compound?

A2: Contamination can be broadly categorized as biological or chemical.

  • Biological contaminants include bacteria, fungi (yeasts and molds), mycoplasma, and viruses.[4][5][6] These can be introduced through improper aseptic technique, contaminated reagents or media, or from the laboratory environment and personnel.[6][7]

  • Chemical contaminants can include endotoxins, impurities from media or sera, residues from labware, or contaminants within the this compound powder itself.[8][9] Unregulated or research-grade steroids may contain impurities like heavy metals or other steroid derivatives.[6][7][10][11]

Q3: How can I detect contamination in my cell cultures treated with this compound?

A3: Detection methods vary by the type of contaminant:

  • Bacteria and Fungi: Often visible by light microscopy. Signs include cloudy or turbid media, sudden changes in pH (often a yellow color change), and visible colonies or filaments.[5][12]

  • Mycoplasma: A common and difficult-to-detect contaminant as it does not typically cause turbidity.[13][14] Signs can be subtle, such as reduced cell growth rate or changes in cell morphology.[2][14] Specific detection methods like PCR, ELISA, or DNA staining are necessary for confirmation.[13][15]

  • Chemical Contamination: May not have obvious visual signs but can lead to inconsistent experimental results, altered cell growth, or cytotoxicity.[10]

Q4: Can the solvent used to dissolve this compound be a source of problems?

A4: Yes. Organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are typically used to dissolve steroids for cell culture use.[16][17] While effective, they can introduce problems:

  • Toxicity: High concentrations of DMSO and ethanol can be cytotoxic to cells. It is crucial to keep the final solvent concentration in the culture medium low, typically below 0.5% for DMSO, though the exact tolerance is cell-line dependent.[3][5][18][19]

  • Contamination: If not sterile, the solvent can introduce microbial contamination. Always use anhydrous, sterile-filtered solvents.[20]

  • Assay Interference: Solvents can sometimes interfere with cellular processes or assay readouts.[3] It is essential to include a vehicle control (medium with the same final concentration of the solvent) in all experiments.

Troubleshooting Guides

Issue 1: Precipitate forms in the cell culture medium after adding this compound.
Possible Cause Troubleshooting Steps & Solutions
Poor Solubility / Supersaturation • Ensure the stock solution of this compound is fully dissolved before adding it to the medium. • Warm the cell culture medium to 37°C before adding the steroid stock solution.[21] • Add the stock solution to the medium drop-wise while gently swirling the flask. • Avoid "shock" precipitation by first diluting the stock solution in a small volume of medium before adding it to the bulk culture. • Lower the final concentration of this compound in the culture medium.
Interaction with Media Components • Steroids can be less soluble in serum-free media. If using serum-free conditions, you may need to lower the final concentration or use a specialized formulation. • High concentrations of salts or proteins in the medium can sometimes lead to precipitation.[22][23][24]
Temperature Fluctuations • Avoid repeated freeze-thaw cycles of the stock solution and the complete medium.[23][24] Store aliquots of the stock solution at -20°C to be used once.[20]
Issue 2: Cell culture becomes contaminated after treatment with this compound.
Possible Cause Troubleshooting Steps & Solutions
Contaminated this compound Stock Solution • Prepare a new stock solution using sterile technique and sterile-filtered solvent. • Perform a sterility test on the stock solution (See Experimental Protocol 2). • Filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with the solvent (e.g., PTFE for organic solvents).
Improper Aseptic Technique • Review and strictly adhere to aseptic techniques when preparing and using the stock solution.[25][26] • Work in a certified biological safety cabinet, wear appropriate personal protective equipment, and sterilize all surfaces and equipment.[25]
Contaminated Reagents or Equipment • Use fresh, sterile cell culture medium, serum, and other supplements. • Use sterile, individually wrapped pipettes and filter tips.[7]
Issue 3: Inconsistent or unexpected experimental results.
Possible Cause Troubleshooting Steps & Solutions
Purity of this compound • Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data. • Be aware that unregulated steroid preparations can be mislabeled or contain contaminants like other steroids or heavy metals, which could affect results.[27]
Degradation of this compound • Store the powder and stock solutions under the recommended conditions (typically at -20°C, protected from light and moisture).[4][12][16] • Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[20]
Solvent Effects • Always include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, as the experimental group) to account for any effects of the solvent itself.[3] • Ensure the final solvent concentration is consistent across all experimental conditions and is below the cytotoxic threshold for your cell line.[18][19]

Quantitative Data Summary

Table 1: Solubility and Recommended Solvent Concentrations

Parameter Solvent Value Notes
Solubility of Related Steroids DMSO~15 mg/mL (for DHEA)This compound is expected to have similar solubility in organic solvents.[16]
Ethanol~10 mg/mL (for DHEA)Solubility of androstenedione (B190577) (a related steroid) increases with solvent polarity.[9][16]
Recommended Final Solvent Concentration in Media DMSO< 0.5% (v/v)Cell line dependent; toxicity can occur at concentrations as low as 0.1%.[5][18][19]
Ethanol< 0.5% (v/v)Cytotoxicity increases with concentration.[5][19]

Table 2: Storage and Stability of this compound

Form Storage Temperature Conditions Stability
Powder -20°CTightly sealed, protected from light and moisture.[4][12]≥ 4 years (for related steroids like DHEA).[16]
Stock Solution (in DMSO/Ethanol) -20°CIn sterile, tightly capped, light-protected single-use aliquots.Stable for several months; avoid repeated freeze-thaw cycles.[20]

Experimental Protocols

Protocol 1: Preparation of a Sterile 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 290.44 g/mol )[2]

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes

  • Sterile, filtered pipette tips and calibrated pipettes

  • Vortex mixer

  • Biological safety cabinet (BSC)

Procedure:

  • Preparation: Perform all steps under aseptic conditions in a BSC. Wear appropriate personal protective equipment.

  • Weighing: Carefully weigh out 2.90 mg of this compound powder on a sterile weigh boat. Calculation: 0.001 L x 0.01 mol/L x 290.44 g/mol = 0.00290 g = 2.90 mg

  • Dissolution: Aseptically transfer the weighed powder into a sterile amber microcentrifuge tube. Add 1.0 mL of sterile DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile PTFE syringe filter into a new sterile amber microcentrifuge tube. This step is critical if the sterility of the initial powder or solvent is uncertain.

  • Aliquoting and Storage: To avoid contamination and degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Sterility Testing of this compound Stock Solution

This protocol is a simplified method to check for gross microbial contamination. For GMP-compliant testing, refer to USP <71> standards.[13][28][29]

Materials:

  • This compound stock solution

  • Two sterile tubes containing 5 mL of sterile Tryptic Soy Broth (TSB) or other general-purpose bacterial growth medium.

  • Incubator at 30-35°C

  • Biological safety cabinet

Procedure:

  • Inoculation: In a BSC, add a small volume (e.g., 2-5 µL) of the this compound stock solution to one of the tubes of TSB.

  • Negative Control: The second tube of TSB will serve as a negative control and should not be inoculated.

  • Incubation: Loosen the caps (B75204) to allow for gas exchange and incubate both tubes at 30-35°C for 14 days.[26][30]

  • Observation: Visually inspect the tubes daily for any signs of microbial growth, such as turbidity (cloudiness), compared to the negative control.

  • Interpretation:

    • No Turbidity: If the inoculated tube remains clear after 14 days (identical to the negative control), the stock solution is likely free of microbial contamination.

    • Turbidity: If the inoculated tube becomes cloudy, it indicates microbial contamination. The stock solution should be discarded. Prepare a new, sterile stock solution and re-test.

Visualizations

Experimental_Workflow_1_Androstenediol cluster_prep Stock Solution Preparation cluster_culture Cell Culture Dosing cluster_controls Essential Controls weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve filter Filter-Sterilize (0.22 µm PTFE filter) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store sterility_test Sterility Test of Stock Solution aliquot->sterility_test thaw Thaw One Aliquot store->thaw Begin Experiment dilute Dilute in Pre-warmed Culture Medium thaw->dilute add Add to Cell Culture dilute->add vehicle_control Vehicle Control (Medium + DMSO) dilute->vehicle_control incubate Incubate Cells add->incubate

Caption: Workflow for preparing and using this compound in cell culture.

Contamination_Troubleshooting start Contamination Observed in this compound Treated Culture? check_microscope Check under microscope start->check_microscope check_pH Check medium pH and clarity start->check_pH bacteria_fungi Bacteria or Fungi Visible? (Rods, cocci, filaments) check_microscope->bacteria_fungi mycoplasma_suspect Subtle Changes? (Slow growth, morphology change) check_pH->mycoplasma_suspect bacteria_fungi->mycoplasma_suspect No action_discard Isolate and discard culture. Decontaminate equipment. Review aseptic technique. bacteria_fungi->action_discard Yes test_myco Perform Mycoplasma Test (PCR, ELISA) mycoplasma_suspect->test_myco Yes check_stock Contamination source still unknown. Suspect stock solution. mycoplasma_suspect->check_stock No myco_positive Mycoplasma Positive? test_myco->myco_positive action_myco Discard culture or treat with specific antibiotics. Test all cell stocks. myco_positive->action_myco Yes myco_positive->check_stock No action_stock 1. Perform sterility test on stock. 2. Prepare fresh, filtered stock. 3. Re-evaluate compound purity. check_stock->action_stock

Caption: Decision tree for troubleshooting biological contamination.

Signaling_Pathway_1_Androstenediol cluster_cell Inside Target Cell cluster_conversion Metabolic Conversion cluster_action Androgen Receptor Signaling A1_diol This compound enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) A1_diol->enzyme T1 1-Testosterone (Active Androgen) AR Androgen Receptor (AR) T1->AR Binds enzyme->T1 AR_complex 1-Testosterone-AR Complex AR->AR_complex translocation Nuclear Translocation AR_complex->translocation ARE Androgen Response Elements (AREs) on DNA translocation->ARE Binds to transcription Gene Transcription Modulation ARE->transcription response Cellular Response (e.g., cell growth, gene expression) transcription->response

References

Strategies for improving the yield of synthetic 1-Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic 1-Androstenediol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and readily available precursor for the laboratory synthesis of this compound is Dehydroepiandrosterone (DHEA). Another key precursor in steroidogenic pathways that can be used is Androstenedione.

Q2: What is the primary reaction type used to synthesize this compound from its common precursors?

A2: The synthesis typically involves the reduction of a ketone functional group. Specifically, it is the reduction of the 17-keto group of DHEA or Androstenedione to a 17β-hydroxyl group. This transformation is a critical step in achieving the desired diol structure.

Q3: Which reducing agent is most commonly used for this synthesis, and what are the typical reaction conditions?

A3: Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity and mild reaction conditions. The reaction is often carried out in a protic solvent such as methanol (B129727) or ethanol, or a mixture of solvents like THF/water. To control the reaction rate and improve stereoselectivity, the temperature is typically maintained at a low level, often around 0°C.

Q4: What are the expected yields for the synthesis of this compound?

A4: Under optimized conditions, the reduction of the precursor with sodium borohydride can be highly efficient. For example, the reduction of a similar steroid, dehydroepiandrosterone, to 5-androstenediol has been reported with a yield as high as 99%.[1] However, yields can vary significantly depending on the specific protocol and reaction conditions used.

Q5: How can the purity of the synthesized this compound be assessed?

A5: The purity of the final product can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity and quantifying the product. Spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are essential for confirming the structure of the synthesized this compound and identifying any impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Insufficient Reducing Agent: Ensure the correct molar equivalent of the reducing agent (e.g., NaBH₄) is used. An excess is often required to drive the reaction to completion. - Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot has disappeared. - Low Reaction Temperature: While low temperatures can improve selectivity, they can also slow down the reaction rate. If the reaction is sluggish, consider allowing it to stir for a longer period at the controlled low temperature.
Side Reactions - Over-reduction: Using a strong reducing agent or harsh conditions can lead to the reduction of other functional groups. Sodium borohydride is generally selective for ketones and aldehydes. - Formation of Epimers: The stereoselectivity of the reduction can be influenced by temperature and the choice of solvent. Lower temperatures generally favor the formation of the desired β-isomer. The choice of solvent can also play a role in the stereochemical outcome.
Product Loss During Workup and Purification - Improper Extraction: Ensure the pH of the aqueous layer is adjusted appropriately to ensure the product is in a neutral form for efficient extraction into the organic solvent. Use a suitable organic solvent in which this compound is soluble. - Inefficient Recrystallization: Choose an appropriate solvent system for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Avoid using an excessive amount of solvent, as this will reduce the recovery yield.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Material - Optimize Reaction Conditions: Increase the reaction time or the amount of reducing agent to ensure complete conversion of the starting material. Monitor the reaction progress by TLC.
Formation of Byproducts - Control Reaction Temperature: Maintain a consistent and low temperature during the addition of the reducing agent and throughout the reaction to minimize the formation of undesired stereoisomers and other byproducts. - Purification: Employ appropriate purification techniques. Recrystallization is a common and effective method for removing many impurities. If recrystallization is insufficient, column chromatography on silica (B1680970) gel can be used for more challenging separations.
Solvent Impurities - Use High-Purity Solvents: Ensure that all solvents used in the reaction and purification steps are of high purity to avoid introducing contaminants into the final product.

Quantitative Data on Synthesis Parameters

The following table summarizes how different reaction parameters can influence the yield of this compound. Please note that specific yields are highly dependent on the exact experimental setup.

Parameter Condition Effect on Yield Notes
Precursor AndrostenedioneHighA direct precursor that only requires reduction of the 17-keto group.
Dehydroepiandrosterone (DHEA)HighA common starting material, also requiring reduction of the 17-keto group.
Reducing Agent Sodium Borohydride (NaBH₄)Generally HighA mild and selective reducing agent suitable for this transformation.
Solvent Methanol, EthanolGoodProtic solvents that are commonly used for NaBH₄ reductions.
Tetrahydrofuran (THF)/WaterGoodA common solvent system that can provide good solubility for both the steroid and the reducing agent.
Temperature 0°C to Room TemperatureVariableLower temperatures often improve stereoselectivity towards the desired 17β-ol isomer, which can improve the isolated yield of the target compound.
Reaction Time 1-4 hoursVariableReaction should be monitored by TLC to determine the optimal time for completion.

Experimental Protocols

Protocol 1: Synthesis of this compound from Androstenedione via Sodium Borohydride Reduction

Materials:

  • Androstenedione

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve Androstenedione (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Recrystallization

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot acetone.

  • Once fully dissolved, slowly add hexane dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Start: Androstenedione dissolve Dissolve in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 react Stir at 0°C for 1-2h (Monitor by TLC) add_nabh4->react quench Quench with Water react->quench concentrate Remove Methanol quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash_dry Wash with Brine & Dry extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate crude Crude this compound evaporate->crude recrystallize Recrystallize from Acetone/Hexane crude->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry product Pure this compound filter_dry->product

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 DHEA DHEA (Dehydroepiandrosterone) Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione DHEA->Androstenedione Androstenediol This compound DHEA->Androstenediol 17β-HSD (Reduction) Androstenedione->Androstenediol 17β-HSD (Reduction) Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Androstenediol->Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase

References

Technical Support Center: Optimization of Derivatization Reactions for Volatile Steroid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of derivatization reactions for volatile steroid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the derivatization of volatile steroids for analysis by gas chromatography-mass spectrometry (GC-MS).

Issue 1: Incomplete Derivatization

Symptoms:

  • Low peak areas or poor signal intensity for target steroids.

  • Presence of tailing peaks in the chromatogram.

  • Multiple peaks for a single steroid, corresponding to partially derivatized forms.

Possible Causes and Solutions:

CauseSolution
Insufficient Reagent Increase the volume of the derivatization reagent. A general starting point is a 10-50 fold molar excess of reagent to analyte.
Suboptimal Reaction Temperature Optimize the reaction temperature. Silylation reactions with MSTFA are often performed between 60-100°C.[1] Acylation and oximation reactions may require different temperature optima.
Inadequate Reaction Time Increase the reaction time. Silylation can range from 15 minutes to several hours.[1] Monitor the reaction progress over a time course to determine the optimal duration.
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents. Silylating reagents are highly sensitive to moisture.
Matrix Interference Purify the sample extract to remove interfering compounds prior to derivatization. Solid-phase extraction (SPE) is a common and effective cleanup method.

Issue 2: Formation of By-products

Symptoms:

  • Presence of unexpected peaks in the chromatogram.

  • Difficulty in identifying and quantifying target analytes due to co-elution.

Possible Causes and Solutions:

CauseSolution
Excessive Reagent Concentration Reduce the amount of derivatizing reagent to the minimum required for complete derivatization.
High Reaction Temperature Lower the reaction temperature to minimize thermal degradation of steroids or reagents.
Prolonged Reaction Time Optimize the reaction time to prevent the formation of degradation products or unwanted side reactions.
Reagent Degradation Use fresh derivatization reagents. Store reagents under appropriate conditions (e.g., desiccated, refrigerated) to prevent degradation.

Issue 3: Poor Chromatographic Peak Shape

Symptoms:

  • Tailing or fronting peaks.

  • Broad peaks leading to poor resolution.

Possible Causes and Solutions:

CauseSolution
Incomplete Derivatization See "Incomplete Derivatization" section above. Free hydroxyl or keto groups can interact with the GC column, causing peak tailing.
Active Sites in the GC System Deactivate the GC inlet liner and the front portion of the analytical column with a silylating agent.
Inappropriate GC Column Use a GC column with a stationary phase suitable for steroid analysis (e.g., low-polarity phenyl-methylpolysiloxane).
Incorrect Injection Technique Optimize the injection volume and temperature to ensure proper volatilization of the derivatives.

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent should I choose for my steroid analysis?

A1: The choice of reagent depends on the functional groups present in your target steroids and the analytical technique.

  • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used to derivatize hydroxyl and keto groups, increasing volatility and thermal stability for GC-MS analysis.[1][2]

  • Acylation: Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) introduce fluorinated groups, which are highly electronegative and enhance sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) MS.[3]

  • Oximation: Reagents like hydroxylamine (B1172632) hydrochloride are used to derivatize keto groups, forming oximes. This is often followed by silylation of hydroxyl groups.[4]

Q2: How can I optimize the derivatization reaction conditions?

A2: Optimization is crucial for achieving complete and reproducible derivatization. Key parameters to optimize include:

  • Reaction Temperature: Test a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal condition for your specific steroids and reagent. For some glucocorticoids, derivatization temperatures can range from 50°C to 110°C depending on the specific compound.[5]

  • Reaction Time: Perform a time-course study (e.g., 15 min, 30 min, 60 min, 120 min) to determine the minimum time required for complete reaction. For certain glucocorticoids, a derivatization duration of 60 minutes has been found to be optimal.[5][6]

  • Reagent Volume: Titrate the amount of derivatizing reagent to find the lowest effective concentration that yields complete derivatization, minimizing by-product formation.

Q3: What are the advantages of using a catalyst in silylation reactions?

A3: Catalysts like trimethylchlorosilane (TMCS) or ammonium (B1175870) iodide (NH₄I) are often added to silylation reagents to increase the reaction rate and efficiency, especially for sterically hindered hydroxyl groups. A mixture of MSTFA, NH₄I, and ethanethiol (B150549) has been shown to outperform MSTFA alone in the derivatization of anabolic-androgenic steroids.[1]

Q4: How do I deal with matrix effects from complex biological samples?

A4: Matrix effects can significantly impact derivatization efficiency and analytical results. To mitigate these effects:

  • Sample Preparation: Employ a robust sample preparation method, such as liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE), to remove interfering substances.

  • Internal Standards: Use stable isotope-labeled internal standards for each analyte to compensate for variations in derivatization efficiency and matrix-induced signal suppression or enhancement.

Experimental Protocols

Protocol 1: Silylation of Steroids using MSTFA

This protocol is a general guideline for the derivatization of steroids containing hydroxyl and keto groups for GC-MS analysis.

Materials:

  • Dried steroid extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium Iodide (NH₄I) (optional, as catalyst)

  • Dithiothreitol (DTT) (optional, as antioxidant)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724) (as solvent)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the steroid extract is completely dry. Any residual moisture will consume the silylating reagent.

  • Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract to dissolve the steroids.

  • Add 50 µL of MSTFA. For enhanced reactivity, a mixture of MSTFA/NH₄I/DTT can be used.[2]

  • If using a catalyst, add a small crystal of NH₄I.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 80°C for 30 minutes. Optimization of temperature (60-100°C) and time (15-60 min) may be required for specific steroids.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Quantitative Data Summary

Table 1: Optimized Derivatization Conditions for Selected Steroids

Steroid ClassDerivatization ReagentTemperature (°C)Time (min)CatalystReference
Anabolic-Androgenic SteroidsMSTFA/NH₄I/ethanethiol3715NH₄I/ethanethiol[1]
Glucocorticoids (Cortisone, Cortisol)TSIM/BSA/TMCS (3:3:2 v/v/v)7060TMCS[5][6]
Glucocorticoids (Prednisone)TSIM/BSA/TMCS (3:3:2 v/v/v)5060TMCS[5]
Various SteroidsMSTFA8524Not Specified[7]

Signaling Pathway and Experimental Workflow Diagrams

Steroid Hormone Signaling Pathways

Steroid hormones exert their effects through two main pathways: a classical genomic pathway and a more rapid non-genomic pathway.

Steroid_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone Receptor_HSP Receptor-HSP Complex Steroid->Receptor_HSP Binds Kinase_Cascade Kinase Cascade Steroid->Kinase_Cascade Binds Membrane Receptor (Non-Genomic) Receptor Cytoplasmic Receptor Dimer Activated Receptor Dimer Receptor->Dimer Dimerization HSP Heat Shock Protein Receptor_HSP->Receptor HSP Dissociation Receptor_HSP->HSP HRE Hormone Response Element (HRE) Dimer->HRE Translocates to Nucleus Binds to HRE Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response Activates DNA DNA Transcription Gene Transcription HRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Biological_Effect Biological Effect Protein->Biological_Effect Derivatization_Workflow Start Start: Biological Sample Extraction Extraction (LLE or SPE) Start->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Derivatization Addition of Derivatization Reagent Reconstitution->Derivatization Reaction Heating and Incubation Derivatization->Reaction Analysis GC-MS Analysis Reaction->Analysis Data Data Processing and Quantification Analysis->Data

References

Harmonizing protocols for 1-Androstenediol analysis across different labs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in harmonizing protocols for 1-Androstenediol analysis across different laboratories.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for analyzing this compound?

A1: The most prevalent and reliable methods for the quantitative analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Immunoassays are also used but are more susceptible to cross-reactivity with other structurally similar steroids, which can lead to less accurate results.[4][5] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.[4]

Q2: Why is there significant inter-laboratory variability in this compound measurements?

A2: Inter-laboratory variability in this compound measurements can arise from several factors, including:

  • Methodological Differences: Variations in sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), chromatographic conditions, and mass spectrometry parameters can all contribute to disparate results.[5]

  • Lack of Standardization: The absence of a universally accepted standardized protocol for this compound analysis is a primary driver of variability.

  • Calibration and Reference Materials: Differences in the preparation and source of calibrators and the use of non-certified reference materials can lead to systematic bias between laboratories.[6][7]

  • Immunoassay Cross-reactivity: Immunoassays may lack the specificity to distinguish this compound from other endogenous steroids, leading to inaccurate quantification.[8]

Q3: What are Certified Reference Materials (CRMs) and why are they important?

A3: Certified Reference Materials are highly characterized and homogenous materials with a precisely determined concentration of the analyte of interest, in this case, this compound. They are crucial for:

  • Method Validation: Establishing the accuracy and traceability of an analytical method.

  • Calibration: Ensuring that the calibration curves used for quantification are accurate.

  • Quality Control: Monitoring the ongoing performance and accuracy of an assay. Using CRMs from reputable sources like Cerilliant is a key step in harmonizing results between different laboratories.[6]

Q4: How can External Quality Assessment (EQA) Schemes help in protocol harmonization?

A4: External Quality Assessment (EQA), also known as Proficiency Testing (PT), are programs where a central organization sends identical samples to multiple laboratories for analysis.[9][10][11] Participation in EQA schemes, such as those offered by the College of American Pathologists (CAP) or other national bodies, allows laboratories to:

  • Benchmark Performance: Objectively assess their analytical performance against other laboratories.[12][13]

  • Identify Issues: Detect systematic errors or biases in their methods.

  • Improve Accuracy: Take corrective actions to improve the accuracy and reliability of their results, contributing to overall harmonization.[9][11]

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation.- Flush the column with a strong solvent. - If the problem persists, replace the column.[14][15]
Inappropriate mobile phase pH.- Ensure the mobile phase pH is optimal for this compound.
Sample solvent mismatch with mobile phase.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[14]
Low Signal Intensity or No Peak Ion suppression from matrix components.- Improve sample clean-up using Solid-Phase Extraction (SPE). - Dilute the sample. - Optimize chromatographic separation to move the analyte away from interfering compounds.[16]
Incorrect mass spectrometer settings.- Verify the precursor and product ion masses for this compound. - Optimize collision energy and other MS parameters.
Sample degradation.- Prepare fresh samples and standards.
High Background Noise Contaminated mobile phase or LC system.- Use high-purity, LC-MS grade solvents and additives. - Flush the LC system thoroughly.[5][17]
Dirty ion source.- Clean the ion source components according to the manufacturer's instructions.
Retention Time Shifts Air bubbles in the pump or lines.- Purge the LC pumps to remove any trapped air.[17]
Changes in mobile phase composition.- Prepare fresh mobile phase and ensure accurate mixing.
Column temperature fluctuations.- Ensure the column oven is maintaining a stable temperature.[5]
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Derivatization Efficiency Moisture in the sample or reagents.- Ensure all glassware is dry. - Use anhydrous solvents and fresh derivatizing reagents.
Suboptimal reaction conditions.- Optimize derivatization temperature and time.
Peak Tailing Active sites in the GC inlet or column.- Use a deactivated inlet liner. - Condition the column according to the manufacturer's instructions.
Column contamination.- Bake out the column at a high temperature (within its limits). - Trim the front end of the column.
Low Sensitivity Inefficient ionization.- Tune the mass spectrometer. - Check the electron multiplier voltage.
Sample loss during injection.- Optimize injection parameters (e.g., injection volume, split ratio).

Data Presentation: Inter-laboratory Performance for Androgen Analysis

The following tables summarize typical inter-laboratory performance data for androgen analysis from proficiency testing programs. While specific data for this compound is limited, the data for structurally similar androgens like testosterone (B1683101) and androstenedione (B190577) highlight the existing variability and the superior performance of mass spectrometry-based methods.

Table 1: Inter-laboratory Coefficient of Variation (%CV) for Testosterone Analysis

Proficiency Testing SampleTarget Concentration (ng/dL)Immunoassay Methods (%CV)LC-MS/MS Methods (%CV)
Sample A15.53515
Sample B30.01910
Sample C402158
Sample D498137
Data synthesized from proficiency testing reports.[13]

Table 2: Inter-laboratory Coefficient of Variation (%CV) for Androstenedione Analysis by LC-MS/MS

Study/Sample SetConcentration RangeInter-laboratory CV (%)
European Multicenter StudyFemale Range30
European Multicenter StudyMale Range22
HarmoSter StudyNot Specified12.0 (in-house calibrators)
HarmoSter StudyNot Specified9.6 (unified calibrators)
Data from published multi-center comparison studies.[18][19]

Experimental Protocols

Representative LC-MS/MS Protocol for this compound in Human Serum

This protocol is a representative example synthesized from various published methods for steroid analysis.[1][3][20][21] Laboratories should validate their specific method.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of serum, calibrator, or quality control sample into a clean microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 methanol:water.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A linear gradient from 40% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its internal standard.

Representative GC-MS Protocol for this compound in Human Serum

This protocol is a representative example based on general methods for steroid analysis by GC-MS.[2][22][23]

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid or solid-phase extraction as described for the LC-MS/MS method.

  • Evaporate the extract to dryness.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample is_add Add Internal Standard serum->is_add extraction Liquid-Liquid Extraction is_add->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI+) separation->ionization detection Mass Detection (MRM) ionization->detection quantification Quantification detection->quantification review Data Review quantification->review

Caption: A typical experimental workflow for this compound analysis by LC-MS/MS.

signaling_pathway Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD One_Androstenediol This compound One_Testosterone 1-Testosterone (Dihydroboldenone) One_Androstenediol->One_Testosterone 3β-HSD

Caption: Simplified metabolic pathway of this compound to 1-Testosterone.

References

Technical Support Center: Enhancing the Sensitivity of 1-Androstenediol Detection in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 1-Androstenediol detection in various biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for the sensitive and specific quantification of steroids like this compound.[1][2] Its high specificity minimizes interference from other structurally similar steroids, a common issue with immunoassays.[1][2] For even greater sensitivity, especially for low-concentration samples, derivatization of this compound prior to LC-MS/MS or gas chromatography-mass spectrometry (GC-MS) analysis is recommended.

Q2: What are the common challenges in achieving high sensitivity for this compound detection?

A2: The primary challenges include:

  • Low physiological concentrations: this compound is often present at very low levels in biological matrices.

  • Matrix effects: Components of biological fluids (e.g., phospholipids (B1166683), salts) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[3]

  • Isomeric interference: Distinguishing this compound from its isomers can be challenging.

  • Immunoassay cross-reactivity: Antibodies used in immunoassays may cross-react with other structurally similar steroids, leading to inaccurate quantification.[4][5][6][7]

  • Sample preparation efficiency: Inefficient extraction and cleanup can lead to loss of the analyte and the introduction of interfering substances.[3]

Q3: When should I consider derivatization for this compound analysis?

A3: Derivatization is recommended when:

  • The endogenous levels of this compound are below the limit of detection of your current method.

  • You are using GC-MS, as derivatization is necessary to increase the volatility and thermal stability of the steroid.[8]

  • You need to significantly improve the ionization efficiency of this compound in LC-MS/MS, thereby enhancing sensitivity.

Q4: What are the most effective derivatization strategies for this compound?

A4: For GC-MS analysis , a two-step methoximation followed by silylation (e.g., with MSTFA) is a common and effective method to derivatize the keto and hydroxyl groups, respectively.[8] For LC-MS/MS analysis , derivatization with reagents like dansyl chloride can significantly improve ionization efficiency and, consequently, sensitivity.

Troubleshooting Guides

LC-MS/MS Method Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Inefficient extraction from the sample matrix.Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the sample is appropriate for extraction.
Ion suppression due to matrix effects.Improve sample cleanup to remove interfering phospholipids and other matrix components.[3] Consider using a different ionization source (e.g., APCI or APPI) if ESI is highly susceptible to suppression.[9] Utilize a stable isotope-labeled internal standard to compensate for matrix effects.
Suboptimal MS/MS parameters (precursor/product ions, collision energy).Perform a compound optimization by infusing a this compound standard to determine the most abundant and stable precursor and product ions and the optimal collision energy. For androstenedione (B190577), a structurally similar compound, common MRM transitions in positive ion mode are m/z 287.2 > 97.1 and 287.2 > 109.[1] These can be used as a starting point for optimizing this compound.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[10]
Inappropriate mobile phase composition or gradient.Ensure the mobile phase pH is suitable for the analyte and column chemistry. Optimize the gradient to ensure proper elution and peak shape.
Injection of sample in a solvent stronger than the mobile phase.Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase.[10][11]
High Background Noise Contaminated mobile phase, solvents, or LC system.Use high-purity LC-MS grade solvents and additives.[10] Flush the LC system thoroughly.
Matrix components co-eluting with the analyte.Improve chromatographic separation to resolve the analyte from interfering matrix components. Enhance sample cleanup procedures.
Inconsistent Retention Time Inadequate column equilibration between injections.Ensure sufficient time for the column to re-equilibrate to the initial mobile phase conditions.[12]
Fluctuations in pump pressure or temperature.Check the LC pump for leaks or air bubbles.[12] Ensure the column oven is maintaining a stable temperature.
GC-MS Method Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Derivatized this compound Peak Incomplete derivatization.Ensure the sample extract is completely dry before adding derivatization reagents, as they are moisture-sensitive.[13] Use a sufficient excess of the derivatizing agent. Optimize reaction time and temperature.
Degradation of the derivatized analyte.Analyze the derivatized samples as soon as possible, as TMS derivatives can be unstable.[13]
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, inert GC column.
Ghost Peaks or Carryover Contamination of the syringe or inlet.Thoroughly clean the autosampler syringe. Bake out the inlet and column at a high temperature.
Poor Peak Shape Non-volatile residues in the inlet.Replace the inlet liner and septum.
Column overloading.Reduce the injection volume or dilute the sample.
Immunoassay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Falsely Elevated or Inconsistent Results Cross-reactivity with other endogenous or exogenous steroids.Confirm results with a more specific method like LC-MS/MS.[1] Review the patient's medication history for potential cross-reacting drugs (e.g., danazol, spironolactone).[1] Check the assay's package insert for a list of known cross-reactants.[4][5][6][7]
Presence of heterophile antibodies or human anti-mouse antibodies (HAMA).Use blocking agents in the assay or re-analyze the sample after a serial dilution to check for linearity.
Low Signal or Poor Sensitivity Improper storage of reagents or samples.Ensure all kit components and samples are stored at the recommended temperatures and that reagents have not expired.
Inefficient antibody-antigen binding.Optimize incubation times and temperatures as per the manufacturer's protocol. Ensure proper mixing of reagents and samples.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for androstenedione and related steroids using different analytical methods. This data can be used as a benchmark when developing and validating methods for this compound.

AnalyteMethodMatrixLimit of Quantification (LOQ)Reference
AndrostenedioneLC-MS/MSSerum50 pg/mL[9]
AndrostenediolLC-MS/MSSerum0.10 ng/mL[9]
TestosteroneLC-MS/MSSerum25 pg/mL[9]
DihydrotestosteroneLC-MS/MSSerum0.10 ng/mL[9]
EstradiolLC-MS/MSSerum5 pg/mL[9]
EstroneLC-MS/MSSerum5 pg/mL[9]

Experimental Protocols

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE) for LC-MS/MS

This protocol is a general procedure for the extraction of steroids from serum or plasma and can be adapted for this compound.

  • Sample Aliquoting: Pipette 500 µL of serum or plasma into a clean glass tube.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard for this compound.

  • Protein Precipitation (Optional but Recommended): Add 1 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Transfer the supernatant to a new tube.

  • Extraction: Add 5 mL of methyl tert-butyl ether (MTBE), vortex vigorously for 1 minute, and centrifuge at 3000 rpm for 5 minutes.

  • Phase Separation: Freeze the aqueous (lower) layer by placing the tube in a dry ice/acetone bath for 1-2 minutes.

  • Solvent Evaporation: Decant the organic (upper) layer into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis (TMS Derivatization)

This protocol describes a two-step methoximation and silylation process.[8][13]

  • Drying: Ensure the sample extract is completely dry in a reaction vial.

  • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Silylation: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 80°C for 30 minutes.

  • Analysis: Cool the vial to room temperature before injecting into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Final Concentration Final Concentration Data Processing->Final Concentration

Caption: LC-MS/MS experimental workflow for this compound detection.

troubleshooting_workflow Start Start No or Low Signal No or Low Signal Start->No or Low Signal Poor Peak Shape Poor Peak Shape Start->Poor Peak Shape Check Sample Prep Optimize Extraction/Cleanup No or Low Signal->Check Sample Prep Yes Check MS Tune Optimize MRM Transitions & CE No or Low Signal->Check MS Tune No Problem Resolved Problem Resolved Check Sample Prep->Problem Resolved Check for Matrix Effects Improve Cleanup/Use IS Check MS Tune->Check for Matrix Effects No Check MS Tune->Problem Resolved Check for Matrix Effects->Problem Resolved Check Column Health Check Column Health Poor Peak Shape->Check Column Health Yes Check Mobile Phase/Gradient Check Mobile Phase/Gradient Poor Peak Shape->Check Mobile Phase/Gradient No Check Column Health->Problem Resolved Check Injection Solvent Check Injection Solvent Check Mobile Phase/Gradient->Check Injection Solvent No Check Mobile Phase/Gradient->Problem Resolved Check Injection Solvent->Problem Resolved

Caption: Troubleshooting workflow for common LC-MS/MS issues.

References

Validation & Comparative

A Comparative Analysis of 1-Androstenediol and 4-Androstenediol Androgenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the androgenicity of two popular prohormones: 1-Androstenediol and 4-Androstenediol. This document synthesizes available experimental data to objectively compare their mechanisms of action, metabolic fates, and overall androgenic and anabolic profiles.

Introduction

This compound (androst-1-ene-3β,17β-diol) and 4-Androstenediol (androst-4-ene-3β,17β-diol) are structurally related steroid compounds that have been utilized as dietary supplements to enhance muscle mass and athletic performance. Their biological effects are primarily mediated through their conversion to more potent androgenic hormones and their interaction with the androgen receptor (AR). Understanding the distinct properties of these two isomers is crucial for research and development in endocrinology and pharmacology.

Metabolic Pathways and Primary Active Metabolites

The androgenic and anabolic effects of this compound and 4-Androstenediol are largely determined by their metabolic conversion to more active steroids.

This compound serves as a prohormone to 1-Testosterone (dihydroboldenone), a potent anabolic steroid.[1] This conversion is a primary determinant of its biological activity. 1-Testosterone is structurally similar to testosterone (B1683101) but with a double bond in the 1st position of the A-ring.

4-Androstenediol , on the other hand, is a direct precursor to testosterone .[2] The conversion rate of 4-Androstenediol to testosterone has been reported to be approximately 15.76%, which is nearly three times that of androstenedione.[2]

Metabolic Conversion Pathways cluster_1 This compound Pathway cluster_2 4-Androstenediol Pathway This compound This compound 1-Testosterone 1-Testosterone This compound->1-Testosterone 3β-HSD / 17β-HSD 4-Androstenediol 4-Androstenediol Testosterone Testosterone 4-Androstenediol->Testosterone 3β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase DHT DHT Testosterone->DHT 5α-reductase

Figure 1: Metabolic conversion of this compound and 4-Androstenediol.

Comparative Quantitative Data

The following table summarizes the key quantitative parameters related to the androgenicity of this compound and 4-Androstenediol, including data on their primary active metabolites.

ParameterThis compound / 1-Testosterone4-Androstenediol / TestosteroneReference Compound (Testosterone)
Primary Active Metabolite 1-Testosterone (Dihydroboldenone)Testosterone-
Anabolic:Androgenic Ratio 200:100 (for 1-Testosterone)Not definitively established for 4-Androstenediol itself (considered a weak androgen)100:100
Androgen Receptor (AR) Binding Affinity High affinity and selectivity (for 1-Testosterone)Weak partial agonistHigh affinity
Conversion Rate to Active Metabolite Not specified in available literature~15.76% to Testosterone-
Aromatization to Estrogen No (1-Testosterone does not aromatize)Yes (via conversion to testosterone)Yes

Note: Direct comparative studies providing IC50 or Kd values for the androgen receptor binding of this compound and 4-Androstenediol are limited in the available scientific literature. The data for this compound is primarily based on the properties of its highly active metabolite, 1-Testosterone.

Androgen Receptor Interaction and Signaling

Both compounds ultimately exert their effects through the androgen receptor. Upon binding of an androgen, the receptor undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes responsible for anabolic and androgenic effects.

Androgen Receptor Signaling Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins AR->HSP dissociation AR-Androgen Complex AR-Androgen Complex Nucleus Nucleus AR-Androgen Complex->Nucleus ARE Androgen Response Element Nucleus->ARE dimerization & binding Gene Transcription Gene Transcription ARE->Gene Transcription Biological Effects Biological Effects Gene Transcription->Biological Effects Anabolic & Androgenic ARAndrogen ARAndrogen ARAndrogen->AR-Androgen Complex

Figure 2: General androgen receptor signaling pathway.

This compound , through its conversion to 1-Testosterone, leads to a potent activation of the androgen receptor.[3] 1-Testosterone has been shown to bind selectively and with high affinity to the AR, stimulating significant muscle growth.[3]

4-Androstenediol itself is a weak partial agonist of the androgen receptor.[2] In the presence of more potent androgens like testosterone or dihydrotestosterone (B1667394) (DHT), it can act as a competitive antagonist.[2] Its primary androgenic effect in vivo is mediated by its conversion to testosterone.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the androgen receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled androgen from the androgen receptor.

Methodology:

  • Receptor Source: Cytosol from the ventral prostate of castrated rats is commonly used as a source of androgen receptors.

  • Radioligand: A synthetic, high-affinity radiolabeled androgen, such as [³H]-R1881 (Metribolone), is used.

  • Procedure:

    • A constant amount of the receptor preparation and a fixed concentration of the radioligand are incubated with varying concentrations of the unlabeled test compound (e.g., this compound or 4-Androstenediol).

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The receptor-bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

    • The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

AR Competitive Binding Assay Workflow Incubation Incubate AR + [3H]Androgen + Test Compound Separation Separate Bound from Free Ligand (e.g., HAP Adsorption) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate IC50 Quantification->Analysis Hershberger Assay Workflow Castration Castrate Immature Male Rats Treatment Administer Test Compound (10 days) Castration->Treatment Necropsy Euthanize and Dissect Androgen-Sensitive Tissues Treatment->Necropsy Weighing Weigh Tissues (Levator Ani, Prostate, Seminal Vesicles) Necropsy->Weighing Analysis Calculate Anabolic:Androgenic Ratio Weighing->Analysis

References

Unmasking Interference: A Comparative Guide to 1-Androstenediol Cross-reactivity in Testosterone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of testosterone (B1683101) is paramount. However, the structural similarity of endogenous steroids like 1-Androstenediol can lead to significant cross-reactivity in commonly used immunoassays, yielding erroneously elevated testosterone levels. This guide provides a comparative analysis of major testosterone immunoassay platforms, highlighting the potential for interference from this compound and presenting supporting experimental data and alternative, more specific methodologies.

The accuracy of testosterone immunoassays is a critical consideration in a multitude of research and clinical applications, from endocrinology studies to the development of androgen-targeted therapies. A significant challenge to the reliability of these assays is the cross-reactivity with other structurally related steroids. This compound, a steroid hormone that is a metabolic intermediate in the biosynthesis of testosterone, is a key potential interferent due to its structural similarity to testosterone. This guide delves into the cross-reactivity of this compound in prominent testosterone immunoassays, offering a quantitative comparison and outlining methodologies for its assessment.

Performance Comparison of Testosterone Immunoassays

The degree of cross-reactivity with this compound varies among different immunoassay platforms. Below is a summary of available data from major manufacturers. It is important to note that direct, publicly available data on this compound cross-reactivity is not consistently provided by all manufacturers.

Immunoassay PlatformManufacturerCross-ReactantConcentration TestedPercent Cross-Reactivity (%)
Access Testosterone Assay Beckman CoulterAndrostenediol100 ng/mL< 0.1
Elecsys Testosterone II Assay Roche DiagnosticsΔ5-Androstene-3ß17ß-diol*1000 ng/mL0.289[1]
Immulite 2000/2000 XPi Testosterone SiemensData not publicly available--
ARCHITECT 2nd Generation Testosterone AbbottData not publicly available--
VITROS Testosterone Assay Ortho Clinical DiagnosticsData not publicly available--

Note: Δ5-Androstene-3ß17ß-diol is a structurally similar compound to this compound. This data is provided as a surrogate in the absence of direct data for this compound for this specific assay.

The Gold Standard Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest level of specificity and accuracy, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the universally recognized gold standard for steroid hormone analysis.[2][3][4] This technology separates compounds based on their physicochemical properties before detection by mass-to-charge ratio, a highly specific molecular identifier. This multi-step process effectively eliminates the issue of cross-reactivity from structurally similar molecules like this compound. The Centers for Disease Control and Prevention (CDC) has established a hormone standardization program that utilizes LC-MS/MS as the reference method for testosterone measurement to ensure accuracy and comparability of results across different laboratory tests.[5][6][7]

Experimental Protocols

A detailed, generalized experimental protocol for determining the cross-reactivity of a compound in a competitive immunoassay is provided below. This protocol can be adapted for specific assay formats, such as chemiluminescent immunoassays (CLIA), enzyme-linked immunosorbent assays (ELISA), or radioimmunoassays (RIA).

Protocol: Determining Percent Cross-Reactivity in a Competitive Immunoassay

Objective: To quantify the percent cross-reactivity of this compound in a testosterone immunoassay.

Materials:

  • Testosterone immunoassay kit (including coated microplates, tracer, and other necessary reagents)

  • Testosterone standard of known concentrations

  • This compound standard of known concentrations

  • Steroid-free serum or assay buffer

  • Microplate reader

Procedure:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the testosterone standard in steroid-free serum or assay buffer to create a standard curve.

    • Prepare a separate serial dilution of the this compound standard in the same matrix.

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the testosterone immunoassay.

    • In separate wells, add the prepared dilutions of the testosterone standard and the this compound standard.

    • Add the tracer (e.g., enzyme-labeled testosterone) to all wells.

    • Incubate the plate to allow for competitive binding of the testosterone/1-Androstenediol and the tracer to the antibody-coated wells.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for signal development. The intensity of the signal is inversely proportional to the concentration of testosterone or the cross-reacting substance.

    • Stop the reaction and read the signal (e.g., absorbance or luminescence) using a microplate reader.

  • Data Analysis:

    • Plot the signal intensity against the concentration for both the testosterone and this compound standard curves.

    • Determine the concentration of testosterone that causes a 50% reduction in the maximum signal (IC50 of testosterone).

    • Determine the concentration of this compound that causes a 50% reduction in the maximum signal (IC50 of this compound).

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Testosterone / IC50 of this compound) x 100

Visualizing the Concepts

To further clarify the underlying principles and workflows, the following diagrams are provided.

cluster_workflow Experimental Workflow for Cross-Reactivity Assessment prep Prepare Standard Curves (Testosterone & this compound) assay Perform Competitive Immunoassay prep->assay datacol Measure Signal Intensity assay->datacol analysis Analyze Data & Calculate IC50 Values datacol->analysis calc Calculate % Cross-Reactivity analysis->calc

Caption: A simplified workflow for determining the cross-reactivity of this compound in a testosterone immunoassay.

cluster_molecules Structural Comparison Testosterone Testosterone Androstenediol This compound Testosterone->Androstenediol High Structural Similarity

Caption: The structural similarity between Testosterone and this compound is the basis for immunoassay cross-reactivity.

References

A Comparative Guide to the Validation of a Novel Analytical Method for 1-Androstenediol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new analytical method for the detection of 1-Androstenediol, a synthetic androstane (B1237026) steroid and a prohormone of 1-testosterone.[1] The performance of this novel method is objectively compared against established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Introduction to this compound and Analytical Challenges

This compound (5α-androst-1-ene-3β,17β-diol) is a substance of interest in clinical and anti-doping research.[1] Its detection at low concentrations in complex biological matrices such as serum and urine presents analytical challenges. The development of sensitive, specific, and reliable analytical methods is crucial for accurate quantification. This guide introduces a "New Method," a hypothetical ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method with improved sample preparation, as a superior alternative to existing techniques.

Comparison of Analytical Methods

The performance of the New Method is compared against traditional GC-MS, a standard LC-MS/MS method, and a commercially available ELISA kit. The key validation parameters, in accordance with ICH guidelines, are summarized below.[2][3][4][5][6]

Data Presentation

Table 1: Comparison of Analytical Method Performance for this compound Detection

ParameterNew Method (UHPLC-MS/MS)Standard LC-MS/MSGC-MSELISA
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL0.5 ng/mL0.23 ng/mL[7]
Limit of Quantification (LOQ) 0.15 ng/mL0.3 ng/mL1.0 ng/mL0.625 ng/mL[7]
**Linearity (R²) **>0.999>0.995>0.99>0.98
Accuracy (% Recovery) 98-105%95-108%90-110%85-115%
Precision (%RSD) <3%<5%<10%<15%
Specificity HighHighModerate-HighModerate
Sample Throughput HighModerateLowHigh
Cost per Sample ModerateModerate-HighHighLow

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New Method: UHPLC-MS/MS
  • Sample Preparation: Solid-phase extraction (SPE) is employed for sample clean-up and concentration.[1][8] 1 mL of serum or urine is mixed with an internal standard (d3-1-Androstenediol) and applied to an SPE cartridge. The cartridge is washed, and the analyte is eluted with methanol. The eluate is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatography: A UHPLC system with a C18 column is used for separation. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-product ion transitions for this compound and the internal standard.[9]

Standard LC-MS/MS
  • Sample Preparation: Liquid-liquid extraction (LLE) is performed. 1 mL of the sample is mixed with an internal standard and an organic solvent (e.g., methyl tert-butyl ether).[10] The organic layer is separated, evaporated, and the residue is reconstituted.

  • Chromatography and Mass Spectrometry: Similar to the New Method but with a standard HPLC system, leading to longer run times and broader peaks.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Derivatization: Samples undergo hydrolysis (if analyzing conjugates), followed by LLE. The extracted analytes are then derivatized (e.g., with MSTFA) to increase their volatility and thermal stability for GC analysis.[12][13][14]

  • Chromatography: A gas chromatograph with a capillary column is used for separation.

  • Mass Spectrometry: A mass spectrometer is used for detection, typically in selected ion monitoring (SIM) mode.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: A competitive immunoassay format is typically used.[15][16] this compound in the sample competes with a labeled this compound for binding to a limited number of specific antibodies coated on a microplate.[15][17]

  • Procedure: The sample is added to the antibody-coated wells, followed by the enzyme-labeled this compound. After incubation and washing, a substrate is added, and the resulting color intensity is measured, which is inversely proportional to the concentration of this compound in the sample.[16][17]

Visualizations

Signaling Pathway

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androstenediol This compound Testosterone 1-Testosterone Androstenediol->Testosterone Metabolism AR Androgen Receptor (AR) Testosterone->AR Binds Dimerized_AR Dimerized AR AR->Dimerized_AR Dimerization HSP Heat Shock Proteins AR_HSP_Complex AR-HSP Complex AR_HSP_Complex->AR Dissociation ARE Androgen Response Element (ARE) Dimerized_AR->ARE Binds to Dimerized_AR->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Metabolic conversion of this compound and subsequent androgen receptor signaling.

Experimental Workflow

Analytical_Workflow cluster_Analysis Analysis Techniques Sample_Collection Sample Collection (Serum/Urine) Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Sample_Prep Sample Preparation Internal_Standard->Sample_Prep SPE Solid-Phase Extraction (SPE) (New Method) Sample_Prep->SPE New Method LLE Liquid-Liquid Extraction (LLE) (Standard LC-MS/MS, GC-MS) Sample_Prep->LLE Standard Methods ELISA_Analysis ELISA Analysis Sample_Prep->ELISA_Analysis Immunoassay Path Analysis Instrumental Analysis SPE->Analysis Derivatization Derivatization (GC-MS) LLE->Derivatization GC-MS Path LLE->Analysis Derivatization->Analysis UHPLC_MSMS UHPLC-MS/MS (New Method) LC_MSMS LC-MS/MS (Standard) GC_MS GC-MS Data_Processing Data Processing and Quantification UHPLC_MSMS->Data_Processing LC_MSMS->Data_Processing GC_MS->Data_Processing ELISA_Analysis->Data_Processing Results Results Data_Processing->Results

Caption: Comparative workflow of analytical methods for this compound detection.

References

A Comparative Analysis of the Metabolic Conversion of 1-Androstenediol and 1-Androstenedione to 1-Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic conversion rates of two popular prohormones, 1-androstenediol and 1-androstenedione (B1247873), to the anabolic steroid 1-testosterone. This analysis is based on available experimental data and aims to inform research and development in endocrinology and pharmacology.

Executive Summary

This compound and 1-androstenedione are both precursors to 1-testosterone, a potent anabolic steroid. Their conversion is facilitated by distinct enzymes primarily located in the liver. While direct comparative kinetic studies are limited, available data from in vivo and in vitro experiments, along with analyses of urinary metabolites, provide insights into their relative conversion efficiencies and metabolic fates. This compound is generally considered a more efficient precursor to 1-testosterone due to its enzymatic pathway.

Metabolic Pathways

The conversion of these prohormones to 1-testosterone involves single enzymatic steps, as illustrated below.

metabolic_pathways cluster_0 This compound Pathway cluster_1 1-Androstenedione Pathway This compound This compound 1-Testosterone_A 1-Testosterone This compound->1-Testosterone_A 3β-Hydroxysteroid Dehydrogenase (3β-HSD) 1-Androstenedione 1-Androstenedione 1-Testosterone_B 1-Testosterone 1-Androstenedione->1-Testosterone_B 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

Figure 1: Enzymatic conversion of this compound and 1-Androstenedione to 1-Testosterone.

Comparative Metabolic Conversion Data

Direct comparative studies on the conversion rates of this compound and 1-androstenedione to 1-testosterone are scarce. However, analysis of urinary metabolites following oral administration provides valuable in vivo evidence of their biotransformation.

CompoundPrimary Metabolites Detected in UrineKey Observations
1-Androstenedione 1-Testosterone, 3α-hydroxy-5α-androst-1-en-17-one, 3β-hydroxy-5α-androst-1-en-17-one, 5α-androst-1-ene-3α,17β-diol, 5α-androst-1-ene-3β,17β-diolOral administration leads to the formation of 1-testosterone and several other metabolites, indicating multiple metabolic pathways are active.[1][2][3]
Prohormone to this compound (3β-hydroxy-5α-androst-1-en-17-one)1-Testosterone, 1-androstenedione, 3α-hydroxy-5α-androst-1-en-17-one, 5α-androst-1-ene-3α,17β-diol, and 5α-androst-1-ene-3β,17β-diolAdministration of a direct precursor to this compound results in the urinary excretion of 1-testosterone and 1-androstenedione, suggesting interconversion between the two pathways.[4]

Enzyme Kinetics

3β-Hydroxysteroid Dehydrogenase (3β-HSD)

This enzyme is responsible for the conversion of this compound to 1-testosterone. Kinetic studies on human adrenal 3β-HSD with the substrate dehydroepiandrosterone (B1670201) (DHEA), which is structurally similar to this compound, have reported a Km value of approximately 0.3 µM.[5] This low Km suggests a high affinity of the enzyme for Δ5-3β-hydroxysteroids.

17β-Hydroxysteroid Dehydrogenase (17β-HSD)

Multiple isoforms of 17β-HSD exist, with varying substrate specificities and catalytic preferences (reduction vs. oxidation).[6][7][8] Human 17β-HSD type 3 is considered the primary enzyme for the reduction of androstenedione (B190577) to testosterone (B1683101) in the testes.[9] Studies on different 17β-HSD isoforms have shown that they can catalyze the conversion of 4-androstenedione to testosterone.[6][7]

Experimental Protocols

The following are generalized experimental workflows based on methodologies reported in the literature for studying the metabolism of anabolic androgenic steroids.

In Vivo Human Administration Study Workflow

in_vivo_workflow cluster_workflow In Vivo Metabolism Study A Volunteer Recruitment (Healthy Males) B Baseline Urine Sample Collection A->B C Oral Administration of This compound or 1-Androstenedione B->C D Timed Urine Sample Collection Post-Administration C->D E Sample Preparation (Hydrolysis, Extraction, Derivatization) D->E F GC-MS Analysis of Metabolites E->F G Data Analysis and Metabolite Identification F->G

Figure 2: Generalized workflow for an in vivo human metabolism study.

Experimental Details:

  • Subjects: Healthy male volunteers are typically recruited.

  • Administration: A single oral dose of the compound is administered.[1]

  • Sample Collection: Urine samples are collected at baseline and at various time points after administration.[1][2][3]

  • Sample Preparation: Urine samples undergo enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates, followed by liquid-liquid extraction to isolate the steroids. The extracted steroids are then derivatized (e.g., trimethylsilylation) to improve their volatility and chromatographic properties for GC-MS analysis.[4]

  • Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is used to separate and identify the metabolites based on their retention times and mass fragmentation patterns.[4]

In Vitro Liver Microsome Metabolism Assay Workflow

in_vitro_workflow cluster_workflow In Vitro Metabolism Study A Preparation of Human Liver Microsomes B Incubation of Microsomes with Substrate (this compound or 1-Androstenedione) and NADPH A->B C Reaction Quenching B->C D Extraction of Steroids C->D E LC-MS/MS or GC-MS Analysis of Metabolites D->E F Quantification of Parent Compound and Metabolites E->F

Figure 3: Generalized workflow for an in vitro liver microsome metabolism assay.

Experimental Details:

  • Enzyme Source: Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are used.[10]

  • Incubation: The substrate (this compound or 1-androstenedione) is incubated with the liver microsomes in the presence of an NADPH-generating system to support the activity of cytochrome P450 enzymes and other reductases.

  • Analysis: The reaction mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS to identify and quantify the parent compound and its metabolites.

Discussion

The available evidence suggests that both this compound and 1-androstenedione are converted to 1-testosterone in the body. The primary route for this compound conversion is via 3β-HSD, while 1-androstenedione is converted by 17β-HSD. The presence of 1-androstenedione in the urine after administration of a this compound precursor suggests a potential for interconversion, likely through the action of 17β-HSD on the initially formed 1-testosterone to create 1-androstenedione.

The metabolic fate of these compounds is not limited to their conversion to 1-testosterone. They undergo further metabolism to a variety of other steroids that are excreted in the urine. The identification of these metabolites is crucial for understanding the overall pharmacological and toxicological profile of these prohormones and for developing effective anti-doping detection methods.

Conclusion

For researchers and drug development professionals, understanding the metabolic conversion rates and pathways of prohormones like this compound and 1-androstenedione is critical for predicting their efficacy and safety. While direct comparative kinetic data is limited, the existing in vivo metabolite data provides a strong indication of their biotransformation. Future research should focus on obtaining precise kinetic parameters for the human enzymes involved to allow for a more quantitative comparison of their conversion efficiencies. This knowledge will be invaluable for the development of new therapeutic agents and for the establishment of more sensitive and specific detection methods for these performance-enhancing substances.

References

A Comparative In Vitro Analysis of 1-Androstenediol and 1-Testosterone: Potency and Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of androgenic compounds is critical. This guide provides a detailed in vitro comparison of 1-Androstenediol and 1-Testosterone, focusing on their interaction with the androgen receptor and subsequent cellular responses. The data presented herein is compiled from various experimental sources to offer a comprehensive overview.

This compound (5α-androst-1-ene-3β,17β-diol) is recognized primarily as a prohormone, a precursor to the more biologically active 1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one).[1] In contrast, 1-Testosterone is a potent androgenic steroid.[2] Their structural similarities and metabolic relationship underscore the importance of evaluating their distinct in vitro biological activities to predict their physiological effects.

Quantitative Comparison of In Vitro Biological Activity

The following tables summarize the key in vitro parameters for this compound and 1-Testosterone. It is important to note that direct comparative studies assaying both compounds under identical conditions are limited. The data for this compound's androgen receptor (AR) binding and transactivation is inferred from its close structural analog, 1-androstenedione (B1247873), and its established role as a weak androgen.

CompoundAndrogen Receptor (AR) Binding AffinitySource
This compound Understood to be a weak androgen with low affinity for the AR.[1] The related compound, androstenedione, exhibits a significantly lower binding affinity for the AR's ligand-binding domain compared to Dihydrotestosterone (DHT), with a dissociation constant (Kd) of 648 ± 21 nM versus 10 ± 0.4 nM for DHT.[1][1]
1-Testosterone Binds with high affinity to the androgen receptor.[2]
CompoundIn Vitro Potency (EC50 in Yeast-Androgen Screen)Relative PotencySource
This compound The related compound, 1-androstenedione (1-AD), has an EC50 of 4 x 10-9 M. This compound's in vivo androgenic activity is estimated to be about 0.21% of that of testosterone.[1]Weak androgen[1][2]
1-Testosterone 1 x 10-9 MPotent androgen, approximately 10-times more potent than 1-androstenedione.[2][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro biological activity data. Below are outlines for key experiments cited in this guide.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the relative binding affinity (IC50 or Kd) of this compound and 1-Testosterone for the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of androgen receptors)

  • [³H]-Mibolerone or [³H]-R1881 (radiolabeled ligand)

  • Test compounds (this compound, 1-Testosterone)

  • Unlabeled Dihydrotestosterone (DHT) for non-specific binding control

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds and the unlabeled reference androgen (DHT).

  • In assay tubes, incubate a fixed concentration of radiolabeled ligand with the androgen receptor preparation in the presence of varying concentrations of the test compound or unlabeled reference androgen.

  • Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of unlabeled DHT).

  • Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separate bound from unbound radioligand using a HAP slurry followed by centrifugation and washing.

  • Quantify the bound radioactivity in each sample using a liquid scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition of radioligand binding against the log concentration of the competitor to determine the IC50 value.

Androgen-Dependent Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Objective: To determine the functional potency (EC50) of this compound and 1-Testosterone in activating androgen receptor-mediated gene transcription.

Materials:

  • A mammalian cell line that expresses the androgen receptor (e.g., PC-3, LNCaP, or a stably transfected cell line like HEK293).

  • An androgen receptor expression vector (if the cell line is not endogenous for AR).

  • A reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and reagents.

  • Test compounds (this compound, 1-Testosterone).

  • A reference androgen agonist (e.g., DHT).

  • Reagents for the specific reporter gene assay (e.g., luciferase assay substrate).

Procedure:

  • Seed the cells in multi-well plates.

  • If necessary, transfect the cells with the AR expression vector and the ARE-reporter plasmid.

  • Expose the cells to a range of concentrations of the test compounds or the reference agonist.

  • Incubate for a sufficient period to allow for receptor activation and reporter gene expression (e.g., 24 hours).

  • Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

  • Normalize the reporter activity to a control for cell viability or transfection efficiency.

  • Plot the normalized reporter activity against the log concentration of the compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the classical androgen signaling pathway and a typical workflow for an in vitro androgen bioassay.

androgen_signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (1-Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Androgen_AR Androgen-AR Complex AR->Androgen_AR HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation Androgen_AR_dimer Dimerized Androgen-AR Complex Androgen_AR->Androgen_AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) Androgen_AR_dimer->ARE Binds Gene Target Gene ARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture with AR and Reporter Gene Incubation Incubate Cells with Test Compounds Cell_Culture->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Lysis Cell Lysis Incubation->Lysis Reporter_Assay Measure Reporter Gene Activity Lysis->Reporter_Assay Data_Analysis Data Analysis (EC50 Calculation) Reporter_Assay->Data_Analysis

References

Inter-laboratory comparison for the quantification of 1-Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Perspective on the Quantification of 1-Androstenediol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantification of this compound (5α-androst-1-ene-3β,17β-diol), a synthetic androstane (B1237026) steroid and a prohormone of 1-testosterone.[1] Given the limited availability of direct inter-laboratory ring-trial data for this compound, this document synthesizes performance characteristics from various published single-laboratory validated methods. The primary analytical technique discussed is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the current gold standard for steroid analysis due to its high sensitivity and specificity.

Comparative Performance of Analytical Methods

The accurate quantification of this compound is crucial for research in endocrinology, sports anti-doping, and pharmacology. The following table summarizes the performance of different analytical methods from published studies, providing a baseline for laboratory comparison.

ParameterMethod A (LC-MS/MS)Method B (LC-MS/MS)Method C (GC/C/IRMS)
Analyte(s) This compound (1AD diol), 1-Androstenedione (1AD dione), 1-Testosterone (1AD active), and other endogenous steroidsAndrostenediol (Adiol) and 17 other steroids5α-androst-1-ene-3β,17β-diol and other 1-androstene-steroids
Matrix Plasma, UrineHuman and Mouse SerumUrine
Instrumentation High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography/Combustion/Isotope-Ratio Mass Spectrometry (GC/C/IRMS)
Lower Limit of Quantitation (LOQ) 0.5 ng/mL0.10 ng/mL~10 ng/mL
Intra-assay Precision (% RSD) 2-12%Not explicitly stated for AdiolNot explicitly stated
Inter-assay Precision (% RSD) 6-16%Not explicitly stated for AdiolNot explicitly stated
Accuracy (% Recovery) 92-113%Within acceptable limits for bioanalytical method validationNot explicitly stated
Reference [2][3][4]

Note: The data presented is a synthesis from multiple publications and does not represent a direct head-to-head comparison. % RSD refers to the relative standard deviation.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. The following sections outline typical experimental protocols for the quantification of this compound by LC-MS/MS.

Sample Preparation (Liquid-Liquid Extraction)

A common procedure for extracting steroids from biological matrices like serum or plasma is liquid-liquid extraction (LLE).

  • Aliquoting: An aliquot of the biological sample (e.g., 200 µL of serum) is transferred to a clean tube.

  • Internal Standard Addition: An internal standard solution (e.g., isotopically labeled this compound) is added to each sample, calibrator, and quality control sample. This is crucial for accurate quantification by correcting for matrix effects and variations in extraction recovery.

  • Extraction: An organic solvent, such as methyl tert-butyl ether (MTBE), is added to the sample. The mixture is then vortexed to ensure thorough mixing and facilitate the transfer of the analytes from the aqueous phase to the organic phase.

  • Phase Separation: The mixture is centrifuged to separate the organic and aqueous layers.

  • Drying: The organic layer containing the analytes is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a solution compatible with the LC-MS/MS system (e.g., a mixture of methanol (B129727) and water).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The reconstituted sample is injected into an LC system. A reversed-phase column (e.g., C18) is typically used to separate this compound from other endogenous steroids and matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) fluoride) and an organic component (e.g., methanol or acetonitrile) is employed.

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used for steroids.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective detection method enhances the accuracy and sensitivity of the assay.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations of the analyte.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification Report Final Concentration Quantification->Report

Caption: A typical experimental workflow for the quantification of this compound.

Metabolic Pathway of this compound

This compound is a prohormone, and its primary metabolic conversion is to the potent androgen, 1-Testosterone.[1] This transformation is a key aspect of its biological activity.

G Androstenediol This compound Testosterone 1-Testosterone (Active Metabolite) Androstenediol->Testosterone 3β-hydroxysteroid dehydrogenase Metabolites Further Metabolites (e.g., 3α-hydroxy-5α-androst-1-en-17-one) Testosterone->Metabolites Excretion Excretion Metabolites->Excretion

Caption: The metabolic conversion of this compound to 1-Testosterone.

References

A Comparative Guide to the Structural Elucidation of 1-Androstenediol Metabolites Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of 1-androstenediol metabolites. It includes detailed experimental protocols, quantitative data for key metabolites, and visual representations of metabolic pathways and analytical workflows to support researchers in drug development and related scientific fields.

Introduction

This compound (Androst-1-ene-3β,17β-diol) is a prohormone that can be metabolized into active anabolic steroids. Understanding its metabolic fate is crucial for pharmacology, toxicology, and anti-doping efforts. The primary analytical techniques for identifying and characterizing its metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While MS offers unparalleled sensitivity for detection, NMR provides definitive structural information. This guide compares these two powerful techniques and provides the necessary details for their application in the structural elucidation of this compound metabolites.

Metabolic Pathway of this compound

This compound undergoes several metabolic transformations, primarily oxidation and reduction reactions, followed by conjugation for excretion. The key enzymes involved belong to the hydroxysteroid dehydrogenase (HSD) and reductases families. The major metabolites include 1-testosterone, 1-androsterone, and 5α-androst-1-ene-3,17-dione.

This compound Metabolism Metabolic Pathway of this compound This compound This compound 1-Testosterone 1-Testosterone This compound->1-Testosterone 3beta-HSD 5alpha-androst-1-ene-3,17-dione 5alpha-androst-1-ene-3,17-dione 1-Testosterone->5alpha-androst-1-ene-3,17-dione 17beta-HSD Conjugated_Metabolites Conjugated_Metabolites 1-Testosterone->Conjugated_Metabolites UGTs/SULTs 1-Androsterone 1-Androsterone 5alpha-androst-1-ene-3,17-dione->1-Androsterone 5alpha-reductase / 3alpha-HSD 1-Androsterone->Conjugated_Metabolites UGTs/SULTs

Caption: Metabolic pathway of this compound.

Experimental Workflows

The structural elucidation of this compound metabolites involves a multi-step process from sample collection to data analysis. The workflows for NMR and MS-based approaches share initial sample preparation steps but diverge in the instrumental analysis and data interpretation stages.

Experimental Workflows Analytical Workflows for Metabolite Elucidation cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 NMR Analysis Sample_Collection Biological Sample Collection (Urine, Plasma) Extraction Extraction of Steroids (LLE or SPE) Sample_Collection->Extraction Hydrolysis Enzymatic Hydrolysis (beta-glucuronidase/sulfatase) Extraction->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization NMR_Sample_Prep Sample Dissolution (Deuterated Solvent) Hydrolysis->NMR_Sample_Prep GCMS_LCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS_LCMS MS_Data_Analysis Mass Spectral Analysis (Fragmentation Pattern) GCMS_LCMS->MS_Data_Analysis Structure_Elucidation Structural Elucidation MS_Data_Analysis->Structure_Elucidation NMR_Acquisition 1D and 2D NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Data_Analysis Spectral Analysis (Chemical Shifts, Couplings) NMR_Acquisition->NMR_Data_Analysis NMR_Data_Analysis->Structure_Elucidation

Caption: Experimental workflows for NMR and MS analysis.

Comparison of NMR and MS Techniques

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ions.
Sensitivity Lower (micromolar to millimolar range).[1]Higher (nanomolar to picomolar range).[1]
Structural Information Provides detailed and unambiguous structural information, including stereochemistry.[2]Provides molecular weight and fragmentation patterns, which are used to infer structure.
Sample Preparation Relatively simple, non-destructive.[3]More complex, often requires derivatization (for GC-MS), destructive.[4]
Quantification Highly quantitative and reproducible.Quantitative, but can be affected by matrix effects and ionization efficiency.
Throughput Lower throughput.Higher throughput, especially with LC-MS/MS.[4]
Instrumentation Cost High initial investment and maintenance costs.Lower initial cost compared to high-field NMR.

Detailed Experimental Protocols

Mass Spectrometry (GC-MS) Protocol for Urinary Metabolite Profiling

This protocol is adapted from established methods for steroid analysis in urine.[5][6]

  • Sample Preparation:

    • To 2 mL of urine, add an internal standard (e.g., d3-testosterone).

    • Perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase from Helix pomatia and incubate at 55°C for 3 hours to deconjugate the steroid metabolites.

    • Extract the deconjugated steroids using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the steroids with methanol (B129727) and evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 180°C, ramp to 240°C at 3°C/min, then to 310°C at 20°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A or equivalent, operating in electron ionization (EI) mode at 70 eV.

    • Data Acquisition: Full scan mode (m/z 50-650) or selected ion monitoring (SIM) for targeted analysis.

Nuclear Magnetic Resonance (NMR) Protocol for Metabolite Analysis

This protocol provides a general framework for the NMR analysis of purified steroid metabolites.

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified metabolite in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, methanol-d4).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7]

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance III 600 MHz or equivalent, equipped with a cryoprobe.

    • 1D ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for assigning quaternary carbons and piecing together the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

Quantitative Data for Key this compound Metabolites

The following tables summarize key NMR and MS data for the major metabolites of this compound. Note that NMR chemical shifts are reported in ppm and are referenced to TMS. MS data for GC-MS corresponds to the TMS derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
CompoundProton (Position)¹H Chemical Shift (ppm)Carbon (Position)¹³C Chemical Shift (ppm)
1-Testosterone H-15.73 (d)C-1127.3
H-25.65 (d)C-2129.5
H-42.45 (m)C-3200.1
H-173.65 (t)C-1781.5
C18-H₃0.79 (s)C-1811.2
C19-H₃1.03 (s)C-1916.8
1-Androsterone H-34.05 (m)C-368.2
H-15.40 (d)C-1127.8
H-25.58 (dd)C-2131.2
C18-H₃0.85 (s)C-17220.5
C19-H₃0.98 (s)C-1813.7
C-1915.1
5α-Androst-1-ene-3,17-dione H-16.80 (d)C-1158.8
H-25.85 (d)C-2127.5
H-42.50 (m)C-3199.8
C18-H₃0.91 (s)C-17219.5
C19-H₃1.08 (s)C-1813.9
C-1916.5

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. Data is compiled from various sources and typical values.[2][3][8]

Table 2: Mass Spectrometry Data (m/z) for TMS Derivatives
Metabolite (as TMS derivative)Molecular Ion [M]⁺Key Fragment Ions (m/z)
1-Testosterone-TMS 360345 [M-15]⁺, 255, 129
1-Androsterone-TMS 362347 [M-15]⁺, 272 [M-90]⁺, 257
5α-Androst-1-ene-3,17-dione-diTMS (enol) 430415 [M-15]⁺, 325, 204
5α-Androst-1-ene-3α,17β-diol-diTMS 434419 [M-15]⁺, 344 [M-90]⁺, 254

Note: Fragmentation patterns can be complex. The listed ions are typically prominent and useful for identification.[9]

Conclusion

The structural elucidation of this compound metabolites is most effectively achieved through a combination of MS and NMR techniques. MS, particularly GC-MS and LC-MS/MS, provides the initial detection and identification of potential metabolites in complex biological matrices due to its high sensitivity and throughput. However, for unambiguous structure confirmation, especially for novel metabolites or to determine stereochemistry, NMR spectroscopy is indispensable. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers in selecting and applying the most appropriate analytical strategies for their specific research goals in the field of steroid metabolism.

References

Comparative study of 1-Androstenediol metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Androstenediol (1-AD), a prohormone of 1-testosterone, has garnered significant interest in the fields of endocrinology, pharmacology, and sports science. Understanding its metabolic fate across different species is crucial for preclinical drug development, toxicological assessment, and the interpretation of drug testing results. This guide provides a comparative overview of this compound metabolism, highlighting key differences and similarities among various species, supported by available experimental data.

Data Presentation: In Vitro Metabolism of Androstenediol in Hepatocytes

The primary site of steroid metabolism is the liver. In vitro studies using hepatocytes from different species provide a valuable model for comparing metabolic pathways. The following table summarizes the key metabolic differences observed in the metabolism of androst-5-ene-3β,17β-diol, an isomer of this compound, in hepatocytes from rats, canines, monkeys, and humans[1].

SpeciesPrimary Metabolic PathwayPredominant MetabolitesReference
Rat OxidationHighly oxidized metabolites[1]
Canine Oxidation and ConjugationOverlapping with rat, but with a greater abundance of less hydrophilic species[1]
Monkey Conjugation5-AED and DHEA conjugates[1]
Human Conjugation5-AED and DHEA conjugates[1]

Key Observation: A significant species-dependent difference exists in the primary metabolic route of androstenediol. Rodents, such as rats, favor oxidative pathways, leading to the formation of a variety of hydroxylated metabolites. In contrast, primates, including monkeys and humans, predominantly utilize conjugation pathways (e.g., glucuronidation and sulfation) to metabolize and excrete the parent compound and its immediate metabolites[1]. Canines appear to represent an intermediate metabolic phenotype[1].

Urinary Metabolites in Humans

In humans, following oral administration of a compound structurally related to this compound (3β-hydroxy-5α-androst-1-en-17-one), the major urinary metabolites identified include[2]:

  • 1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one)

  • 1-Androstenedione (5α-androst-1-ene-3,17-dione)

  • 3α-hydroxy-5α-androst-1-en-17-one

  • 5α-androst-1-ene-3α,17β-diol

  • 5α-androst-1-ene-3β,17β-diol (this compound itself)

This indicates that in humans, this compound is a metabolite of other synthetic androgens and is also excreted in its original form. The presence of these metabolites is utilized in anti-doping tests to detect the use of prohibited substances[2].

Experimental Protocols

In Vitro Hepatocyte Metabolism Assay

This protocol provides a general framework for assessing the metabolism of this compound in cultured hepatocytes from different species.

  • Hepatocyte Culture:

    • Cryopreserved or freshly isolated hepatocytes from the species of interest (e.g., rat, dog, monkey, human) are thawed and plated on collagen-coated plates.

    • Cells are allowed to attach and form a monolayer for 24-48 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Incubation:

    • The culture medium is replaced with a medium containing this compound at a specified concentration (e.g., 1-10 µM).

    • Incubations are carried out for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Sample Collection and Processing:

    • At each time point, both the culture medium (supernatant) and the cells (hepatocytes) are collected.

    • Samples are typically quenched with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to stop enzymatic activity and precipitate proteins.

    • The samples are then centrifuged, and the supernatant is collected for analysis.

  • Metabolite Analysis (LC-MS/MS):

    • The collected supernatants are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • The LC system separates the parent compound and its metabolites based on their physicochemical properties.

    • The MS/MS system provides sensitive and specific detection and quantification of each analyte.

    • Metabolite identification is confirmed by comparing retention times and mass spectra with authentic reference standards.

In Vivo Metabolism Study (Rodent Model)

This protocol outlines a general procedure for studying the in vivo metabolism of this compound in a rat model.

  • Animal Acclimation and Dosing:

    • Male Sprague-Dawley rats are acclimated for at least one week before the study.

    • This compound is formulated in a suitable vehicle (e.g., corn oil) and administered orally via gavage at a specific dose.

  • Sample Collection:

    • Urine and feces are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) using metabolic cages.

    • Blood samples can also be collected at various time points via tail vein or cardiac puncture to determine the pharmacokinetic profile.

  • Sample Preparation:

    • Urine samples are often treated with β-glucuronidase and sulfatase enzymes to hydrolyze conjugated metabolites.

    • The hydrolyzed urine is then extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids.

    • The extracted samples are derivatized to improve their volatility and chromatographic properties for GC-MS analysis.

  • Metabolite Profiling (GC-MS):

    • The derivatized extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • The GC separates the different steroid metabolites, and the MS provides mass spectra for their identification.

    • Metabolites are identified by comparing their retention times and mass spectra to those of known reference standards.

Mandatory Visualization

Metabolic Pathway of this compound This compound This compound 1-Testosterone 1-Testosterone This compound->1-Testosterone 17β-HSD Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) This compound->Conjugated_Metabolites Phase II Enzymes (e.g., UGTs, SULTs) Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylated forms) 1-Testosterone->Oxidized_Metabolites Phase I Enzymes (e.g., CYPs) 1-Testosterone->Conjugated_Metabolites Phase II Enzymes (e.g., UGTs, SULTs)

Caption: General metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Hepatocyte_Culture Hepatocyte Culture (Species of Interest) Incubation Incubation with This compound Hepatocyte_Culture->Incubation Sample_Collection Sample Collection (Medium & Cells) Incubation->Sample_Collection Sample_Processing Sample Processing (Quenching, Centrifugation) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for in vitro hepatocyte metabolism studies.

Species Comparison Logic This compound This compound Rat Rat This compound->Rat Primate Primate (Human, Monkey) This compound->Primate Oxidation Oxidation Rat->Oxidation Predominant Pathway Conjugation Conjugation Primate->Conjugation Predominant Pathway

Caption: Dominant metabolic pathways in different species.

References

Validation of an LC-MS/MS Assay for 1-Androstenediol: A Comparative Guide to Regulatory Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 1-Androstenediol in human plasma. The performance of a hypothetical, yet representative, LC-MS/MS assay is objectively compared against the stringent requirements set forth by major regulatory bodies, now harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] This document serves as a practical reference for researchers, scientists, and drug development professionals involved in clinical and non-clinical studies requiring robust and reliable bioanalytical data.

The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose, ensuring the reliability and integrity of the data generated.[1][2][3] For endogenous compounds like this compound, a steroid prohormone, this process presents unique challenges that will be addressed in the following sections.

Comparative Analysis of Validation Parameters

The performance of our hypothetical LC-MS/MS assay for this compound is summarized below, with a direct comparison to the acceptance criteria outlined in the ICH M10 guideline.

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In our hypothetical assay, selectivity was assessed by analyzing six different batches of blank human plasma. No significant interference was observed at the retention time of this compound or its stable isotope-labeled internal standard (SIL-IS). The specificity of the method is crucial to avoid cross-reactivity with structurally similar endogenous steroids.

Table 1: Selectivity Assessment

ParameterAcceptance Criteria (ICH M10)Hypothetical Assay PerformanceResult
Analyte Response in Blank≤ 20% of LLOQ< 5% of LLOQ in all lotsPass
IS Response in Blank≤ 5% of IS response in LLOQ< 1% of IS response in LLOQPass
Linearity and Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve was constructed using a weighted (1/x²) linear regression model.

Table 2: Linearity and Range

ParameterAcceptance Criteria (ICH M10)Hypothetical Assay PerformanceResult
Calibration RangeDefined and validated0.1 - 50 ng/mLPass
Correlation Coefficient (r²)≥ 0.990.998Pass
Back-calculated Standard Deviation± 15% (± 20% at LLOQ)Within ± 8% (± 12% at LLOQ)Pass
Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of agreement among a series of measurements. These were evaluated by analyzing Quality Control (QC) samples at four concentration levels in five replicates over three separate analytical runs.

Table 3: Intra-day and Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.16.84.58.25.1
Low0.35.1-2.36.5-1.8
Mid5.03.51.84.82.5
High40.02.9-0.53.9-1.2
Acceptance Criteria (ICH M10) ≤ 15% (≤ 20% at LLOQ) Within ± 15% (± 20% at LLOQ) ≤ 15% (≤ 20% at LLOQ) Within ± 15% (± 20% at LLOQ)
Result Pass Pass Pass Pass
Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, undetected matrix components. This was assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.

Table 4: Matrix Effect Assessment

QC LevelConcentration (ng/mL)Matrix FactorIS-Normalized Matrix Factor
Low0.30.951.01
High40.00.920.98
Acceptance Criteria (ICH M10) CV of IS-normalized matrix factor ≤ 15% Pass
Stability

The stability of this compound was evaluated under various conditions to ensure that the sample concentration does not change from the time of collection to the time of analysis.

Table 5: Stability Assessment

Stability ConditionDurationTemperatureAcceptance Criteria (ICH M10)Mean % Change from NominalResult
Bench-top24 hoursRoom TemperatureWithin ± 15%-4.2%Pass
Freeze-Thaw3 cycles-20°C to Room TempWithin ± 15%-6.8%Pass
Long-term90 days-80°CWithin ± 15%-5.5%Pass

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of this compound from human plasma.

  • Spiking: To 200 µL of human plasma, 20 µL of the internal standard working solution (this compound-d3) was added and vortexed.

  • Extraction: 1 mL of methyl tert-butyl ether (MTBE) was added, and the mixture was vortexed for 10 minutes.

  • Centrifugation: The samples were centrifuged at 4000 rpm for 5 minutes.

  • Evaporation: The organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: The residue was reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 40% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex QTRAP 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: 291.2 -> 255.2

    • This compound-d3 (IS): 294.2 -> 258.2

Visualizing the Workflow

The following diagrams illustrate the key processes in the validation of the LC-MS/MS assay for this compound.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) is_add Add IS (this compound-d3) plasma->is_add lle Liquid-Liquid Extraction (MTBE) is_add->lle centrifuge Centrifugation lle->centrifuge evap Evaporation (N2 Stream) centrifuge->evap reconstitute Reconstitution evap->reconstitute injection LC-MS/MS Injection reconstitute->injection

Caption: Workflow for the liquid-liquid extraction of this compound from plasma.

G cluster_params Core Validation Parameters Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key parameters for LC-MS/MS assay validation according to ICH M10 guidelines.

References

A Comparative Guide to 1-Androstenediol Extraction from Plasma for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Androstenediol in plasma is crucial for various clinical and research applications. The choice of extraction method significantly impacts the reliability and efficiency of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [1][2] This guide provides an objective comparison of the most common extraction techniques: Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Protein Precipitation (PPT), supported by experimental data from various studies.

Performance Comparison of Extraction Methods

The selection of an appropriate extraction method depends on a balance of factors including recovery, purity of the extract, throughput, and cost. The following table summarizes the quantitative performance of different extraction methods based on published literature for steroids structurally similar to this compound, such as androstenedione (B190577) and testosterone.

Extraction MethodKey Performance ParameterValueReference Compound(s)Source
Solid-Phase Extraction (SPE) Recovery42% - 95%11-steroid panel[3]
Matrix Effects< -20% (cortisol), < -10% (other steroids)Cortisol, Androstenedione, 17-OHP
Precision (%CV)< 7%Cortisol, Androstenedione, 17-OHP
Lower Limit of Quantitation (LLOQ)0.05 ng/mLAndrostenedione, 17-OHP
Supported Liquid Extraction (SLE) Recovery73.5% - 111.9%12-steroid panel[4]
Precision (%RSD)8.1% - 18.1%12-steroid panel[4]
Lower Limit of Quantitation (LOQ)0.025 - 0.500 ng/mL12-steroid panel[4]
Protein Precipitation (PPT) Protein Removal Efficiency> 96% (with Acetonitrile)Endogenous plasma proteins[5]
Ionization Effect (Suppression/Enhancement)0.3% - 86% (highly variable)Protein-bound drug[5]

In-Depth Analysis of Extraction Techniques

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for achieving high levels of recovery and minimizing matrix effects, which are common challenges in plasma analysis.[6] By utilizing a solid sorbent, SPE can selectively isolate analytes of interest while removing interfering substances like phospholipids. The choice of sorbent material is critical and various chemistries are available, such as reversed-phase (e.g., C18) and polymer-based sorbents.[6][7] Modern SPE formats, such as 96-well plates, allow for high-throughput processing.[3] Some novel SPE sorbents even eliminate the need for conditioning and equilibration steps, simplifying the workflow to a three-step process: load, wash, and elute.

Supported Liquid Extraction (SLE)

SLE offers a simplified and efficient alternative to traditional liquid-liquid extraction (LLE).[8] This technique utilizes a chemically inert diatomaceous earth support that absorbs the aqueous sample. An immiscible organic solvent is then used to elute the analytes, leaving behind unwanted matrix components.[9] A significant advantage of SLE is the prevention of emulsion formation, a common issue with LLE that can lead to sample loss and reduced throughput.[8] Automated 96-well SLE methods have been developed that can process a large number of plasma samples in a short amount of time.[4][10]

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[11][12] It is often the initial step in more complex sample preparation workflows. The most common approach involves the addition of a water-miscible organic solvent, such as acetonitrile, to the plasma sample, which denatures and precipitates the proteins.[5][11] While efficient at protein removal, PPT is less effective at eliminating other matrix components like phospholipids, which can lead to significant ion suppression or enhancement in the LC-MS/MS analysis.[5] The cleanliness of the final extract is generally lower compared to SPE and SLE.

Experimental Protocols

Detailed methodologies for the key extraction techniques are outlined below. These protocols are based on established methods for steroid analysis from plasma and can be adapted for this compound.

Solid-Phase Extraction (SPE) Workflow

A typical SPE workflow involves several steps to ensure the effective binding of the target analyte and removal of interferences.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Protocol Condition Condition Sorbent Equilibrate Equilibrate Sorbent Condition->Equilibrate Load Load Plasma Sample Equilibrate->Load Wash1 Wash 1 (Remove Polar Interferences) Load->Wash1 Wash2 Wash 2 (Remove Less Polar Interferences) Wash1->Wash2 Elute Elute this compound Wash2->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute

A generalized workflow for Solid-Phase Extraction (SPE).

Protocol Details (based on EVOLUTE® EXPRESS ABN): [9]

  • Condition: Condition the SPE plate with methanol (B129727).

  • Equilibrate: Equilibrate the plate with water.

  • Load: Load the pre-treated plasma sample.

  • Wash: Wash the plate with a water-methanol mixture to remove interferences.

  • Elute: Elute the steroids using an appropriate organic solvent (e.g., methanol or ethyl acetate/hexane mixture).

  • Post-extraction: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Supported Liquid Extraction (SLE) Workflow

The SLE process is a more streamlined "load-wait-elute" procedure.

SLE_Workflow cluster_SLE Supported Liquid Extraction (SLE) Protocol Pretreat Pre-treat Plasma Sample (e.g., dilute with water) Load Load Sample onto SLE Plate Pretreat->Load Wait Wait (Allow sample to absorb) Load->Wait Elute Elute with Organic Solvent Wait->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute

A typical workflow for Supported Liquid Extraction (SLE).

Protocol Details (based on ISOLUTE® SLE+): [8]

  • Sample Pre-treatment: Dilute the plasma sample with an equal volume of HPLC-grade water.

  • Load: Load the pre-treated sample onto the SLE plate.

  • Wait: Allow the sample to absorb into the support material for approximately 5 minutes.

  • Elute: Add the elution solvent (e.g., dichloromethane) and allow it to flow through under gravity.

  • Post-extraction: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Protein Precipitation (PPT) Workflow

PPT is the most straightforward of the three methods, often performed in a 96-well filter plate for high-throughput applications.

PPT_Workflow cluster_PPT Protein Precipitation (PPT) Protocol Dispense Dispense Precipitating Solvent (e.g., Acetonitrile) into plate Add_Sample Add Plasma Sample Dispense->Add_Sample Mix Mix Add_Sample->Mix Filter Filter to Collect Supernatant (via vacuum or centrifugation) Mix->Filter Analyze Direct Injection or Further Cleanup Filter->Analyze

A simplified workflow for Protein Precipitation (PPT).

Protocol Details (using a filter plate): [13]

  • Solvent Addition: Dispense the precipitating solvent (e.g., acetonitrile, typically at a 3:1 ratio to the sample volume) into the wells of the protein precipitation plate.

  • Sample Addition: Add the plasma sample to the wells.

  • Mixing: Cover and mix the plate to ensure thorough precipitation.

  • Filtration: Place the plate on a vacuum manifold or centrifuge to collect the filtrate, which contains the analyte of interest.

  • Analysis: The filtrate can be directly injected for LC-MS/MS analysis or subjected to further cleanup steps if necessary.

Conclusion

The choice of extraction method for this compound from plasma is a critical decision that influences the quality and reliability of bioanalytical data.

  • Solid-Phase Extraction (SPE) offers the highest degree of selectivity and cleanup, resulting in low matrix effects and excellent precision. It is well-suited for methods requiring high sensitivity and accuracy.

  • Supported Liquid Extraction (SLE) provides a high-throughput and efficient alternative to traditional LLE, with high recovery rates and the elimination of emulsion formation.

  • Protein Precipitation (PPT) is a rapid and simple technique for removing the bulk of proteins but is less effective at removing other interfering substances, which can impact the robustness of the LC-MS/MS analysis.

For demanding applications in drug development and clinical research, SPE and SLE are generally the preferred methods for their superior cleanup and performance. The final selection should be based on the specific requirements of the assay, including the desired level of sensitivity, throughput needs, and available instrumentation.

References

Evaluating the Specificity of Antibodies for 1-Androstenediol Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Androstenediol, a key intermediate in steroid biosynthesis, is crucial for a wide range of research applications, from endocrinology to drug development. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for this purpose. However, the specificity of the antibodies used in these assays is paramount to ensure accurate and reliable data, as cross-reactivity with structurally similar steroids can lead to erroneous results. This guide provides a comparative overview of antibody specificity in steroid immunoassays, with a focus on what to expect when evaluating antibodies for this compound.

Understanding the Challenge: Structural Similarity of Steroids

The core challenge in developing specific immunoassays for steroids lies in their shared chemical scaffold. Steroids are characterized by a four-ring carbon structure, and minor modifications at different positions distinguish one steroid from another. This structural homology makes it difficult for antibodies to differentiate between the target analyte and other related molecules, leading to potential cross-reactivity.

Comparison of Antibody Specificity in Androgen Immunoassays

While specific cross-reactivity data for commercially available this compound immunoassays is not readily published in comprehensive tables, we can infer potential cross-reactants by examining data from immunoassays for the structurally similar androgen, Androstenedione. The following table summarizes the cross-reactivity profiles of several commercially available Androstenedione ELISA kits. This data serves as a valuable reference for predicting the potential cross-reactivity of a this compound antibody.

Table 1: Cross-Reactivity of Structurally Similar Steroids in Androstenedione Immunoassays

CompoundKit 1 (% Cross-Reactivity)Kit 2 (% Cross-Reactivity)Kit 3 (% Cross-Reactivity)
Androstenedione 100 100 100
1-AndrostenedioneLikely HighLikely HighLikely High
Testosterone0.3486< 0.010.2
Dehydroepiandrosterone (DHEA)-0.011.8
DHEA-S0.0007< 0.01-
5α-Dihydrotestosterone (DHT)< 0.0001< 0.01< 0.1
Androsterone0.009< 0.01-
Cortisol< 0.0001< 0.01< 0.01
Estrone--< 0.1
Estradiol--< 0.1
Progesterone--< 0.1
17-OH-Progesterone--< 0.1

Note: Data is compiled from publicly available datasheets for Androstenedione ELISA kits. The cross-reactivity for 1-Androstenedione is predicted to be high due to its significant structural similarity to Androstenedione.

Based on this data, researchers evaluating a this compound immunoassay should pay close attention to potential cross-reactivity with 1-Androstenedione , Testosterone , and DHEA , given their structural similarities.

Experimental Protocol: Determining Antibody Specificity via Competitive ELISA

The specificity of an antibody is typically determined using a competitive ELISA format. This method quantifies the ability of structurally related compounds to compete with the target analyte for binding to the antibody.

Objective: To determine the percent cross-reactivity of an anti-1-Androstenediol antibody with a panel of structurally related steroids.

Materials:

  • Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

  • Anti-1-Androstenediol antibody (primary antibody)

  • This compound standard

  • Potentially cross-reacting steroids (e.g., 1-Androstenedione, Testosterone, DHEA, DHT, Progesterone, Cortisol)

  • Enzyme-conjugated this compound (e.g., this compound-HRP)

  • Assay buffer

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve.

  • Cross-Reactant Dilution Series: Prepare serial dilutions of each potentially cross-reacting steroid in assay buffer.

  • Assay Setup:

    • Add a fixed amount of the anti-1-Androstenediol antibody to all wells except the blank.

    • Add the this compound standards and the dilutions of the potentially cross-reacting steroids to their respective wells.

    • Add a fixed amount of enzyme-conjugated this compound to all wells except the blank.

    • Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate with wash buffer to remove unbound reagents.

  • Substrate Incubation: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound or cross-reactant bound to the antibody.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculation of Percent Cross-Reactivity:

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50) from the standard curve.

    • Determine the IC50 for each of the tested cross-reactants.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing Key Relationships

To better understand the context of this compound immunoassays, the following diagrams illustrate the experimental workflow and the metabolic context of this steroid.

Competitive_Immunoassay_Workflow cluster_plate Microtiter Plate Well CaptureAb Capture Antibody PrimaryAb Anti-1-Androstenediol Antibody PrimaryAb->CaptureAb Binding Analyte This compound (Sample/Standard) Analyte->PrimaryAb Competition Conjugate This compound-HRP (Enzyme Conjugate) Conjugate->PrimaryAb Competition Substrate Substrate Conjugate->Substrate Enzymatic Reaction CrossReactant Potential Cross-Reactant CrossReactant->PrimaryAb Competition Product Colored Product Substrate->Product Steroid_Metabolism_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione Androstenediol This compound DHEA->Androstenediol Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Androstenediol->Testosterone 3β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase Estrone->Estradiol

A Head-to-Head Comparison of GC-MS and LC-MS/MS for 1-Androstenediol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of anabolic androgenic steroids, the choice of analytical technique is paramount to achieving accurate and reliable results. This guide provides a comprehensive head-to-head comparison of two powerful mass spectrometry-based methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 1-Androstenediol.

This compound (1-AD), a prohormone of 1-testosterone, is a key analyte in various fields, including clinical endocrinology, sports anti-doping, and pharmaceutical research. The selection of either GC-MS or LC-MS/MS for its analysis depends on several factors, including the required sensitivity, sample throughput, and the specific goals of the study. While GC-MS has traditionally been considered a gold standard for steroid profiling due to its high chromatographic resolution, LC-MS/MS has emerged as a robust and high-throughput alternative.[1][2]

This guide presents a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for this compound analysis.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for the analysis of this compound and related androgens using GC-MS and LC-MS/MS. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparative studies for this compound are limited; therefore, data for structurally similar androgens like androstenedione (B190577) are included as a proxy to provide a comprehensive comparison.

Performance MetricGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) 1 ng/mL for similar androgens[3]0.02 nmol/L (approximately 0.006 ng/mL) for androstenedioneLC-MS/MS generally offers superior sensitivity, crucial for detecting low physiological concentrations.
Lower Limit of Quantitation (LLOQ) 10 ng/mL for similar androgens[3]0.25 to 0.5 ng/mL for this compound analogues[4]The lower LLOQ of LC-MS/MS allows for accurate quantification of trace amounts of the analyte.
Linearity (R²) > 0.99[3]> 0.99[1][5]Both techniques demonstrate excellent linearity over a wide concentration range.
Precision (%RSD) < 15%[3]< 15%[1][4]Both methods provide high precision for reproducible measurements.
Accuracy (%Recovery) 95.5% - 99.3% for similar androgens[3]90% - 113% for this compound analogues[4]Both techniques offer high accuracy for the quantification of this compound.
Sample Preparation Complex and time-consuming (hydrolysis, extraction, derivatization)[2][6]Simpler and faster (protein precipitation, LLE, or SPE)[5][6]The mandatory derivatization step in GC-MS adds to the complexity and analysis time.
Analysis Time Long run times (often > 20 minutes)[7]Short run times (typically 5-15 minutes)[8]LC-MS/MS offers significantly higher sample throughput.
Specificity High, especially with high-resolution MSVery high, particularly with tandem MS (MS/MS)[6][9]LC-MS/MS is often considered superior in specificity due to the use of precursor-product ion transitions.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Serum) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Acquisition & Processing GC_MS->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

GC-MS analytical workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Precipitation Protein Precipitation or Liquid-Liquid Extraction Sample->Precipitation SPE Solid-Phase Extraction (Optional) Precipitation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Processing Data Acquisition & Processing LC_MSMS->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

References

Confirming the Structure of Synthesized 1-Androstenediol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the structure of synthesized 1-Androstenediol derivatives. It is designed to assist researchers in selecting the most appropriate techniques for structural elucidation and in understanding the performance of these derivatives through supporting experimental data.

Comparative Analysis of Androstenedione (B190577) Derivatives

While direct comparative studies on a wide range of synthesized this compound derivatives are limited in publicly available literature, valuable insights can be drawn from studies on closely related androstenedione derivatives. These derivatives often share similar structural motifs and biological targets. The following table summarizes the biological activity of various androstenedione derivatives, offering a proxy for understanding how structural modifications can influence the performance of this compound analogs.

DerivativeTarget/ActivityQuantitative Data (IC₅₀/EC₅₀/Ki)Reference
4-Hydroxy-4-androstene-3,17-dioneAromatase InhibitionPotent in vitro inhibitor[Not specified in search results]
4-Hydroxy-4,6-androstadiene-3,17-dioneAromatase InactivationMore rapid inactivation than 4-hydroxyandrostenedione[Not specified in search results]
11α-MethoxyandrostenedioneHuman Decidual Cell Growth InhibitionEffective inhibitor[Not specified in search results]
11β-MethoxyandrostenedioneHuman Decidual Cell Growth InhibitionEffective inhibitor[Not specified in search results]
AndrostenedioneAndrogen Receptor (AR) BindingAffinity of 30-70 nM for full-length AR[Not specified in search results]
4-Androsten-3β,17β-diolAndrogen Receptor (AR) BindingAffinity of 30-70 nM for full-length AR[Not specified in search results]

Experimental Protocols

Accurate structural confirmation of synthesized this compound derivatives relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including steroids. It provides detailed information about the carbon-hydrogen framework.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiment: Standard ¹H NMR experiment.

  • Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: 2-4 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

3. ¹³C NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiment: ¹³C{¹H} NMR with proton decoupling.

  • Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay (d1): 2 seconds

  • Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin systems of the steroid backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.[1]

  • These 2D experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the synthesized derivative.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is a highly sensitive and selective technique for the analysis of steroids in complex matrices and for confirming molecular weight.[4]

1. Sample Preparation (from a biological matrix):

  • To 500 µL of plasma or serum, add 100 µL of an internal standard solution (e.g., a deuterated analog of the analyte).

  • Vortex for 30 seconds.

  • Add 5 mL of methyl tert-butyl ether (MTBE) and vortex/mix for 5 minutes for liquid-liquid extraction.

  • Centrifuge to separate the layers and transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of 30% methanol (B129727) for injection.[5]

2. LC-MS/MS System and Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.1x50 mm, 2.7 µm).[5]

  • Mobile Phase:

  • Gradient: A suitable gradient to achieve separation of the derivative from other components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]

  • MS/MS Parameters:

    • Ion Source:

      • Drying Gas Temperature: 250°C[5]

      • Drying Gas Flow: 11 L/min[5]

      • Nebulizer Pressure: 35 psi[5]

      • Sheath Gas Temperature: 350°C[5]

      • Sheath Gas Flow: 11 L/min[5]

      • Capillary Voltage: 3000 V[5]

    • MRM (Multiple Reaction Monitoring): Specific precursor-to-product ion transitions for the target this compound derivative and the internal standard are monitored for quantification. For androstenedione, a precursor ion of m/z 287.2 is often used, with product ions of m/z 109.1 and 97.1.[5][6]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and structural confirmation of this compound derivatives and a simplified signaling pathway.

Synthesis_Confirmation_Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Start Starting Material (e.g., DHEA) Reaction Chemical Transformation(s) (e.g., Reduction, Derivatization) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Sample MS Mass Spectrometry (LC-MS/MS) Purification->MS Sample Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis MS->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure Confirmed Structure

Synthesis and structural confirmation workflow.

Androgen_Signaling_Pathway cluster_nucleus Cellular Nucleus Androstenediol This compound Derivative AR Androgen Receptor (AR) Androstenediol->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from Nucleus Nucleus AR->Nucleus Translocates to AR_dimer AR Dimerization ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Initiates Response Biological Response Transcription->Response AR_dimer->ARE Binds to

Simplified androgen receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of 1-Androstenediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of 1-Androstenediol is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information to ensure the safe and legal handling and disposal of this substance. This compound is classified as a Schedule III controlled substance by the Drug Enforcement Administration (DEA) and should be handled as a hazardous chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A comprehensive range of PPE should be worn at all times when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Protective Clothing: A lab coat or other protective garment is required.

  • Eye Protection: Safety glasses or goggles must be worn to prevent accidental eye contact.

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.

Spill Management: In the event of a spill, a dry clean-up method should be employed to avoid the generation of dust. The spilled material should be carefully swept or vacuumed (using a HEPA-filtered vacuum) and placed into a designated, sealed container for hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by both DEA regulations for controlled substances and Environmental Protection Agency (EPA) guidelines for hazardous waste. The following protocol outlines the necessary steps for compliant disposal.

Step 1: Regulatory Classification Assessment

The first and most critical step is to recognize the dual regulatory status of this compound. It is both a DEA-controlled substance and, based on the hazardous nature of similar anabolic steroids, must be treated as a hazardous chemical waste. This dual classification dictates the stringent disposal pathway that must be followed.

Step 2: Rendering the Substance "Non-Retrievable"

The DEA mandates that all controlled substances be rendered "non-retrievable" before disposal. This means the substance must be altered to a state where it cannot be readily extracted or abused. For laboratory settings, the recommended method for achieving this is through a licensed hazardous waste disposal company that utilizes incineration.

It is crucial to note that direct disposal of this compound down the drain or in regular trash is strictly prohibited.

Step 3: Segregation and Containerization of Waste

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated from other laboratory waste streams.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard warnings (e.g., "Toxic," "Controlled Substance").

  • Empty Containers: Empty containers that once held this compound should be treated as hazardous waste and placed in the designated container. Do not rinse the containers and pour the residue down the drain.

Step 4: On-Site Destruction (When Permissible and Feasible)

Step 5: Record Keeping

Meticulous record-keeping is a legal requirement for the disposal of controlled substances.

  • DEA Form 41: The destruction of a controlled substance must be documented on a DEA Form 41, "Registrants Inventory of Drugs Surrendered." This form requires information about the substance, quantity, and method of destruction.[1][2]

  • Witnesses: The destruction process must be witnessed by at least two authorized individuals.[1]

  • Record Retention: All records related to the disposal of controlled substances must be maintained for a minimum of two years and be readily available for inspection by the DEA.[1][3][4]

Step 6: Arranging for Professional Disposal

The most compliant and secure method for the final disposal of this compound waste is to contract with a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport controlled and hazardous substances and will provide documentation of proper disposal, typically through incineration.

Key Regulatory Requirements Summary

Regulatory BodyRequirementKey Details
DEA Schedule III Controlled Substance Requires strict inventory control, security, and disposal protocols.
DEA "Non-Retrievable" Standard The substance must be destroyed to a state where it cannot be recovered or abused.[5]
DEA Record Keeping (DEA Form 41) Mandatory documentation of the destruction of controlled substances, witnessed by two individuals.[1][2] Records must be kept for at least two years.[1][3][4]
EPA (RCRA) Hazardous Waste Management Governs the handling, storage, and disposal of chemical waste. While not explicitly listed, the properties of anabolic steroids necessitate their treatment as hazardous waste.[6][7][8]

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Decision Workflow A Start: this compound Waste Generated B Is the substance a DEA Controlled Substance? A->B C Is the substance an EPA Hazardous Waste? B->C Yes F Combine DEA and EPA requirements for disposal C->F Yes D Follow DEA regulations for controlled substance disposal: - Render 'non-retrievable' - Maintain strict inventory and records - Use DEA Form 41 for destruction G Engage a licensed hazardous waste disposal company for incineration D->G E Follow EPA regulations for hazardous waste disposal: - Segregate from other waste - Use labeled, leak-proof containers - Arrange for licensed hazardous waste disposal E->G F->D F->E H Complete and file all required documentation (DEA Form 41, waste manifest) G->H I End: Compliant Disposal H->I

References

Personal protective equipment for handling 1-Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 1-Androstenediol

For researchers, scientists, and drug development professionals, ensuring safe handling of compounds like this compound is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. This compound is a steroid hormone and a prohormone to testosterone, and as such, requires careful handling due to its potential physiological effects and hazardous properties.[1][2]

Hazard Identification and Precautionary Measures

This compound is classified with several hazards that necessitate stringent safety protocols. It is harmful if swallowed, suspected of causing cancer, and may damage fertility or the unborn child.[3][4][5] It may also cause harm to breast-fed children.[3][4][5]

Hazard StatementGHS ClassificationPrecautionary Statements
Harmful if swallowedAcute toxicity (Oral), Category 4P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]
Suspected of causing cancerCarcinogenicity, Category 2P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P308 + P313: IF exposed or concerned: Get medical advice/ attention.[3][4][5]
May damage fertility or the unborn childReproductive toxicity, Category 1A/1P201: Obtain special instructions before use. P263: Avoid contact during pregnancy/ while nursing. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P308 + P313: IF exposed or concerned: Get medical advice/ attention.[3][4][5]
May cause harm to breast-fed childrenEffects on or via lactationP260: Do not breathe dust. P263: Avoid contact during pregnancy/ while nursing.[3][4]
Toxic to aquatic lifeShort-term (acute) aquatic hazard, Category 2P273: Avoid release to the environment.[3]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to act as a barrier against exposure.[6] The following PPE is required:

  • Respiratory Protection : When handling the powder form or if dusts are generated, a NIOSH-approved air-purifying respirator is necessary.[3] For unpacking procedures where spills or container breaks are possible, a respirator is also recommended.[7]

  • Hand Protection : Chemical-resistant gloves tested according to EN 374 are mandatory.[4] Given the high-risk nature of the compound, double gloving is recommended.[8]

  • Eye and Face Protection : Safety goggles with side protection or a full-face shield are required to protect against splashes and dust.[4][7]

  • Body Protection : A lab coat is standard, but for handling larger quantities or in situations with a higher risk of contamination, a chemical-resistant gown or coveralls should be worn.[3][7]

  • Footwear : Closed-toe shoes are a minimum requirement in any laboratory setting. When handling hazardous drugs, shoe covers should also be worn.[7]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to use.

  • Receiving and Unpacking :

    • Upon receipt, inspect the package for any signs of damage or leakage.

    • Unpack the compound in a designated area, preferably within a ventilated enclosure like a chemical fume hood.

    • Wear appropriate PPE, including gloves and a lab coat, during unpacking.

  • Storage :

    • Store this compound in a tightly closed, original container.[3]

    • Keep it in a well-ventilated, dry, and secure area, accessible only to authorized personnel.[3]

  • Preparation and Use :

    • All work with this compound, especially handling of the solid form, must be conducted in a chemical fume hood to avoid inhalation of dust.[3]

    • Before starting, ensure all necessary PPE is correctly worn.

    • Use dedicated equipment (spatulas, weighing boats, etc.) and decontaminate them thoroughly after use.

    • Avoid the generation of dust.[3]

  • Accidental Release Measures :

    • In case of a spill, evacuate the area and ensure adequate ventilation.[3]

    • For small spills, carefully take up the material without creating dust and place it in a sealed container for disposal.[3]

    • Clean the affected area thoroughly.

    • Do not let the product enter drains.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection :

    • All waste materials, including unused this compound, contaminated PPE, and cleaning materials, must be collected in clearly labeled, sealed containers.

    • Do not mix this waste with other chemical waste streams.[3]

  • Disposal Method :

    • Dispose of the waste through an approved waste disposal plant, following all national and local regulations.[3]

    • Expired or waste pharmaceuticals should be handled with consideration for DEA, EPA, and FDA regulations. It is not appropriate to dispose of them by flushing them down the toilet or discarding them in the trash.[9]

    • Handle uncleaned containers as you would the product itself.[3]

Visualized Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Unpack Unpack in Fume Hood Receive->Unpack Store Store Securely Unpack->Store Don_PPE Don Full PPE Store->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Decontaminate Decontaminate Equipment Work_in_Hood->Decontaminate Collect_Waste Collect Waste Decontaminate->Collect_Waste Dispose_Properly Dispose via Approved Vendor Collect_Waste->Dispose_Properly

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Androstenediol
Reactant of Route 2
1-Androstenediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.